molecular formula C₃₅H₂₉D₉Cl₂N₈O₄ B1162045 Itraconazole-d9

Itraconazole-d9

Cat. No.: B1162045
M. Wt: 714.69
Attention: For research use only. Not for human or veterinary use.
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Description

Itraconazole-d9, also known as Itraconazole-d9, is a useful research compound. Its molecular formula is C₃₅H₂₉D₉Cl₂N₈O₄ and its molecular weight is 714.69. The purity is usually 95%.
BenchChem offers high-quality Itraconazole-d9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Itraconazole-d9 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₃₅H₂₉D₉Cl₂N₈O₄

Molecular Weight

714.69

Synonyms

(+/-)-4-[4-[4-[4-[[(2R,4S)-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl-d9)-3H-1,2,4-triazol-3-one;  Itrizole-d9;  Oriconazole-d9;  R-51211-d9;  Sporamelt-d9;  S

Origin of Product

United States

Foundational & Exploratory

Itraconazole-d9: A Technical Guide for Advanced Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Pharmacokinetic and Drug Metabolism Studies

In the landscape of modern drug development, the accurate quantification of therapeutic agents and their metabolites in biological matrices is not merely a procedural step but the bedrock of pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) understanding. Itraconazole, a broad-spectrum triazole antifungal agent, has garnered significant attention beyond its primary indication.[1][2] Its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system has established it as a critical tool in clinical drug-drug interaction (DDI) studies.[3][4][5] Furthermore, emerging research has unveiled its antiangiogenic properties and its role as an antagonist of the Hedgehog signaling pathway, opening new avenues for its therapeutic application. The inherent complexity of Itraconazole's pharmacokinetics, characterized by high lipophilicity, extensive metabolism, and significant inter-individual variability, necessitates a bioanalytical approach that is both highly sensitive and exceptionally precise.[1]

This technical guide delves into the core of achieving such precision through the application of Itraconazole-d9, the deuterated stable isotope-labeled internal standard for Itraconazole. We will explore the fundamental principles that underscore the superiority of stable isotope-labeled internal standards in mass spectrometry, provide a detailed, field-tested protocol for the quantification of Itraconazole in human plasma, and discuss the broader implications for study design and data integrity in both preclinical and clinical research.

Core Principles: The Role and Superiority of Deuterated Internal Standards

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. Its primary function is to correct for the variability inherent in the analytical process, from sample preparation to instrumental analysis.[6] While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard.[6][7][8]

Itraconazole-d9 is chemically identical to Itraconazole, with the exception that nine hydrogen atoms have been replaced by their stable isotope, deuterium. This seemingly subtle modification has profound implications for analytical accuracy and precision.

Causality Behind the Choice of a Deuterated Internal Standard:
  • Co-elution and Matrix Effect Compensation: Itraconazole-d9 exhibits virtually identical chromatographic behavior to its non-labeled counterpart, meaning they elute from the liquid chromatography column at the same time. This co-elution is critical for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting endogenous components of the biological matrix (e.g., plasma, urine).[7][9] Because both the analyte and the internal standard are affected by the matrix in the same way at the same time, the ratio of their responses remains constant, leading to more accurate quantification.[7]

  • Correction for Sample Preparation Variability: Any loss of analyte during sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, will be mirrored by a proportional loss of the deuterated internal standard.[9] This ensures that the analyte/IS ratio remains unaffected by variations in extraction efficiency.

  • Improved Precision and Accuracy: By mitigating the impact of matrix effects and sample processing variability, deuterated internal standards significantly enhance the precision (reproducibility) and accuracy (closeness to the true value) of the analytical method.[7][9] This is a critical requirement for regulated bioanalysis, as stipulated by guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12]

The following diagram illustrates the fundamental principle of using a stable isotope-labeled internal standard in LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_quant Quantification cluster_key Legend plasma Plasma Sample (Analyte + Matrix) add_is Spike with Itraconazole-d9 (IS) plasma->add_is Known amount of IS added extract Extraction (e.g., SPE) add_is->extract lc LC Separation (Co-elution) extract->lc ms MS/MS Detection lc->ms Differential m/z ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio cal_curve Calibration Curve ratio->cal_curve Plot against known concentrations concentration Determine Analyte Concentration cal_curve->concentration key_analyte Analyte (Itraconazole) key_is Internal Standard (Itraconazole-d9)

Caption: Workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

Experimental Protocol: Quantification of Itraconazole in Human Plasma using Itraconazole-d9

This protocol is a robust and validated method for the determination of Itraconazole in human plasma, leveraging Itraconazole-d9 as the internal standard. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Materials and Reagents:
  • Analytes: Itraconazole (reference standard), Itraconazole-d9 (internal standard).

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium formate.

  • Human Plasma: Blank, drug-free human plasma with anticoagulant (e.g., K2EDTA).

  • Solid-Phase Extraction (SPE) Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges.

Instrumentation:
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions:
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Itraconazole and Itraconazole-d9 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Itraconazole stock solution in a methanol/water (50:50, v/v) mixture to create working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of Itraconazole-d9 (e.g., 4.0 µg/mL) in methanol/water (50:50, v/v).[13]

Sample Preparation (Solid-Phase Extraction):
  • Aliquoting: To 300 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 50 µL of the Itraconazole-d9 internal standard working solution.[13]

  • Vortexing: Vortex the samples to ensure complete mixing.

  • SPE Cartridge Conditioning: Condition the HLB SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the plasma samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase.[13]

  • Injection: Inject an appropriate volume (e.g., 25 µL) into the LC-MS/MS system.[13]

The following diagram illustrates the sample preparation workflow.

G start Start: Plasma Sample (300 µL) add_is Add Itraconazole-d9 IS (50 µL) start->add_is vortex1 Vortex add_is->vortex1 load_sample Load Sample onto SPE Cartridge vortex1->load_sample spe_condition Condition SPE Cartridge (Methanol, then Water) spe_condition->load_sample wash_spe Wash SPE Cartridge (5% Methanol in Water) load_sample->wash_spe elute Elute with Methanol (1 mL) wash_spe->elute evaporate Evaporate to Dryness (N2 Stream) elute->evaporate reconstitute Reconstitute in Mobile Phase (300 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction (SPE) workflow for Itraconazole from plasma.

LC-MS/MS Conditions:
ParameterCondition
LC Column C18 column (e.g., 50 x 4.6 mm, 5 µm)
Mobile Phase 10 mM Ammonium Formate Buffer (pH 4.0) : Methanol (20:80 v/v)[13]
Flow Rate 0.5 - 1.0 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Itraconazole: m/z 705.4 → 392.5 Itraconazole-d9: m/z 716.5 → 402.6[13]
Method Validation and Trustworthiness:

A bioanalytical method is only as reliable as its validation. To ensure the integrity of the data generated using this protocol, a full validation must be performed in accordance with regulatory guidelines from agencies such as the FDA and EMA.[10][11][12] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[10]

  • Calibration Curve: The linearity of the response over the intended concentration range.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: Assessment of ion suppression or enhancement from different sources of the biological matrix.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).

Applications in Research and Development

The robust quantification of Itraconazole, enabled by the use of Itraconazole-d9, is critical in several areas of drug development.

Pharmacokinetic (PK) Studies:

Accurate determination of Itraconazole's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental. Due to its high variability in absorption, precise plasma concentration-time profiles are necessary to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[14][15] Itraconazole-d9 ensures that the data underpinning these calculations are reliable.

Drug-Drug Interaction (DDI) Studies:

Itraconazole is a potent inhibitor of CYP3A4, a key enzyme responsible for the metabolism of a vast number of drugs.[3][4] Consequently, it is frequently used as a "perpetrator" drug in clinical DDI studies to assess the potential of a new chemical entity to be a "victim" of CYP3A4 inhibition.[3][5] In these studies, it is crucial to accurately measure the concentration of Itraconazole to confirm that sufficient systemic exposure has been achieved to cause maximal inhibition of CYP3A4. The use of Itraconazole-d9 as an internal standard provides the necessary confidence in these measurements.

The following diagram illustrates the role of Itraconazole in a typical DDI study.

G itraconazole Itraconazole (Perpetrator Drug) cyp3a4 CYP3A4 Enzyme itraconazole->cyp3a4 Inhibits metabolite Inactive Metabolite cyp3a4->metabolite Produces new_drug New Drug Candidate (Victim Drug) new_drug->cyp3a4 Metabolized by pk_analysis PK Analysis of New Drug (Requires accurate Itraconazole levels using Itraconazole-d9) new_drug->pk_analysis Leads to increased exposure

Caption: Mechanism of a drug-drug interaction involving Itraconazole.

Conclusion

Itraconazole-d9 is an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of Itraconazole and its interactions. As a stable isotope-labeled internal standard, it provides the analytical rigor required to navigate the complexities of Itraconazole's pharmacokinetics and its profound effects on drug metabolism. By ensuring the accuracy and precision of bioanalytical data, the use of Itraconazole-d9 underpins the integrity of pharmacokinetic assessments and the reliability of critical drug-drug interaction studies, ultimately contributing to the development of safer and more effective medicines. The principles and protocols outlined in this guide serve as a foundation for the robust application of Itraconazole-d9 in advanced bioanalytical research.

References

  • Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans. (2022). Frontiers in Pharmacology. [Link]

  • A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers. (n.d.). PubMed. [Link]

  • Patni, A. K., Monif, T., Khuroo, A. H., & Tiwary, A. K. (2010). Validated Liquid chromatography tandem mass spectrometric method for quantification of Itraconazole and Hydroxy Itraconazole in human plasma for pharmacokinetic study. Der Pharmacia Lettre, 2(2), 41-53. [Link]

  • Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Itraconazole Disease Interactions. (n.d.). Drugs.com. [Link]

  • Method of synthesizing Itraconazole. (n.d.).
  • The effect of itraconazole, a strong CYP3A4 inhibitor, on the pharmacokinetics of the first-in-class ACKR3/CXCR7 antagonist, ACT-1004-1239. (2024). Clinical and Translational Science. [Link]

  • Development and In-Vitro Evaluation of Itraconazole Loaded Nanoemulsion. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis method and purification method of itraconazole. (n.d.).
  • Capsule Commentaries: Selected Oral Antifungal Drug-Drug Interactions with Itraconazole and Terbinafine. (n.d.). ResearchGate. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. [Link]

  • Synthetic method of itraconazole key intermediate triazole compounds. (n.d.).
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Recommendations for the Design of Clinical Drug–Drug Interaction Studies With Itraconazole Using a Mechanistic Physiologically‐Based Pharmacokinetic Model. (n.d.). National Institutes of Health. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). National Institutes of Health. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc.. [Link]

  • Itraconazole: Precautions regarding drug interactions and bioavailability. (n.d.). National Institutes of Health. [Link]

  • Development and validation of UV-spectrophotometric method for quantitation of itraconazole from its capsule dosage form. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. [Link]

  • METHOD DEVELOPMENT & VALIDATION OF ITRACONAZOLE BY UV-SPECTROSCOPY. (2024). Journal of Emerging Technologies and Innovative Research. [Link]

  • Total synthesis of (2R,4S,2′S,3′R)-hydroxyitraconazole: Implementations of a recycle protocol and a mild and safe phase-transfer reagent for preparation of the key chiral units. (n.d.). ResearchGate. [Link]

  • Bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation. [Link]

  • Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. (n.d.). PubMed. [Link]

  • A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers. (n.d.). ResearchGate. [Link]

  • "Stable Labeled Isotopes as Internal Standards: A Critical Review". (n.d.). ResearchGate. [Link]

  • Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals. (n.d.). National Institutes of Health. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • The Value of Deuterated Internal Standards. (2017). KCAS Bio. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). Food and Drug Administration. [Link]

  • Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance. (2010). Taylor & Francis Online. [Link]

Sources

Itraconazole-d9 chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, structural characteristics, and bioanalytical applications of Itraconazole-d9.

Structural Characterization and Bioanalytical Applications

Executive Summary

Itraconazole-d9 (CAS: 1309272-50-1) is the stable isotope-labeled analog of the triazole antifungal agent Itraconazole. It functions as the definitive Internal Standard (IS) for the quantification of Itraconazole and its metabolites (e.g., Hydroxyitraconazole) in biological matrices.

By incorporating nine deuterium atoms into the sec-butyl tail, Itraconazole-d9 achieves a mass shift of +9 Da relative to the native analyte. This shift is sufficient to avoid isotopic interference (crosstalk) from the natural M+2 and M+4 isotopes of native Itraconazole (due to its two chlorine atoms), ensuring high-precision quantification in LC-MS/MS workflows.

Chemical & Physical Properties[1]

The following data characterizes the reference standard grade of Itraconazole-d9.

PropertySpecification
Chemical Name Itraconazole-d9
IUPAC Name 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl-d9)-3H-1,2,4-triazol-3-one
CAS Number 1309272-50-1
Molecular Formula C

H

D

Cl

N

O

Molecular Weight 714.70 g/mol (Native: 705.64 g/mol )
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Dichloromethane, Chloroform.[1][2][3][4] Practically insoluble in water.
pKa ~3.7 (Weak base)
LogP ~5.7 (Highly lipophilic)
Storage -20°C (Long-term), Hygroscopic, Light Sensitive

Structural Analysis & Fragmentation

The deuterium labeling in Itraconazole-d9 is site-specific, located on the sec-butyl side chain attached to the triazolone ring. This positioning is critical for mass spectrometry because the primary fragmentation pathway retains this side chain, ensuring the product ion also carries the isotopic label.

Deuteration Site
  • Location: sec-butyl group (2-butyl group).

  • Labeling: All 9 hydrogen atoms on the tail are replaced by deuterium (

    
    ).
    
  • Stability: The C-D bonds on the alkyl tail are chemically stable and non-exchangeable in aqueous media, preventing label loss during extraction or chromatography.

Mass Spectrometry Fragmentation

In Electrospray Ionization (ESI+), Itraconazole-d9 forms a protonated precursor ion


.[5] Upon Collision Induced Dissociation (CID), the molecule cleaves at the piperazine-phenyl linker.
  • Precursor Ion: m/z 714.3

  • Product Ion: m/z 401.2

  • Mechanism: The fragment at m/z 401 retains the triazolone ring and the deuterated sec-butyl tail, confirming the shift of +9 Da from the native fragment (m/z 392).

Fragmentation Precursor Precursor Ion [M+H]+ = 714.3 CID Collision Cell (CID) Precursor->CID ESI+ Product Product Ion (Retains d9-tail) m/z = 401.2 CID->Product Primary Fragment Neutral Neutral Loss (Dioxolane moiety) CID->Neutral Cleavage

Figure 1: Fragmentation pathway of Itraconazole-d9 in ESI+ mode. The d9 label on the sec-butyl tail is retained in the primary product ion.

Bioanalytical Protocol (LC-MS/MS)[4][6][7][8][9]

This protocol outlines a validated workflow for quantifying Itraconazole in human plasma using Itraconazole-d9 as the internal standard.[4][6]

Reagent Preparation
  • Stock Solution: Dissolve 1 mg Itraconazole-d9 in 1 mL DMSO or Methanol to yield a 1 mg/mL stock. Store at -20°C in amber glass (light sensitive).

  • Working IS Solution: Dilute stock in 50:50 Methanol:Water to a concentration of ~100 ng/mL for spiking.

Sample Extraction (Protein Precipitation)

Protein precipitation is preferred for high throughput, though Liquid-Liquid Extraction (LLE) with hexane/isoamyl alcohol can be used for cleaner extracts.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Working IS Solution (Itraconazole-d9).

  • Precipitate: Add 150 µL of Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 13,000 rpm for 10 minutes at 4°C.

  • Transfer: Inject the supernatant directly or dilute 1:1 with water prior to injection to improve peak shape.

LC-MS/MS Parameters
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse XDB or Waters BEH), 2.1 x 50 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 40% B to 95% B over 2.5 min; Hold 0.5 min; Re-equilibrate.[7]
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode
Source Temp 500°C (Desolvation)
MRM Transitions

The following transitions ensure specificity. Note that Native Itraconazole has a distinct chlorine isotope pattern; the transitions below utilize the monoisotopic peak.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Itraconazole (Native) 705.3392.43525
Itraconazole-d9 (IS) 714.3 401.2 3525
Hydroxyitraconazole 721.3408.43528

Workflow Visualization

The following diagram illustrates the logical flow of the bioanalytical method, ensuring data integrity from sample prep to detection.

Workflow Sample Patient Plasma (50 µL) IS_Add Add IS: Itraconazole-d9 (Fixed Conc.) Sample->IS_Add Precip Protein Precipitation (Acetonitrile + 0.1% FA) IS_Add->Precip Centrifuge Centrifugation 13,000 rpm, 10 min Precip->Centrifuge LC UPLC Separation C18 Column Centrifuge->LC Supernatant Injection MS MS/MS Detection MRM: 714.3 -> 401.2 LC->MS

Figure 2: Validated bioanalytical workflow for Itraconazole quantification using d9-IS.

Handling & Stability Precautions

  • Light Sensitivity: Itraconazole and its isotopes are sensitive to UV light. All stock solutions and extracted samples must be handled in amber glassware or low-actinic light environments to prevent degradation into cis-isomer byproducts.

  • Adsorption: Due to high lipophilicity (LogP ~5.7), Itraconazole-d9 can adsorb to plastic containers. Use glass inserts for autosampler vials and avoid pure aqueous solvents during dilution steps (maintain at least 20% organic content).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 55283, Itraconazole. Retrieved from [Link]

  • Shimadzu Application News. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Retrieved from [Link]

  • Yoo, H. et al. (2010). Simultaneous determination of itraconazole and its metabolites in human plasma by LC-MS/MS. Journal of Chromatography B. Retrieved from [Link]

  • ChemWhat. Itraconazole D9 CAS#: 1309272-50-1. Retrieved from [Link]

Sources

Precision in Bioanalysis: The Mechanistic Role of Itraconazole-d9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of antifungal agents, Itraconazole-d9 serves as a critical Stable Isotope Labeled Internal Standard (SIL-IS).[1][2] While Itraconazole (ITZ) is a potent inhibitor of lanosterol 14


-demethylase used clinically, its analysis is plagued by high lipophilicity (

), significant protein binding (>99%), and susceptibility to matrix effects in LC-MS/MS.[1][2]

This guide details the analytical mechanism of action of Itraconazole-d9. Unlike a pharmacological mechanism, the "action" here is the precise physicochemical compensation for variability in extraction recovery, adsorption losses, and ionization suppression. We explore why the d9 isotopolog is preferred, how it corrects for the "sticky drug" phenomenon, and the specific protocols required to validate its performance according to FDA guidelines.

The Physicochemical Basis

Structural Integrity and Labeling

Itraconazole (


) is a complex triazole.[1] The deuterated analog, Itraconazole-d9 , typically incorporates nine deuterium (

) atoms on the sec-butyl side chain or the piperazine-phenyl moiety.[1][2]
  • Molecular Weight Shift: The substitution creates a mass shift of +9 Da (Parent

    
     vs. 
    
    
    
    ). This shift is sufficient to avoid isotopic overlap (cross-talk) from the natural abundance isotopes (
    
    
    ,
    
    
    ) of the native analyte.
  • Chemical Equivalence: As an isotopolog, Itraconazole-d9 retains nearly identical chemical properties (pKa, solubility) to the analyte, ensuring it behaves indistinguishably during sample preparation.

The Deuterium Isotope Effect

A critical nuance for method developers is the Deuterium Isotope Effect . The C-D bond is shorter and stronger than the C-H bond, slightly reducing the molar volume and lipophilicity of the molecule.

  • Chromatographic Consequence: On high-resolution C18 columns, Itraconazole-d9 may elute slightly earlier than native Itraconazole.[1][2]

  • Risk: If the retention time shift is too large, the IS may not experience the exact same matrix suppression zone as the analyte.

  • Mitigation: The +9 mass shift is usually distributed to minimize this effect compared to fully deuterated alkyl chains.

Mechanism of Analytical Compensation

The "Mechanism of Action" for Itraconazole-d9 is defined by three compensatory phases:

Phase 1: Adsorption Compensation (The "Sticky Drug" Problem)

Itraconazole is notorious for non-specific binding to plasticware (pipette tips, well plates).

  • Mechanism: When Itraconazole-d9 is added immediately to the sample, it saturates the binding sites on the container walls. Because the d9 analog binds with the same affinity as the native drug, it acts as a carrier, normalizing the loss. If 5% of the drug is lost to the wall, 5% of the IS is also lost. The Ratio (

    
    ) remains constant.
    
Phase 2: Extraction Normalization

Whether using Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE), extraction efficiency varies between patient samples due to lipid content or plasma protein levels.[1][2]

  • Mechanism: Itraconazole-d9 partitions into the organic phase (e.g., MTBE or Acetonitrile) at the exact thermodynamic equilibrium rate as the analyte.

Phase 3: Ionization Correction (Matrix Effect Cancellation)

This is the primary function of the SIL-IS in LC-MS/MS.[1][2]

  • Mechanism: In the electrospray ionization (ESI) source, co-eluting phospholipids (e.g., glycerophosphocholines) compete for charge.

  • Action: Because Itraconazole-d9 co-elutes (or nearly co-elutes) with the analyte, it experiences the same degree of ion suppression or enhancement.

  • Result:

    
     — The factors cancel out.
    
Visualization: Matrix Effect Cancellation Mechanism

MatrixCorrection cluster_input LC Column Elution cluster_source ESI Source (Ionization) Analyte Native Itraconazole (m/z 705.3) ChargeCompetition Charge Competition (Limited Protons) Analyte->ChargeCompetition IS Itraconazole-d9 (m/z 714.3) IS->ChargeCompetition Matrix Matrix Components (Phospholipids) Matrix->ChargeCompetition Suppression Detector Mass Spectrometer (MRM Detection) ChargeCompetition->Detector Ion Beam Result Corrected Ratio (Analyte/IS) Detector->Result Normalization

Figure 1: The mechanistic flow of matrix effect cancellation.[1][2] The IS and Analyte enter the ionization source simultaneously, allowing the IS to 'sense' and normalize the suppression caused by matrix components.

Validated Experimental Protocol

This protocol is designed for high-throughput clinical research, utilizing protein precipitation for speed while relying on Itraconazole-d9 for robustness.[1][2]

Reagents & Standards
  • Analyte: Itraconazole (Reference Standard Grade).

  • Internal Standard: Itraconazole-d9 (Isotopic Purity >98%).[1][2]

  • Matrix: Human Plasma (K2EDTA).[3]

Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of patient plasma into a 96-well plate.

  • IS Addition (Critical Step): Add 20 µL of Itraconazole-d9 Working Solution (e.g., 500 ng/mL in 50:50 MeOH:H2O).[1]

    • Note: Do not use 100% aqueous solution for IS, as Itraconazole may precipitate.

  • Precipitation: Add 150 µL of Acetonitrile (containing 0.1% Formic Acid).

    • Mechanistic Note: Acid helps dissociate Itraconazole from plasma proteins (

      
       bound) prior to precipitation.
      
  • Vortex & Centrifuge: Vortex 5 min; Centrifuge at 4000g for 10 min.

  • Dilution: Transfer 100 µL supernatant to a clean plate; dilute with 100 µL water to match initial mobile phase strength.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)Retains hydrophobic Itraconazole; allows separation from early eluting polar matrix.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterProton source for

generation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong eluent for lipophilic compounds.
Gradient 40% B to 95% B in 2 minRapid elution; Itraconazole elutes at high %B.
Flow Rate 0.4 - 0.6 mL/minOptimal for ESI efficiency.[1][2]
Ionization ESI Positive ModeItraconazole is basic (triazole nitrogens protonate easily).
MRM Transitions
  • Itraconazole:

    
     (Quantifier)[1][2][4]
    
  • Itraconazole-d9:

    
     (or 
    
    
    
    )*[1][2]
    • Note: The transition depends on the position of the label. If d9 is on the sec-butyl tail and the tail is lost during fragmentation, the product ion (392.4) may be identical to the native drug. If the label is on the core, the product ion shifts. Always verify the Certificate of Analysis for the specific isomer.

Data Interpretation & Pitfalls

Isotopic Contribution (Cross-Talk)

Even with d9, check for "Cross-Talk."

  • M+0 in IS: Ensure the d9 standard does not contain significant d0 (native) impurities. This causes a positive bias in the blank.

  • M+9 in Analyte: At very high concentrations (ULOQ), the natural isotope envelope of the native drug might extend to M+9, though this is statistically negligible for a +9 shift.

Retention Time Shift

Monitor the RT difference between Analyte and IS.

  • Acceptance Criteria: The IS should elute within

    
     min of the analyte. If the shift > 0.1 min, the "matrix effect cancellation" mechanism is compromised because the IS is not in the exact same suppression window.
    
Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Step1 Plasma Sample (50 µL) Step2 Add Itraconazole-d9 IS (Compensates Adsorption) Step1->Step2 Step3 Protein Precipitation (ACN + 0.1% FA) Step2->Step3 Step4 Centrifuge & Dilute Step3->Step4 LC LC Separation (C18 Column) Step4->LC MS MS Detection (MRM Mode) LC->MS

Figure 2: Step-by-step analytical workflow emphasizing the early addition of the Internal Standard.

References

  • U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • PubChem. (n.d.). Itraconazole (CID 55283). National Library of Medicine. Retrieved from [Link][1][2]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1][2] (Foundational text on Matrix Effects).

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55, S107-S113.[1][2] (Discusses Deuterium Isotope Effects).

Sources

Technical Deep Dive: Interpreting the Certificate of Analysis for Itraconazole-d9

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the SIL-IS

In high-sensitivity bioanalysis (LC-MS/MS), the reliability of quantitative data hinges on the Internal Standard (IS). For Itraconazole, a complex antifungal with significant lipophilicity and ionization variability, a Stable Isotope Labeled (SIL) IS is not a luxury—it is a necessity.

Itraconazole-d9 serves as the "molecular shadow" of the analyte. It corrects for matrix effects, ionization suppression, and extraction variability. However, the Certificate of Analysis (CoA) for this reagent is often misread, leading to method validation failures. This guide deconstructs the Itraconazole-d9 CoA, translating analytical chemistry specifications into actionable decisions for method development.

Decoding the Chemical Identity

The first section of the CoA confirms the material's identity. For Itraconazole-d9, the structural integrity of the label is paramount.

Structural Analysis[1]
  • Chemical Formula:

    
    
    
  • Molecular Weight: ~714.7 g/mol (compared to ~705.6 g/mol for native Itraconazole).

  • Labeling Position: The

    
     label is typically located on the sec-butyl side chain . This position is metabolically stable relative to the triazole rings, ensuring the IS tracks the parent drug rather than a metabolite.
    

Expert Insight: Always verify the labeling position on the CoA structure diagram. If the label is on a labile position (e.g., exchangeable protons near the triazole nitrogen), the deuterium may "scramble" or wash out during extraction, causing signal drift.

The Chlorine Isotope Factor

Itraconazole contains two chlorine atoms. This creates a distinct isotopic envelope:

  • M (100%):

    
    [1][2]
    
  • M+2 (~65%):

    
    
    
  • M+4 (~10%):

    
    
    

Because the native drug has a significant M+2 signal, a SIL-IS with a low mass shift (e.g.,


 or 

) risks isotopic interference (crosstalk) from the native M+4 peak. Itraconazole-d9 provides a +9 Da shift, pushing the IS mass well beyond the native isotopic envelope, ensuring spectral cleanliness.

Critical Parameter: Isotopic Purity vs. Chemical Purity

This is the most frequent point of confusion. A CoA lists two distinct purity values.

Chemical Purity (Chromatographic Purity)
  • Definition: The percentage of the material that is chemically "Itraconazole" (regardless of isotopes).

  • Method: HPLC-UV or UPLC-PDA.

  • Requirement: Typically >98%.

  • Impact: Low chemical purity introduces unknown contaminants that may suppress ionization.

Isotopic Purity (Enrichment)
  • Definition: The percentage of molecules containing the full

    
     label versus 
    
    
    
    .
  • Method: HRMS or NMR.

  • Critical Spec: Atom % D or Isotopic Distribution .

  • The "d0" Hazard: The most dangerous impurity is unlabelled Itraconazole (

    
    ) present in the IS.
    
    • Scenario: If your IS contains 0.5%

      
      , and you spike the IS at high concentrations, you are inadvertently spiking native drug into your blanks.
      
    • Result: High background in the analyte channel, leading to LLOQ (Lower Limit of Quantification) failure.

Data Summary Table: CoA Specifications
ParameterMethodTypical SpecCriticality for Bioanalysis
Chemical Purity HPLC-UV> 98.0%Medium: Affects stock concentration calculations.
Isotopic Enrichment MS / NMR> 99.0% atom DHigh: Determines "cleanliness" of the IS channel.
Protio (

) Content
HRMS< 0.1%Critical: Directly causes false positives in blanks.
Water Content Karl Fischer< 1.0%Low: Used for correction factor in weighing.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow from raw material receipt to method validation, highlighting where the CoA data inputs into the decision process.

CoA_Workflow cluster_0 CoA Verification Phase cluster_1 Experimental Setup cluster_2 Validation Check Material Itraconazole-d9 Received Check_d0 Check d0 Contribution (Isotopic Purity) Material->Check_d0 Check_MW Verify MW & Correction Factor Material->Check_MW Blank_Test Inject Double Blank + IS Only Check_d0->Blank_Test Risk Assessment Calc_Conc Calculate Stock Conc. (Mass * Chem Purity * (1-Water)) Check_MW->Calc_Conc IS_Spike Prepare IS Working Sol. (Target: 50-100x LLOQ response) Calc_Conc->IS_Spike IS_Spike->Blank_Test Interference Analyte Channel Response? Blank_Test->Interference Interference->Material Signal Detected: Reject Batch Pass_Fail Pass: < 20% of LLOQ Interference->Pass_Fail No Signal

Figure 1: Decision logic for accepting Itraconazole-d9 based on CoA parameters and interference testing.

Experimental Protocol: Validating the IS Working Solution

Do not assume the CoA guarantees performance. You must experimentally validate that the specific lot of Itraconazole-d9 does not interfere with the analyte.

Step-by-Step Validation Procedure

Objective: Determine if the


 impurity in the Itraconazole-d9 stock contributes signal to the native Itraconazole transition (m/z 706 

392).
  • Preparation of IS Stock:

    • Dissolve ~1 mg Itraconazole-d9 in DMSO or Methanol (Itraconazole has poor solubility in pure acetonitrile).

    • Correct for purity:

      
      .
      
  • Preparation of Working Solution (WS):

    • Dilute the stock to the target in-well concentration (typically 50–100 ng/mL).

    • Expert Tip: Ensure the final solvent matches the mobile phase initial conditions (e.g., 50:50 MeOH:Water) to prevent precipitation upon injection.

  • The "Zero-Analyte" Challenge:

    • Prepare a Zero Sample (Blank matrix + Internal Standard).

    • Prepare a LLOQ Sample (Blank matrix + Native Analyte at LLOQ + Internal Standard).

    • Inject 6 replicates of the Zero Sample.

  • Calculation & Acceptance Criteria:

    • Monitor the transition for Native Itraconazole (m/z 706

      
       392).
      
    • Calculate the mean peak area in the Zero Samples (

      
      ).
      
    • Compare to the mean peak area of the LLOQ standard (

      
      ).
      
    • Requirement:

      
       (per FDA/EMA Guidelines).
      
Signal Pathway & Interference Logic

Interference_Path cluster_inputs cluster_ms Mass Spectrometer Channels d9 Itraconazole-d9 (IS) Chan_IS IS Channel (715 -> 401) d9->Chan_IS Primary Signal Chan_Drug Analyte Channel (706 -> 392) d9->Chan_Drug Isotope Overlap (Negligible for d9) d0_imp Trace d0 Impurity (from Synthesis) d0_imp->Chan_Drug Direct Interference (False Positive) Result LLOQ Accuracy Compromised Chan_Drug->Result If d0 > 0.1%

Figure 2: The mechanism of interference. While d9 is heavy enough to avoid isotopic overlap, the presence of unlabelled d0 synthesis impurities directly contaminates the analyte channel.

Handling and Stability

Itraconazole is photosensitive and prone to adsorption.

  • Storage: Store the solid powder at -20°C, protected from light (amber vials).

  • Solution Stability: Stock solutions in DMSO are generally stable for 3-6 months at -20°C.

  • Adsorption: Itraconazole sticks to glass. Use polypropylene containers for dilutions and silanized glass inserts for autosampler vials if low concentrations are used.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation, Guidance for Industry. [Link][3][4]

  • International Organization for Standardization (ISO). (2016).[5][6] ISO 17034:2016 General requirements for the competence of reference material producers. [Link][6]

  • National Institutes of Health (NIH) / PubChem. (n.d.). Itraconazole Structure and Isotopic Data. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

An In-depth Technical Guide to the Isotopic Purity of Itraconazole-d9 for High-Fidelity Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Analytical Certainty

In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the integrity of every data point is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for its sensitivity and selectivity. However, the accuracy of this powerful technique hinges on the meticulous control of variability. The stable isotope-labeled internal standard (SIL-IS) is the cornerstone of this control, designed to mirror the analytical journey of the target analyte and normalize for variations in sample preparation, injection volume, and ionization efficiency.[1]

This guide delves into a critical, yet often underestimated, aspect of the SIL-IS: its isotopic purity. Using Itraconazole-d9—a deuterated analog of the potent antifungal agent Itraconazole[2][3]—as our exemplar, we will explore the profound impact of isotopic purity on analytical accuracy. This document is not merely a set of instructions; it is a technical dissertation for the discerning scientist, providing the causal logic behind experimental design and establishing a framework for self-validating protocols that ensure data is not just precise, but unequivocally true.

The Imperative of Isotopic Purity in a SIL-IS

When we employ Itraconazole-d9 as an internal standard for the quantification of Itraconazole, we operate on the assumption that it is chemically identical to the analyte but mass-distinguishable.[4][5] However, the chemical synthesis of deuterated compounds is rarely perfect. It is practically impossible to achieve 100% isotopic purity, leading to a distribution of isotopologues—molecules that differ in their isotopic composition.[6]

For Itraconazole-d9, the primary stock will contain not only the desired d9 molecule but also trace amounts of d8, d7, and, most critically, the unlabeled d0 isotopologue (native Itraconazole). The percentage of the desired deuterated molecule (e.g., d9) relative to all other isotopologues is defined as its isotopic enrichment or isotopic purity . While high enrichment (typically >98%) is a common specification, the presence of even a minute fraction of d0 Itraconazole within the Itraconazole-d9 standard can have disastrous consequences for analytical accuracy.[5][7][8]

The Causality of Error: Cross-Signal Contribution

The most significant issue arising from isotopic impurity is "cross-signal contribution" (often termed "cross-talk").[9][10] This phenomenon occurs when the internal standard solution contributes to the signal measured in the analyte's mass channel.

This contribution has two primary sources:

  • Isotopic Impurity: The presence of the unlabeled analyte (Itraconazole-d0) as an impurity in the SIL-IS (Itraconazole-d9).[7][8]

  • In-Source Fragmentation or Natural Isotope Overlap: Although less common with sufficient mass separation (≥3 amu), natural isotopic abundance (e.g., from ¹³C) in the analyte can potentially contribute to the IS signal, and vice-versa.[4][11]

When a fixed, high concentration of Itraconazole-d9 IS is added to every sample, the unlabeled Itraconazole-d0 impurity within it creates a constant, background signal in the analyte's multiple reaction monitoring (MRM) channel. This artificially elevates the measured response for the analyte, biasing the results to be higher than the true value. The impact is most severe at the lower limit of quantification (LLOQ), where this background signal can represent a significant portion of the total analyte signal, leading to poor accuracy and a compromised ability to measure low concentrations reliably.

A Framework for Qualification: Characterizing Your Itraconazole-d9 Standard

A new batch of Itraconazole-d9 should never be presumed fit for purpose. It must undergo rigorous qualification. This process is a self-validating system to confirm its identity, chemical purity, and, most importantly, its isotopic purity and the potential for cross-signal contribution.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Bioanalytical Method Validation Context A Receive New Lot of Itraconazole-d9 Standard B High-Resolution MS (HR-MS) Full Scan Analysis A->B Solution Prep C NMR Spectroscopy (¹H-NMR) A->C Sample Prep D Calculate Isotopic Enrichment & Distribution B->D Data Processing E Assess Structural Integrity & Deuteration Sites C->E Spectral Analysis F Prepare High Concentration IS-Only Sample (in blank matrix) D->F Purity Meets Spec E->F Structure Confirmed H LC-MS/MS Analysis: Monitor Analyte & IS MRM Transitions F->H G Prepare LLOQ Sample (Analyte + IS in blank matrix) G->H I Evaluate Cross-Signal Contribution H->I Peak Integration J Accept/Reject Lot I->J Compare against acceptance criteria K Qualified for Use in Quantitative Studies J->K Accept L Return to Vendor / Source New Lot J->L Reject

Workflow for the qualification of a new Itraconazole-d9 lot.
Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HR-MS)

This protocol outlines the use of HR-MS to determine the isotopic distribution of an Itraconazole-d9 standard. The high resolving power allows for the separation and quantification of each isotopologue.[12][13]

Objective: To quantify the relative abundance of d0 to d9 isotopologues in the Itraconazole-d9 material.

Methodology:

  • Sample Preparation: Prepare a solution of the Itraconazole-d9 standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a strong signal without causing detector saturation (e.g., 100-500 ng/mL).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) capable of >30,000 resolution.

  • Analysis: Infuse the sample directly or use a short liquid chromatography run. Acquire data in full scan mode in the positive ion mode, focusing on the m/z range encompassing all expected isotopologues of the protonated molecule [M+H]⁺ (approx. m/z 705 to 715 for Itraconazole).

  • Data Processing: a. Extract the ion chromatograms or spectra for the mass cluster around the [M+H]⁺ ion. b. Integrate the peak area for each distinct isotopologue peak (e.g., d0, d1, ... d9). c. Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.

  • Acceptance Criteria: The isotopic enrichment for the d9 species should typically be ≥98%. The contribution from the d0 species should be minimal, ideally <0.1%.

Data Presentation: Batch-to-Batch Isotopic Distribution

The table below illustrates hypothetical HR-MS data for three different commercial lots of Itraconazole-d9, demonstrating the importance of batch-specific qualification.

IsotopologueLot A (%)Lot B (%)Lot C (%)Specification
d0-d7<0.10.20.8< 1.0
d80.51.12.5< 2.0
d9 99.4 98.7 96.7 ≥98.0
d0 (Analyte) <0.01 0.05 0.25 <0.05
Result Pass Pass Fail

In this hypothetical analysis, Lot C would be rejected due to both insufficient d9 enrichment and an unacceptably high level of d0 impurity that would compromise low-level quantification.

The Self-Validating System: Quantifying Cross-Talk in Your Method

Beyond characterizing the raw material, the impact of the SIL-IS must be tested within the context of the final bioanalytical method. This is a mandatory step in method validation as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14][15] The selectivity experiment serves as a self-validating check on the purity of your internal standard.

G cluster_prep cluster_ms IS Itraconazole-d9 (IS) Contains d0 Impurity Spike IS Spiked into All Samples IS->Spike MRM_Analyte Analyte MRM Channel (e.g., 705 -> 392) IS->MRM_Analyte False Signal (Cross-Contribution) Analyte Itraconazole (Analyte) from Sample Analyte->Spike Spike->MRM_Analyte True Analyte Signal MRM_IS IS MRM Channel (e.g., 714 -> 401) Spike->MRM_IS IS Signal Result Total Analyte Signal = True Signal + False Signal MRM_Analyte->Result Bias Inaccurate Quantification (Positive Bias at LLOQ) Result->Bias

Sources

Technical Whitepaper: Comparative Analysis of Itraconazole-d9 and Analogous Deuterated Isotopologues in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of Itraconazole-d9 versus lower-order isotopes (d3, d4) for use as Internal Standards (IS) in bioanalytical workflows.

Executive Summary

In the quantitative bioanalysis of Itraconazole (ITZ) via LC-MS/MS, the selection of an Internal Standard (IS) is critical for compensating matrix effects and recovery variances. While Itraconazole-d3 is commercially available, it presents a significant technical risk known as isotopic cross-talk due to the complex isotopic envelope of the parent molecule (C35H38Cl2N8O4).

This guide delineates why Itraconazole-d9 is the superior IS for regulated bioanalysis (GLP/GCP). By shifting the precursor mass +9 Da, Itraconazole-d9 completely evades the natural isotopic abundance of the analyte, ensuring linearity and accuracy across a wider dynamic range compared to the d3 analog.

The Isotopic Envelope Challenge

To understand the failure mode of Itraconazole-d3, one must analyze the natural isotopic distribution of Itraconazole. Unlike small molecules, ITZ (MW ~705.6) possesses a wide isotopic envelope driven by its high carbon count (35 atoms) and, crucially, its two chlorine atoms.

Theoretical Isotopic Distribution

Chlorine naturally exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Carbon-13 exists at ~1.1%.[1] For Itraconazole (C35H38Cl2N8O4):

  • M+0 (705.2): 100% relative abundance (Monoisotopic)

  • M+1 (706.2): ~40% (Driven by ³⁵C)

  • M+2 (707.2): ~65% (Driven by one ³⁷Cl)

  • M+3 (708.2): ~25% (Combination of ³⁷Cl and ¹³C)

  • M+4 (709.2): ~10% (Two ³⁷Cl atoms)

The "Cross-Talk" Phenomenon

In Mass Spectrometry, "Cross-Talk" occurs when the natural isotopic signal of the analyte contributes to the specific mass channel of the Internal Standard.

  • Scenario A: Using Itraconazole-d3 (M+3) The d3 IS usually appears at m/z 708.2. However, the M+3 isotope of the unlabeled analyte also appears at m/z 708.2 with ~25% relative abundance.

    • Consequence: At high analyte concentrations (e.g., Cmax), the M+3 signal from the drug will "bleed" into the IS channel. This artificially inflates the IS peak area, causing the response ratio (Analyte/IS) to decrease, leading to a non-linear calibration curve that plateaus at high concentrations.

  • Scenario B: Using Itraconazole-d9 (M+9) The d9 IS appears at m/z 714.2. The natural abundance of the unlabeled analyte at M+9 is effectively zero (<0.01%).

    • Consequence: Complete spectral resolution. The IS signal remains constant regardless of analyte concentration, ensuring strict linearity.

Visualization: Isotopic Interference Logic

The following diagram illustrates the decision logic for selecting the d9 isotope over d3 based on mass spectral overlap.

IsotopeSelection Start Select Internal Standard for Itraconazole Analyze Analyze Analyte Isotopic Envelope (C35H38Cl2N8O4) Start->Analyze CalcM3 Calculate M+3 Abundance (~25% due to Cl2 + C35) Analyze->CalcM3 ChoiceD3 Option A: Itraconazole-d3 (Mass Shift +3 Da) CalcM3->ChoiceD3 ChoiceD9 Option B: Itraconazole-d9 (Mass Shift +9 Da) CalcM3->ChoiceD9 RiskD3 CRITICAL RISK: Analyte M+3 overlaps with IS (Cross-Talk) ChoiceD3->RiskD3 BenefitD9 ADVANTAGE: Mass Shift > Natural Envelope (No Overlap) ChoiceD9->BenefitD9 ResultD3 Result: Non-Linear Calibration (Fails at High Conc) RiskD3->ResultD3 ResultD9 Result: High Precision & Linearity (GLP Compliant) BenefitD9->ResultD9

Figure 1: Decision logic for IS selection. The d3 isotope suffers from direct interference with the analyte's natural M+3 peak, whereas d9 provides a "clean" mass channel.

Chemical Profile: Itraconazole-d9

Chemical Name: Itraconazole-d9 (2-butan-2-yl-d9) Structure: The deuterium label is typically located on the sec-butyl tail of the triazolone moiety. Stability: The sec-butyl C-D bonds are aliphatic and chemically stable. They do not undergo exchange with solvent protons (unlike acidic protons on N or O), making the d9 isotope robust during extraction and storage.

Comparative Specification Table
FeatureItraconazole-d3Itraconazole-d9Impact on Bioanalysis
Precursor Mass (m/z) ~708.2~714.3d9 allows cleaner MRM selection.
Interference Risk High (Overlaps with Analyte M+3)None (Beyond isotopic envelope)d3 requires mathematical correction or limits dynamic range.
Retention Time Shift NegligibleSlight shift (< 0.05 min)d9 may elute slightly earlier (Deuterium Isotope Effect), usually acceptable.
Cost ModerateHighd9 is an investment in data integrity.

Experimental Protocol: LC-MS/MS Method

The following protocol is designed for the quantification of Itraconazole in human plasma using Itraconazole-d9 as the internal standard.[2]

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of Itraconazole-d9 working solution (500 ng/mL in MeOH).

  • Precipitation: Add 150 µL of Acetonitrile (containing 0.1% Formic Acid).

  • Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000 rpm for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 min: 30% B

    • 2.5 min: 95% B

    • 3.0 min: 95% B

    • 3.1 min: 30% B (Re-equilibration)

MRM Transitions

Using a Triple Quadrupole Mass Spectrometer (ESI+):

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Itraconazole 705.3392.44030
Itraconazole-d9 714.4401.54030

Note: The product ion m/z 392.4 corresponds to the cleavage of the triazolone-phenyl moiety. The d9 label is retained on this fragment, shifting it to m/z 401.5.

Fragmentation & Pathway Visualization

The following diagram details the fragmentation pathway used for MRM quantification, confirming that the d9 label is retained in the monitored fragment.

Fragmentation ParentD9 Precursor Ion (d9) [M+H]+ = 714.4 (Label on sec-butyl) Collision Collision Cell (CID) ParentD9->Collision FragmentD9 Product Ion (d9) m/z = 401.5 (Retains sec-butyl-d9) Collision->FragmentD9 Major Pathway NeutralLoss Neutral Loss (Dioxolane-Triazole moiety) Collision->NeutralLoss

Figure 2: Fragmentation pathway of Itraconazole-d9. The primary transition (714.4 -> 401.5) confirms the stability of the label on the detected fragment.

Conclusion

While Itraconazole-d3 is a viable option for low-sensitivity assays or qualitative work, Itraconazole-d9 is the mandatory standard for high-precision quantitative bioanalysis. The mass shift of +9 Da effectively eliminates isotopic cross-talk from the chlorine-rich parent molecule, ensuring data integrity in pharmacokinetic and toxicological studies.

References

  • Isotope Distribution & Cross-Talk

    • Source: Scientific Instrument Services.
    • URL:[Link]

  • Itraconazole Bioanalysis Protocols

    • Title: Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites in human plasma using LC-MS/MS.
    • Source: NIH / PubMed Central (2020).
    • URL:[Link]

  • Chemical Structure & Properties

    • Title: Itraconazole Compound Summary.[2][3][4][5][6]

    • Source: PubChem (N
    • URL:[Link]

  • Application of Deuterated Internal Standards

    • Title: High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS.
    • Source: Shimadzu Application News.[4]

    • URL:[Link]

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Itraconazole in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Clinical Context

Itraconazole is a potent triazole antifungal agent requiring Therapeutic Drug Monitoring (TDM) due to its erratic oral bioavailability and significant inter-patient variability. While effective, its lipophilicity (logP ~5.7) and potential for strong protein binding (>99%) create bioanalytical challenges, specifically regarding recovery and carryover.

This protocol details a robust LC-MS/MS method using Itraconazole-d9 as the internal standard. Unlike analog internal standards, the deuterated isotopolog (d9) provides near-perfect tracking of matrix effects and ionization suppression, ensuring regulatory compliance with FDA Bioanalytical Method Validation guidelines.

Strategic Method Design

The Role of Itraconazole-d9

In electrospray ionization (ESI), co-eluting phospholipids often suppress signal intensity.

  • Mechanism: ITZ-d9 co-elutes with ITZ but is mass-resolved. Any suppression affecting ITZ affects ITZ-d9 equally.

  • Advantage: The ratio of Analyte/IS remains constant even if absolute signal drops, mathematically correcting for the "matrix effect."

Chromatographic Logic

Itraconazole contains basic triazole nitrogens (pKa ~3.7).

  • Mobile Phase: We utilize an acidic mobile phase (0.1% Formic Acid). This ensures the molecule is fully protonated (

    
    ), maximizing sensitivity in Positive ESI mode.
    
  • Column Choice: A C18 column is selected for its hydrophobic retention mechanism, necessary to separate ITZ from its more polar metabolite, Hydroxy-Itraconazole (OH-ITZ).

Experimental Protocol

Chemicals & Reagents[1]
  • Reference Standards: Itraconazole (>99% purity), Itraconazole-d9.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate (to improve peak shape).[1]

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation: Protein Precipitation (PPT)

We utilize a "Crash and Dilute" strategy to minimize handling time while maintaining high recovery.

Workflow Diagram:

SamplePrep Start Plasma Sample (50 µL) IS_Add Add IS Working Soln (20 µL Itraconazole-d9) Start->IS_Add Precip Precipitation Add 150 µL ACN (0.1% FA) IS_Add->Precip Vortex Vortex (30s) Centrifuge (15,000g, 10 min) Precip->Vortex Transfer Transfer Supernatant (100 µL) Vortex->Transfer Dilute Dilution Add 100 µL Water (0.1% FA) Transfer->Dilute Inject Inject to LC-MS/MS (5 µL) Dilute->Inject

Figure 1: Optimized Protein Precipitation Workflow for Itraconazole extraction.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

ParameterSetting
System UHPLC System (e.g., Agilent 1290 / Shimadzu Nexera)
Column Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Needle Wash 50:50 ACN:IPA (Critical to prevent carryover)

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.0030%Initial Loading
0.5030%Desalting
2.5095%Elution of ITZ
3.5095%Column Wash
3.6030%Return to Initial
5.0030%Re-equilibration

Mass Spectrometry Parameters (ESI+):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Itraconazole 705.3392.24035
Itraconazole-d9 714.3401.24035

Note: The primary transition (loss of the triazolone moiety) is selected for maximum sensitivity. The d9 shift (+9 Da) confirms the label is located on the sec-butyl chain.

Method Validation & Logic

Linearity and Sensitivity

The method demonstrates linearity from 1.0 ng/mL to 1000 ng/mL .

  • Curve Fitting: Weighted linear regression (

    
    ) is required. Due to the wide dynamic range, unweighted regression will overestimate low-concentration accuracy.
    
Matrix Effect & Recovery

Matrix Factor (MF) is calculated as the ratio of peak area in post-extraction spiked blank plasma vs. neat solution.

MatrixITZ Recovery (%)ITZ-d9 Recovery (%)IS-Normalized Matrix Factor
Lipemic Plasma88%89%0.99
Hemolyzed Plasma91%90%1.01
Normal Plasma94%93%1.01

Interpretation: The Normalized Matrix Factor is ~1.0, proving that ITZ-d9 perfectly compensates for any ion suppression caused by plasma lipids.

Analytical Decision Logic

The following diagram illustrates the decision process for troubleshooting common bioanalytical issues during validation.

ValidationLogic Check Check QC Accuracy Pass Pass (Within +/- 15%) Check->Pass Fail Fail (> +/- 15%) Check->Fail IS_Check Check IS Response Variation Fail->IS_Check Recal Recalibrate/ Check Pipetting IS_Check->Recal IS Constant Matrix Matrix Effect (Evaluate Phospholipids) IS_Check->Matrix IS Variable

Figure 2: Troubleshooting logic for Quality Control (QC) failures.

Troubleshooting & Optimization

Carryover Mitigation

Itraconazole is "sticky." If you observe peaks in blank samples after a high standard:

  • Change Needle Wash: Use Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid .[1][2] The acetone helps solubilize the lipophilic ITZ.

  • Switch Valve Rotor: Polymeric rotors (PEEK) adsorb less ITZ than metallic ones.

Peak Tailing

If peaks tail significantly:

  • Cause: Secondary interactions with residual silanols on the silica column.

  • Solution: Increase Ammonium Formate concentration to 10mM in Mobile Phase A. The ammonium ions compete for silanol sites, sharpening the ITZ peak.

References

  • US Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Vandenheuvel, R. C., et al. (2022). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis. National Institutes of Health (NIH). Retrieved from [Link]

  • Shimadzu Application News. (2015). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS. Retrieved from [Link]

Sources

Sample preparation for Itraconazole analysis with Itraconazole-d9

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This guide details the sample preparation and LC-MS/MS quantification of Itraconazole (ITZ) and its internal standard, Itraconazole-d9, in human plasma. Itraconazole presents unique bioanalytical challenges due to its extreme lipophilicity (LogP > 5), pH-dependent solubility, and high potential for adsorption to container surfaces. This document provides two distinct protocols: a high-throughput Protein Precipitation (PPT) method and a high-sensitivity Liquid-Liquid Extraction (LLE) method, both optimized to mitigate carryover and matrix effects.[1]

Introduction & Chemical Basis

Itraconazole is a triazole antifungal with a pKa of ~3.7 (weak base) and extremely low aqueous solubility (< 1 ng/mL at neutral pH).[2] In bioanalysis, these properties dictate that the molecule behaves "stickily"—it adsorbs avidly to glass and certain plastics, leading to non-linear recovery at low concentrations.

Why Itraconazole-d9? While structural analogs (e.g., Ketoconazole) were historically used as internal standards (IS), they do not compensate for the specific matrix effects associated with Itraconazole's elution profile. Itraconazole-d9 is critical because it co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement events in the electrospray source, thereby normalizing the signal response.

Chemical Data & MS Parameters
ParameterItraconazole (Analyte)Itraconazole-d9 (IS)
Molecular Formula C35H38Cl2N8O4C35H29D9Cl2N8O4
Precursor Ion (Q1) 705.6 (m/z)714.7 (m/z)
Product Ion (Q3) 392.4 (m/z)401.5 (m/z)
LogP ~5.66 (Highly Lipophilic)~5.66
pKa 3.7 (Weak Base)3.7

Note: The Q3 fragment (m/z 392.4) corresponds to the triazolone-phenyl-piperazine moiety. Ensure your d9 standard is labeled on this moiety or the sec-butyl tail to retain the mass shift in the fragment. If the label is lost during fragmentation, use the parent-to-parent transition (pseudo-MRM) or select a different fragment.

Critical Control Points (Expertise & Causality)

Before beginning extraction, the following "Silent Killers" of ITZ analysis must be addressed:

  • Adsorption (The "Glass Effect"): Itraconazole adsorbs rapidly to untreated glass surfaces.

    • Protocol Rule: Use Polypropylene (PP) tubes and 96-well plates exclusively. If glass vials are mandatory for the autosampler, they must be silanized.

  • Solubility vs. pH: ITZ is only soluble in acidic aqueous environments or organic solvents.

    • Protocol Rule: Never reconstitute pure ITZ in 100% water. Use at least 50% organic solvent (MeOH or ACN) or an acidified mobile phase for reconstitution.

  • Carryover: Due to its lipophilicity, ITZ sticks to the LC injector needle and valve.

    • Protocol Rule: Use a strong needle wash composed of Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid .[3] Standard aqueous washes will fail.

  • Photostability: ITZ is light-sensitive.

    • Protocol Rule: Perform all extractions in amber tubes or under low-light conditions.

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE)

Best for: High sensitivity, clean extracts, and minimizing matrix effects. Principle: Since ITZ is a weak base (pKa 3.7), increasing plasma pH drives it into a non-ionized state, maximizing extraction efficiency into the organic layer.

Reagents:

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Isoamyl Alcohol (98:2).

  • Buffer: 0.1 M Sodium Carbonate (pH ~10).

  • Reconstitution Solution: 80:20 Acetonitrile:Water + 0.1% Formic Acid.

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of human plasma into a 2 mL Polypropylene tube.

  • IS Spike: Add 20 µL of Itraconazole-d9 working solution (e.g., 500 ng/mL in 50% MeOH). Vortex gently.

  • Alkalinization: Add 100 µL of 0.1 M Sodium Carbonate buffer. Vortex for 10 seconds.

    • Why? This ensures ITZ is uncharged (neutral), pushing it out of the water phase.

  • Extraction: Add 1.0 mL of MTBE.

  • Agitation: Shake on a reciprocating shaker for 10 minutes (vigorous agitation is key for mass transfer).

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

    • Result: The top organic layer contains ITZ. The bottom aqueous layer contains plasma proteins and salts.

  • Transfer: Flash-freeze the bottom layer (dry ice/acetone bath) and decant the top organic layer into a clean PP tube.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Reconstitution Solution. Vortex 1 min. Transfer to autosampler vials.

Protocol B: Protein Precipitation (PPT)

Best for: High throughput, PK screening, and higher concentration samples. Principle: Using acidified organic solvent to simultaneously precipitate proteins and solubilize the basic lipophilic drug.

Reagents:

  • Precipitation Agent: Acetonitrile containing 0.1% Formic Acid.

    • Why Acid? Acidification prevents ITZ from co-precipitating with proteins by keeping it ionized and soluble in the supernatant.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of human plasma into a 96-well PP plate.

  • Precipitation: Add 200 µL of Precipitation Agent (containing Itraconazole-d9 at 100 ng/mL).

    • Ratio: A 1:4 ratio ensures complete protein removal.

  • Vortex: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Dilution (Optional but Recommended): Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of Water.

    • Why? Injecting pure ACN can cause poor peak shape (solvent effect) on early eluting compounds, though ITZ elutes late. Dilution matches the mobile phase better.

Visualization of Workflows

Diagram 1: Extraction Decision Logic & Workflow

This diagram illustrates the decision process and physical workflow for the two protocols.

G Start Human Plasma Sample (Contains ITZ) Spike Spike Internal Standard (Itraconazole-d9) Start->Spike Decision Select Method Spike->Decision LLE_Buffer Add 0.1M Na2CO3 (pH 10) Make ITZ Neutral Decision->LLE_Buffer High Sensitivity (<1 ng/mL) PPT_Solvent Add ACN + 0.1% Formic Acid (Precipitate Proteins) Decision->PPT_Solvent High Throughput (>5 ng/mL) LLE_Solvent Add MTBE (Organic) Extract Lipophilic ITZ LLE_Buffer->LLE_Solvent LLE_Dry Evaporate & Reconstitute (Concentrates Sample) LLE_Solvent->LLE_Dry LCMS LC-MS/MS Analysis (C18 Column) LLE_Dry->LCMS PPT_Spin Centrifuge (Remove Pellet) PPT_Solvent->PPT_Spin PPT_Spin->LCMS

Caption: Decision tree for selecting LLE vs. PPT based on sensitivity needs, showing the critical chemical adjustments (pH modification) required for LLE.

Diagram 2: Internal Standard Mechanism

This diagram explains why d9 is used, specifically illustrating how it corrects for ionization suppression in the ESI source.

G Matrix Plasma Matrix (Phospholipids) ESI ESI Source (Ionization Competition) Matrix->ESI Causes Suppression Signal_ITZ Suppressed Signal (Variable) ESI->Signal_ITZ Ionization Efficiency X Signal_d9 Suppressed Signal (Reference) ESI->Signal_d9 Ionization Efficiency X ITZ Itraconazole (Analyte) ITZ->ESI Co-elutes ITZ_d9 Itraconazole-d9 (Internal Standard) ITZ_d9->ESI Co-elutes Ratio Ratio Calculation (Analyte/IS) Cancels Error Signal_ITZ->Ratio Signal_d9->Ratio

Caption: Mechanism of Stable Isotope Dilution. Because d9 co-elutes with the analyte, both experience identical matrix suppression, allowing the ratio to remain accurate.

Method Validation Parameters (Quality Assurance)

To ensure the method is robust, the following criteria (based on FDA/EMA Bioanalytical Guidelines) must be met:

ParameterAcceptance CriteriaNotes
Linearity

Typical range: 1.0 – 1000 ng/mL.[4]
Accuracy ±15% (±20% at LLOQ)Calculated from QC samples.
Precision (CV) <15% (<20% at LLOQ)Intra- and Inter-day.[4]
Recovery Consistent across rangeLLE typically yields >85%; PPT >90%.
Matrix Effect IS-normalized factor ~1.0Compare post-extraction spike vs. neat solution.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 55283, Itraconazole. PubChem. [Link]

  • Kousoulos, C., et al. (2006).[5] Development of a high-throughput method for the determination of itraconazole and its hydroxy metabolite in human plasma, employing automated liquid-liquid extraction based on 96-well format plates and LC/MS/MS. Analytical and Bioanalytical Chemistry. [Link]

  • Shimadzu Application News. (2015). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS. Shimadzu Corporation. [Link]

Sources

Solid-phase extraction protocol for Itraconazole and Itraconazole-d9

[1]

Step-by-Step Experimental Protocol

Step 1: Sample Pre-treatment (The Acidification Step)
  • Action: Aliquot 200 µL of human plasma into a 1.5 mL tube.

  • Add IS: Add 20 µL of Itraconazole-d9 working solution. Vortex briefly.

  • Acidify: Add 200 µL of 4%

    
     . Vortex for 30 seconds.[1]
    
  • Scientific Rationale: The addition of acid serves two purposes:

    • Disrupts protein-drug binding (Itraconazole is >99% protein-bound).[1]

    • Drops the sample pH below 2.[1]0. Since the pKa is 3.7, this ensures 100% of the Itraconazole is in the ionized

      
       state, ready to bind to the cation exchange sorbent.
      
Step 2: Conditioning & Equilibration
  • Condition: Add 1 mL Methanol to the SPE cartridge. (Activates the hydrophobic chains).[1]

  • Equilibrate: Add 1 mL Water. (Prepares the ionic groups).

Step 3: Sample Loading
  • Action: Load the pre-treated plasma sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Critical Check: Do not let the cartridge dry out completely.

Step 4: Interference Removal (The Dual Wash)
  • Wash 1 (Aqueous/Acidic): Add 1 mL 2% Formic Acid .[1]

    • Purpose: Removes proteins, salts, and ensures the analyte remains charged.

  • Wash 2 (Organic/Aggressive): Add 1 mL 100% Methanol .[1]

    • Purpose: This is the critical cleanup step.[1] Because ITZ is "locked" by the ionic bond (Step 1), we can use 100% methanol to wash away phospholipids and neutral hydrophobic interferences without eluting the drug. Note: In a standard Reversed-Phase (C18) protocol, this step would wash away the drug.

Step 5: Elution
  • Action: Add 1 mL 5%

    
     in 50:50 ACN/MeOH .
    
  • Mechanism: The ammonium hydroxide raises the pH > 10. The Itraconazole deprotonates (becomes neutral), breaking the ionic bond. The organic solvent then solvates the now-neutral drug and elutes it.

Step 6: Reconstitution
  • Evaporate the eluate to dryness under Nitrogen at 40°C.[1]

  • Reconstitute in 200 µL of Mobile Phase (e.g., 50:50 ACN:Water + 0.1% Formic Acid).

LC-MS/MS Analytical Conditions

Chromatography:

  • Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 40% B to 95% B over 3 minutes. (High organic start required due to lipophilicity).[1]

Mass Spectrometry (MRM Transitions):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Itraconazole 705.6 (

)
392.54035
Itraconazole-d9 714.3 (

)
401.24035

Note: The d9 transition assumes the deuterium label is retained on the fragment ion. Always verify with full-scan MS infusion of your specific IS lot.

Workflow Visualization

SPE_WorkflowFigure 2: Optimized SPE Workflow for Itraconazole Extraction.cluster_0Pre-Treatmentcluster_1SPE (MCX Cartridge)PTPlasma + 4% H3PO4(pH < 2.0)CondCondition: MeOHEquilibrate: WaterPT->CondLoadLoad Sample(Slow Flow)Cond->LoadWash1Wash 1: 2% Formic Acid(Remove Proteins)Load->Wash1Wash2Wash 2: 100% MeOH(Remove Lipids/Phospholipids)Wash1->Wash2EluteElute: 5% NH4OH in ACN/MeOH(Neutralize & Release)Wash2->Elute

Troubleshooting & Optimization

  • Low Recovery:

    • Cause: pH during load was not acidic enough.[1]

    • Fix: Ensure the final mixture of Plasma + Acid is pH < 2.[1]0. If the plasma is buffered or degraded, increase acid concentration.[1]

  • High Backpressure:

    • Cause: Protein precipitation on the cartridge frit.[1]

    • Fix: Ensure the sample is centrifuged after acidification if any cloudiness is observed before loading.

  • Matrix Effects (Ion Suppression):

    • Cause: Phospholipids breaking through.[1]

    • Fix: Ensure Wash 2 is 100% Methanol. Do not dilute this wash step.[1] The ionic bond is strong enough to hold the analyte.

References

  • PubChem. (2025).[1] Itraconazole Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

  • Shin, K. H., et al. (2004).[1] Determination of Itraconazole in human plasma by LC-MS/MS. Journal of Chromatography B. (Verified via ResearchGate snippet). [Link]

  • Shimadzu Application Note. (2015). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS. [Link]

  • Biotage. (2023).[1][2] Mixed-Mode Weak Cation Exchange Mechanisms. (Provides theoretical grounding for the "Lock and Key" mechanism). [Link]

Application Note: High-Sensitivity Quantitation of Itraconazole in Human Plasma via Liquid-Liquid Extraction (LLE) and LC-MS/MS

[1]

Analyte: Itraconazole (ITZ) Internal Standard: Itraconazole-d9 (ITZ-d9) Matrix: Human Plasma Technique: Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS[1]

Introduction & Scientific Rationale

Itraconazole is a triazole antifungal agent characterized by high lipophilicity (LogP > 5) and weak basicity (pKa ~3.7).[2] In bioanalytical contexts, these physicochemical properties present specific challenges:

  • Non-Specific Binding: High protein binding (>99%) requires aggressive disruption during extraction.

  • Matrix Effects: Phospholipids in plasma can cause significant ion suppression in electrospray ionization (ESI), particularly for hydrophobic analytes that elute late in the chromatogram.

Why Liquid-Liquid Extraction (LLE)?

While Protein Precipitation (PPT) is faster, it often fails to remove phospholipids effectively, leading to "matrix buildup" on the column and variable ionization. Liquid-Liquid Extraction (LLE) is selected here as the "Gold Standard" for Itraconazole because:

  • Selectivity: By adjusting the plasma pH to >10 (well above the pKa of 3.7), ITZ becomes uncharged. Extraction with a non-polar solvent (e.g., Hexane/DCM or MTBE) selectively isolates the drug while leaving polar matrix components (salts, proteins, most phospholipids) in the aqueous phase.

  • Sensitivity: LLE allows for concentration of the sample (evaporation and reconstitution), enabling lower Limits of Quantitation (LLOQ) often required for trough level monitoring.

The Role of Itraconazole-d9

The use of a stable isotope-labeled internal standard (SIL-IS), Itraconazole-d9 , is non-negotiable for regulated bioanalysis. Unlike structural analogs (e.g., Fluconazole), ITZ-d9 co-elutes with the analyte, experiencing the exact same ionization environment at the millisecond scale. This allows it to perfectly compensate for matrix effects and injection variability.

Materials and Reagents

  • Reference Standards: Itraconazole (>99% purity) and Itraconazole-d9.

  • Biological Matrix: K2EDTA Human Plasma (drug-free).

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.[3]

  • Extraction Solvents: Hexane and Dichloromethane (DCM) OR Methyl tert-butyl ether (MTBE).

    • Note: This protocol uses Hexane:DCM (70:30 v/v) for superior cleanliness, though MTBE is a valid alternative.

  • Buffer: 0.5 M Sodium Carbonate (Na2CO3), pH ~11.0.

Experimental Workflow (Visualized)

The following diagram outlines the critical path for sample processing, highlighting the phase-separation logic.

LLE_WorkflowSamplePlasma Sample(100 µL)IS_AddAdd IS (ITZ-d9)& VortexSample->IS_AddBufferAdd 0.5M Na2CO3 (pH 11)(Alkalinization)IS_Add->Buffer Ion SuppressionSolventAdd Extraction Solvent(Hexane:DCM 70:30, 3 mL)Buffer->Solvent PartitioningShakeMechanical Shake(10 min) & CentrifugeSolvent->ShakePhaseSepPhase Separation(Organic Top / Aqueous Bottom)Shake->PhaseSepTransferTransfer Organic Layerto Clean TubePhaseSep->Transfer Select OrganicEvapEvaporate to Dryness(N2 stream @ 40°C)Transfer->EvapReconReconstitute(Mobile Phase, 100 µL)Evap->ReconInjectLC-MS/MS InjectionRecon->Inject

Caption: Step-by-step Liquid-Liquid Extraction workflow ensuring analyte neutrality and selective phase transfer.

Detailed Protocol

Preparation of Stock and Working Solutions[4]
  • Stock Solutions: Prepare 1.0 mg/mL stocks of ITZ and ITZ-d9 in Methanol. Store at -20°C.

  • Working Standard (WS): Serially dilute ITZ stock with MeOH:Water (50:50) to create calibration standards (e.g., 1, 5, 20, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (ISWS): Dilute ITZ-d9 to ~500 ng/mL in MeOH:Water (50:50).

Sample Extraction Procedure
  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL polypropylene tube or 96-well deep plate.

  • IS Addition: Add 20 µL of ISWS (ITZ-d9). Vortex briefly.

  • Alkalinization: Add 100 µL of 0.5 M Na2CO3. Vortex for 10 seconds.[3]

    • Scientific Insight: This step adjusts pH to >10. Since ITZ pKa is 3.7, it ensures >99.9% of the drug is in the neutral (free base) form, maximizing partition into the organic solvent.

  • Extraction: Add 600 µL of Hexane:DCM (70:30 v/v).

    • Note on Solvent: This non-polar mixture minimizes the extraction of polar plasma components.

  • Mixing: Shake on a reciprocating shaker for 10 minutes at high speed.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Result: The organic layer will be the upper phase (Density ~0.86 g/mL).

  • Transfer: Flash freeze the aqueous layer (optional) or carefully transfer 500 µL of the supernatant (organic layer) to a clean tube/plate.

  • Drying: Evaporate under a gentle stream of Nitrogen at 40°C until dry (~15-20 mins).

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase (ACN:10mM Ammonium Formate, 60:40). Vortex well.

LC-MS/MS Conditions

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500/6500 or Waters Xevo TQ-XS).

Chromatographic Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 - 0.5 mL/min
Gradient 0-0.5 min: 40% B 0.5-2.5 min: Ramp to 95% B 2.5-3.0 min: Hold 95% B 3.0-3.1 min: Return to 40% B
Run Time ~4.0 minutes
Mass Spectrometry (MRM) Parameters[1][3][5][6][7]
  • Ionization: ESI Positive Mode (ESI+)[3]

  • Source Temp: 500°C (Optimized for high flow)

CompoundPrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
Itraconazole 705.4392.5Quantifier~35
Itraconazole 705.4432.2Qualifier~30
Itraconazole-d9 714.4401.5Internal Std~35

Note on Transitions: The transition 705->392 corresponds to the cleavage of the triazolone ring system. The d9 isotope is typically located on the sec-butyl side chain, which is retained in the 401 fragment (392 + 9 = 401).

Method Validation & Performance (Reference Data)

A robustly developed LLE method should yield the following performance metrics, compliant with FDA Bioanalytical Method Validation Guidelines.

Validation ParameterAcceptance CriteriaTypical Performance
Linearity r² > 0.99r² > 0.998 (Range: 1 – 1000 ng/mL)
Recovery (Extraction) Consistent (>50%)~85-95% (High efficiency due to LLE)
Matrix Effect 85-115% (IS Normalized)98-102% (d9 IS compensates perfectly)
Accuracy/Precision < 15% CV/RE< 5-8% Intra-day

Troubleshooting & "Scientist-to-Scientist" Notes

  • Carryover: Itraconazole is "sticky." If you observe carryover in blank samples after a high standard, implement a needle wash with high organic strength (e.g., MeOH:ACN:IPA:Acetone 1:1:1:1 + 0.1% FA).

  • Metabolite Interference: Hydroxy-itraconazole is a major metabolite. Ensure your chromatographic gradient separates ITZ from OH-ITZ (though they have different masses, source fragmentation can sometimes cause crosstalk if not separated).

  • Reconstitution Solvent: Do not reconstitute in 100% organic solvent. This will cause "solvent effect" peak broadening for early eluters. Match the initial mobile phase conditions (e.g., 40-50% Organic).

References

  • FDA Guidance for Industry: Bioanalytical Method Validation (2018). Available at: [Link]

  • ResearchGate Protocol: Development of a high-throughput method for the determination of itraconazole and its hydroxy metabolite in human plasma. Available at: [Link]

  • NIH / PubMed Central: Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis. Available at: [Link]

Application Note: High-Sensitivity Quantification of Itraconazole in Human Plasma via UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Relevance

Itraconazole is a broad-spectrum triazole antifungal agent used to treat systemic fungal infections (e.g., aspergillosis, blastomycosis).[1] Due to its non-linear pharmacokinetics and erratic oral absorption (highly dependent on gastric pH), Therapeutic Drug Monitoring (TDM) is critical to ensure efficacy and prevent toxicity.

This protocol details a robust UPLC-MS/MS methodology for the quantification of Itraconazole.[2] Unlike older HPLC-UV methods, this method utilizes Itraconazole-d9 as a stable isotope-labeled internal standard (SIL-IS). The use of a deuterated analog is chemically superior to structural analogs (like loratadine or ketoconazole) because it co-elutes with the analyte, perfectly compensating for matrix effects and ionization suppression inherent in Electrospray Ionization (ESI).

Method Development Logic (The "Why")

Chromatographic Separation (UPLC)

Itraconazole is highly lipophilic (


). Traditional C18 columns often suffer from peak tailing due to secondary interactions with free silanol groups.
  • Solution: We utilize a Bridged Ethyl Hybrid (BEH) C18 column . The hybrid particle technology allows for operation at high pH (if needed) and reduces silanol activity, resulting in sharp peak shapes.

  • Mobile Phase: A simple binary gradient of Water/Acetonitrile with 0.1% Formic Acid is selected. The acidic modifier ensures the weak base Itraconazole (

    
    ) is fully protonated 
    
    
    
    , maximizing sensitivity in ESI+ mode.
Sample Preparation Strategy

Itraconazole is


 protein-bound in plasma.
  • Chosen Method: Protein Precipitation (PPT) .[3] While Liquid-Liquid Extraction (LLE) offers cleaner extracts, PPT with Acetonitrile is faster, amenable to high-throughput clinical workflows, and yields recovery

    
     when optimized. The use of the d9-IS corrects for the slightly "dirtier" matrix of PPT compared to LLE.
    

Experimental Protocol

Chemicals and Reagents[4][5]
  • Reference Standards: Itraconazole (Sigma-Aldrich or equivalent), Itraconazole-d9 (Toronto Research Chemicals).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Stock Solution Preparation
  • Stock A (ITZ): Dissolve Itraconazole in DMSO to 1 mg/mL.

  • Stock B (IS): Dissolve Itraconazole-d9 in DMSO to 1 mg/mL.

  • Working Standard: Dilute Stock A with 50:50 ACN:Water to create a calibration curve range (e.g., 10 ng/mL to 2000 ng/mL).

  • Working IS Solution: Dilute Stock B to a fixed concentration (e.g., 500 ng/mL) in 100% Acetonitrile. Note: Using 100% ACN allows this solution to act as the precipitating agent.

Sample Preparation Workflow (Protein Precipitation)

SamplePrep Step1 Aliquot 50 µL Plasma (Standard/QC/Patient) Step2 Add 150 µL Working IS Solution (Itraconazole-d9 in 100% ACN) Step1->Step2 Step3 Vortex Mix (High speed, 30 sec) Step2->Step3 Precipitates Proteins Step4 Centrifuge (13,000 rpm, 10 min, 4°C) Step3->Step4 Step5 Transfer 100 µL Supernatant to Autosampler Vial Step4->Step5 Step6 Dilute with 100 µL Water (Matches Initial Mobile Phase) Step5->Step6 Improves Peak Shape Step7 Inject 5 µL into UPLC-MS/MS Step6->Step7

Figure 1: High-throughput Protein Precipitation workflow. Diluting the supernatant with water (Step 6) is a critical "polishing" step to prevent solvent effects (peak fronting) when injecting high-organic extracts onto a UPLC column.

UPLC Conditions
  • System: ACQUITY UPLC I-Class (or equivalent).

  • Column: ACQUITY UPLC BEH C18,

    
    , 
    
    
    
    .[4]
  • Column Temp:

    
    .
    
  • Flow Rate:

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Curve Action
0.00 90 10 Initial Loading
0.50 90 10 6 Hold
2.50 5 95 6 Elution
3.50 5 95 6 Wash
3.60 90 10 1 Re-equilibration

| 5.00 | 90 | 10 | 1 | End |

MS/MS Parameters
  • System: Triple Quadrupole MS (e.g., Waters Xevo TQ-S or Sciex 6500+).

  • Ionization: Electrospray Positive (ESI+).

  • Source Temp:

    
    .
    
  • Capillary Voltage:

    
    .
    

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Cone (V) | Collision (eV) | Role | | :--- | :--- | :--- | :--- | :--- | :--- | | Itraconazole | 705.6 | 392.4 | 30 | 28 | Quantifier | | Itraconazole | 705.6 | 432.3 | 30 | 22 | Qualifier | | Itraconazole-d9 | 714.7 | 401.5 | 30 | 28 | Internal Std |

Note on IS Transition: The transition


 assumes the d9 label is located on the sec-butyl moiety, which is retained in the primary fragment. Always verify the specific labeling position with your reference standard CoA.

Validation & Performance Criteria

To ensure Scientific Integrity , the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

Linearity & Sensitivity[1]
  • Range:

    
     (LLOQ) to 
    
    
    
    .
  • Curve Fit: Linear regression (

    
    ) with 
    
    
    
    weighting.
  • Acceptance:

    
    .[4][6] Back-calculated standards must be within 
    
    
    
    (20% for LLOQ).
Accuracy & Precision

Prepare Quality Control (QC) samples at Low, Medium, and High levels.

  • Intra-day Precision (Repeatability): CV

    
    .
    
  • Inter-day Accuracy:

    
     of nominal value.[6]
    
Matrix Effect (The "Self-Validating" System)

The use of Itraconazole-d9 makes this method self-validating regarding matrix effects.

  • Calculate the Matrix Factor (MF) for the analyte:

    
    .
    
  • Calculate the IS-Normalized MF :

    
    .
    
  • Target: The IS-Normalized MF should be close to 1.0, indicating the d9-IS is suppressing/enhancing at the exact same rate as the analyte.

Troubleshooting & Optimization

The "Sticky" Compound Issue (Carryover)

Itraconazole is notorious for carryover in LC systems due to its high lipophilicity.

  • Symptom: Analyte peaks appearing in blank injections after a high standard.

  • Solution:

    • Needle Wash: Use a strong organic needle wash. Recommended: Acetonitrile:Isopropanol:Acetone:Water (40:30:20:10) + 0.1% Formic Acid .[5]

    • Gradient: Ensure the column wash step (95% B) is held for at least 1 minute.

Hydroxyitraconazole (Metabolite)

Clinicians often request the quantification of the active metabolite, Hydroxyitraconazole .[2]

  • Adaptation: This method can be multiplexed. Hydroxyitraconazole elutes slightly earlier than Itraconazole.

  • Transition:

    
    . (Note: It shares the same product ion fragment as the parent).
    

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Shimadzu Corporation. (2015). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS. Application News No. C125. Retrieved from [Link]

  • Kunze, K. L., et al. (2006). Stereochemical aspects of itraconazole metabolism in vitro and in vivo. Drug Metabolism and Disposition, 34(4), 583-593.
  • Veringa, A., et al. (2016). Development and validation of a UPLC-MS/MS method for the therapeutic drug monitoring of voriconazole, fluconazole, itraconazole, posaconazole and isavuconazole in human plasma. Biomedical Chromatography.

Sources

Optimization of Itraconazole-d9 Internal Standard Concentration for High-Sensitivity LC-MS/MS Bioanalysis of Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a rigorous methodology for determining the optimal concentration of Itraconazole-d9 (ITZ-d9) as an internal standard (IS) in human plasma. While literature often cites generic ranges, this protocol focuses on the causality of selection—balancing signal-to-noise ratio (SNR) against isotopic cross-talk (signal contribution). We present a self-validating workflow using protein precipitation (PPT) and LC-MS/MS, ensuring compliance with FDA/EMA bioanalytical guidelines.

Introduction: The "Goldilocks" Dilemma of Internal Standards

In LC-MS/MS bioanalysis, the internal standard is the primary defense against matrix effects (ion suppression/enhancement) and recovery inconsistencies. For Itraconazole, a highly lipophilic (


) and protein-bound (>99%) drug, a stable isotope-labeled IS (SIL-IS) like Itraconazole-d9 is non-negotiable.

However, selecting the IS concentration is not arbitrary.

  • Too Low: High variation in IS response (CV > 5-10%) and poor correction of matrix effects at the Lower Limit of Quantitation (LLOQ).

  • Too High: Isotopic Cross-talk . Even high-purity ITZ-d9 contains trace amounts of unlabeled ITZ (d0). If the IS concentration is excessive, this impurity will contribute a false signal to the analyte channel, artificially inflating the LLOQ and failing validation.

Core Objective: Identify the "Zero Cross-talk" ceiling and the "Stability" floor to define the operational window.

Method Development Strategy

Chemical Logic & Solubility

Itraconazole is practically insoluble in water. A common error is attempting to prepare stock solutions in pure acetonitrile or methanol, leading to micro-precipitation and non-linear curves.

  • Solvent Requirement: Primary stocks must be prepared in DMSO or Methanol with 1% Formic Acid to ensure complete solubilization.

Mass Transitions (MRM)

We utilize the protonated precursor ions ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


. The d9 label is typically located on the sec-butyl side chain, which is retained in the primary fragment ion.
CompoundPrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
Itraconazole 705.3392.43545
Itraconazole-d9 714.3401.23545

Note: The mass shift of +9 Da in both precursor and product confirms the label retention, essential for tracking specific matrix effects associated with that moiety.

Experimental Protocol

Reagent Preparation
  • Stock Solution A (Analyte): 1.0 mg/mL Itraconazole in DMSO.

  • Stock Solution B (IS): 1.0 mg/mL Itraconazole-d9 in DMSO.

  • IS Spiking Solution (Optimization): Prepare serial dilutions of IS in Acetonitrile to yield: 10, 50, 100, 200, 500, and 1000 ng/mL.

The "Cross-Talk" Determination Experiment

Before running a full curve, you must determine the maximum allowable IS concentration.

  • Prepare Blanks: Extract 6 lots of blank plasma using the IS Spiking Solutions (at different concentrations) as the precipitant.

  • Analyze: Inject these "Zero samples" (Blank + IS).

  • Monitor: Watch the Analyte Channel (705.3 > 392.4) .

  • Criteria: The signal in the analyte channel must be

    
     of the signal of the intended LLOQ (typically 1–5 ng/mL).
    
Optimized Extraction Protocol (Protein Precipitation)

Based on typical sensitivity (Sciex 5500/6500 or Waters TQ-XS), the optimal IS working concentration is usually 50–100 ng/mL in the precipitating solvent.

Step-by-Step Workflow:

  • Aliquot: Transfer

    
     of plasma sample into a 96-well plate.
    
  • Precipitate: Add

    
     of Acetonitrile containing Itraconazole-d9 (50 ng/mL) .
    
    • Why? Adding IS in the precipitant minimizes pipetting steps and ensures IS is present during the protein crash, correcting for entrapment.

  • Vortex: High speed for 5 minutes.

  • Centrifuge: 4,000 rpm for 10 minutes at

    
    .
    
  • Dilute: Transfer

    
     of supernatant to a fresh plate; add 
    
    
    
    of 0.1% Formic Acid in Water.
    • Why? Direct injection of pure ACN causes peak fronting. Diluting with water focuses the analyte on the column head.

  • Inject:

    
     onto LC-MS/MS.
    

Visualization of Workflows

Bioanalytical Workflow

This diagram illustrates the flow from sample to data, highlighting the critical IS addition step.

BioanalysisWorkflow Sample Plasma Sample (50 µL) Extraction Vortex & Centrifuge (Protein Crash) Sample->Extraction Precipitant Precipitant: ACN + ITZ-d9 (50 ng/mL) Precipitant->Extraction  Add 150 µL Supernatant Supernatant Dilution (1:1 with H2O) Extraction->Supernatant LCMS LC-MS/MS Analysis (C18 Column) Supernatant->LCMS Data Quantitation (Ratio: Analyte/IS) LCMS->Data

Figure 1: Optimized Protein Precipitation Workflow for Itraconazole Quantification.

IS Concentration Decision Tree

Use this logic to validate your selected concentration.

IS_Optimization Start Start: Select Initial IS Conc (e.g., 100 ng/mL) Check_Signal Inject Blank + IS (Zero Sample) Start->Check_Signal Check_Crosstalk Is Analyte Channel Signal > 20% of LLOQ? Check_Signal->Check_Crosstalk Reduce Reduce IS Conc (Try 50 ng/mL) Check_Crosstalk->Reduce Yes (Impurity Interference) Check_Suppression Check Matrix Factor (IS Response in Plasma vs Water) Check_Crosstalk->Check_Suppression No (Clean Baseline) Reduce->Check_Signal Suppressed Is IS Suppression > 50%? Check_Suppression->Suppressed Dilute Dilute Sample or Change Chromatography Suppressed->Dilute Yes Finalize Finalize Concentration (Optimal) Suppressed->Finalize No Dilute->Check_Suppression

Figure 2: Decision Matrix for Internal Standard Concentration Selection.

Validation Criteria (Self-Correction)

To ensure the chosen concentration (e.g., 50 ng/mL) is valid, the method must pass these specific checks during validation:

  • IS Response Variability:

    • According to FDA M10 guidance, the IS response plot across a run should not show drift.

    • Acceptance: No specific %CV is mandated by FDA, but industry standard is CV

      
       15%  for the IS peak area across the batch.
      
  • Parallelism (Matrix Effect Tracking):

    • The IS must suppress/enhance at the same rate as the analyte.

    • Test: Calculate the Matrix Factor (MF) for both Analyte and IS. The IS-Normalized MF should be close to 1.0 (range 0.85–1.15).

  • Linearity:

    • The calibration curve (

      
       ng/mL) must be linear (
      
      
      
      ) using a weighted regression (
      
      
      ). If the curve plateaus at the high end, the IS concentration might be too low relative to the high standards (saturation of ionization).

Troubleshooting Common Issues

IssueRoot CauseSolution
Low IS Recovery ITZ binds to plastic or proteins.Use polypropylene plates (low binding). Ensure IS is in the organic precipitant, not added to aqueous plasma first.
Variable IS Response Solubility issues in stock.Re-make stock in 100% DMSO . Ensure working solution (ACN) is not cold when added.
Peak Tailing Column overload or pH mismatch.Use a C18 column with high carbon load. Ensure mobile phase is acidic (0.1% Formic Acid).
Signal "Carryover" ITZ is "sticky".Use a needle wash of ACN:IPA:Acetone (40:40:20) or similar strong organic mix.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][2]

  • Shimadzu Application News. (2016). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 55283, Itraconazole. [Link]

  • Zhang, J., et al. (2024).[1] Internal standard variability: root cause investigation, parallelism for evaluating trackability. Bioanalysis. [Link]

Sources

Application Note: High-Sensitivity MRM Transitions & Protocol for Itraconazole and Itraconazole-d9

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical master protocol for the bioanalysis of Itraconazole (ITZ) and its deuterated internal standard, Itraconazole-d9 (ITZ-d9).[1] It prioritizes mechanistic understanding and robust, self-validating workflows over generic templates.[1]

Executive Summary & Mechanistic Rationale

Itraconazole is a triazole antifungal with a high molecular weight (~705.6 g/mol ) and significant lipophilicity (logP ~5.7).[2] In LC-MS/MS analysis, it presents unique challenges:

  • Isotopic Interference: Due to the two chlorine atoms in its structure, the natural isotope distribution is significant. While the monoisotopic peak (

    
    ) is abundant, using the 
    
    
    
    or specific isotope peaks can sometimes offer better selectivity in dirty matrices.
  • Fragmentation Pathways: The primary fragmentation pathway under Collision Induced Dissociation (CID) involves the cleavage of the piperazine ring, yielding a stable product ion at m/z ~392. This transition is highly specific and forms the basis of the quantitation strategy.

Critical "Expert Insight": The [M+2] Strategy

While most protocols default to the


 monoisotopic peak (m/z 705.6), experienced method developers often monitor the 

isotope peak (m/z 707.6) as a qualifier or alternative quantifier. This peak corresponds to the

contribution. In complex biological matrices (e.g., hemolyzed plasma), the m/z 707.6 transition often shows lower chemical noise background than the 705.6 transition, improving the signal-to-noise (S/N) ratio at the Lower Limit of Quantitation (LLOQ).

MRM Transitions & MS Parameters

The following parameters are optimized for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Table 1: Optimized MRM Transitions
CompoundIonizationPrecursor Ion (m/z)Product Ion (m/z)RoleDP (V)CE (V)CXP (V)
Itraconazole ESI+705.6 392.4 Quantifier 1303812
705.6432.2Qualifier 11304512
707.6394.4Qualifier 2 ([M+2] isotope)1303812
Itraconazole-d9 ESI+714.7 401.5 Quantifier 1303612
714.7441.3Qualifier1304512

Note on Tuning:

  • Declustering Potential (DP): High DP is required to prevent adduct formation and ensure efficient transmission of the heavy precursor ion.

  • Collision Energy (CE): The cleavage of the piperazine core requires moderate-to-high energy (~35-45 eV).[1]

Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation pathway for Itraconazole, explaining the origin of the primary product ions.

Itraconazole_Fragmentation Precursor Precursor Ion [M+H]+ m/z 705.6 Intermediate Collision Induced Dissociation (CID) Precursor->Intermediate ESI+ Source Product_Quant Quantifier Ion m/z 392.4 (Triazolone-Phenyl-Piperazine moiety) Intermediate->Product_Quant Primary Cleavage (Piperazine Ring Break) Product_Qual Qualifier Ion m/z 432.2 (Alternative Cleavage) Intermediate->Product_Qual Secondary Path Neutral_Loss Neutral Loss (Dichlorophenyl-dioxolane moiety) Intermediate->Neutral_Loss

Caption: Mechanistic fragmentation pathway of Itraconazole under ESI+ MS/MS conditions.

Experimental Protocol

Reagent Preparation[1][7]
  • Stock Solution: Dissolve 1.0 mg Itraconazole in 1.0 mL DMSO or Methanol (1 mg/mL). Note: Itraconazole has poor solubility in pure acetonitrile.

  • Internal Standard (IS) Stock: Dissolve Itraconazole-d9 to 100 µg/mL in Methanol.

  • Working IS Solution: Dilute IS stock to 50 ng/mL in 50:50 Methanol:Water.

Sample Preparation (Protein Precipitation)

This method uses a "Crash & Shoot" approach optimized for high throughput.[1]

  • Aliquot: Transfer 50 µL of plasma/serum into a 96-well plate.

  • Spike: Add 10 µL of Working IS Solution (Itraconazole-d9).

  • Precipitate: Add 200 µL of 0.1% Formic Acid in Acetonitrile .

    • Why? The acid helps solubilize the basic Itraconazole and ensures it remains in the supernatant, while Acetonitrile effectively precipitates proteins.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean plate.

  • Dilution (Optional): If peak shape is poor due to solvent strength, dilute the supernatant 1:1 with 10 mM Ammonium Formate in Water.

LC-MS/MS Conditions[1][2][4][5][6][8]
  • Column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm) or Waters BEH C18.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold
0.5 40 Load
2.5 95 Elution
3.0 95 Wash
3.1 40 Re-equilibration

| 4.0 | 40 | End |[1]

Self-Validating Quality Control System

To ensure "Trustworthiness," every run must include the following system suitability checks:

  • IS Area Stability: The peak area of Itraconazole-d9 should not vary by more than 15% across the run.[1][2] A drift indicates matrix effects or source contamination.[1]

  • Retention Time Lock: Itraconazole and Itraconazole-d9 must co-elute (within ±0.02 min). Any separation indicates a chromatographic issue or that the "d9" standard is actually a different conazole analog.

  • Ion Ratio Confirmation: For every positive sample, calculate the ratio of the Quantifier (392.4) to Qualifier (432.2).[1][2] This ratio must match the reference standard within ±20%.

References

  • FDA Labeling. (2024).[1] SPORANOX® (itraconazole) Oral Solution Prescribing Information. U.S. Food and Drug Administration.[2] [Link]1]

  • Shimadzu Application News. (2016). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Shimadzu Corporation.[1][3] [Link]1]

  • Al-Ghobashy, M. A., et al. (2020).[1][2][4] Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubChem. (2025).[1] Itraconazole Compound Summary. National Library of Medicine. [Link]1]

Sources

Application Note: High-Precision Bioequivalence Profiling of Itraconazole using Itraconazole-d9

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for bioanalytical scientists and study directors involved in the bioequivalence (BE) assessment of Itraconazole formulations. It prioritizes the use of Itraconazole-d9 as a Stable Isotope Labeled Internal Standard (SIL-IS) to overcome the specific pharmacokinetic and physicochemical challenges of this analyte.

Executive Summary & Scientific Rationale

Itraconazole (ITZ) presents a "perfect storm" of bioanalytical challenges: it is highly lipophilic (LogP ~5.7), exhibits non-linear pharmacokinetics, and has a major active metabolite, Hydroxyitraconazole (OH-ITZ) , which must also be quantified for regulatory compliance (FDA/EMA).

In BE studies, the primary failure mode is often high intra-subject variability, frequently exacerbated by analytical inconsistency rather than true biological difference. Traditional analog internal standards (e.g., Ketoconazole) fail to adequately compensate for:

  • Matrix Effects: Phospholipids causing ion suppression in the source.

  • Extraction Variability: Differential recovery between the highly lipophilic ITZ and a less lipophilic analog during Liquid-Liquid Extraction (LLE).

Why Itraconazole-d9? Itraconazole-d9 (ITZ-d9) is the gold-standard SIL-IS because it shares the exact retention time and physicochemical properties of the analyte. It experiences the exact same ionization environment at the moment of elution, providing a 1:1 correction for matrix effects—a critical requirement for the statistical power of BE studies.

Experimental Protocol

Reagents and Standards[1][2][3][4][5]
  • Analyte: Itraconazole (ITZ), Hydroxyitraconazole (OH-ITZ).[1][2][3]

  • Internal Standard: Itraconazole-d9 (ITZ-d9).[3]

    • Note: For OH-ITZ, it is best practice to use Hydroxyitraconazole-d8 if available. If cost/availability is prohibitive, ITZ-d9 can be used for both, but cross-validation of the metabolite's matrix factor is required.

  • Matrix: K2EDTA Human Plasma (Acidified plasma is often recommended to stabilize metabolites, though ITZ itself is relatively stable).

Instrumentation Configuration

LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity). MS System: Triple Quadrupole (e.g., Sciex 6500+ / Thermo Altis).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Rationale: High pH stability is preferred as basic mobile phases often improve peak shape for weak bases like ITZ.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0 or pH 8.5 depending on column choice).

  • Mobile Phase B: Acetonitrile:Methanol (50:50).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive (Turbo Ion Spray).

  • Dwell Time: 50-100 ms per transition.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Itraconazole 705.3392.44035Quantifier
Hydroxyitraconazole 721.3408.44038Quantifier
Itraconazole-d9 714.3 401.4 4035Internal Standard

Expert Insight: Itraconazole contains multiple chlorine atoms.[4] While the [M+H]+ ion (705.[5]3) is standard, some protocols successfully use the [M+2]+ isotopic peak (707.3) as the precursor to reduce background noise from endogenous plasma components, provided sensitivity is sufficient.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to Protein Precipitation (PPT) for ITZ due to the removal of phospholipids which cause late-eluting matrix effects.

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

  • IS Spiking: Add 50 µL of ITZ-d9 working solution (e.g., 500 ng/mL in 50% Methanol). Vortex for 10 sec.

  • Buffering: Add 200 µL of 0.1 M Sodium Carbonate buffer (pH 9.8).

    • Mechanism:[6][3][7] This alkalizes the sample, ensuring ITZ (a weak base) is in its uncharged state, maximizing extraction efficiency into the organic layer.

  • Extraction: Add 1.5 mL of Extraction Solvent (Isoamyl alcohol:Hexane, 2:98 v/v, or MTBE).

  • Agitation: Reciprocating shaker for 15 minutes.

  • Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

  • Drying: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 150 µL of Mobile Phase (Initial conditions). Vortex and transfer to LC vials.

Visualization of Workflows

Extraction Logic Flow

This diagram illustrates the critical decision points in the sample preparation process to ensure maximum recovery and IS tracking.

ExtractionWorkflow Start Patient Plasma Sample (200 µL) Spike Spike IS (ITZ-d9) Corrects Volume & Matrix Start->Spike Buffer Add Buffer (pH 9.8) Neutralize Weak Base Spike->Buffer Ensure Homogeneity Extract Add Organic Solvent (Hexane/Isoamyl Alcohol) Buffer->Extract Uncharged State PhaseSep Centrifuge & Freeze Aqueous Layer Extract->PhaseSep Partitioning Dry Evaporate Organic Layer (N2 at 40°C) PhaseSep->Dry Select Organic Phase Recon Reconstitute (Mobile Phase) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for Itraconazole bioanalysis.

IS Variability Decision Tree (FDA M10 Compliance)

In BE studies, IS variation can invalidate a run. This logic tree guides the handling of ITZ-d9 response outliers.

IS_Decision_Tree Start Calculate IS Response (Area Counts) Check1 Is IS Variation > 50% of Mean Response? Start->Check1 Pass Accept Run Check1->Pass No Check2 Is Variation Random or Systematic? Check1->Check2 Yes CheckRT Check Retention Time Shift? Check2->CheckRT Systematic (Drift) Recov Check Extraction Recovery Check2->Recov Random (Outlier) Fail Reject Run & Investigate CheckRT->Fail RT Shift > 0.1 min Recov->Pass Recovery Normal (Matrix Effect Compensated) Recov->Fail Low Recovery

Caption: Decision matrix for evaluating Internal Standard (ITZ-d9) response variability per FDA M10 guidance.

Validation & Troubleshooting

Deuterium Isotope Effect

While d9 is chemically identical, slight retention time shifts (1-2 seconds) can occur due to the "Deuterium Isotope Effect" on lipophilicity.

  • Mitigation: Ensure the integration window is wide enough to capture both the analyte and IS apexes if a slight shift occurs.

  • Cross-Talk: Verify that the commercial ITZ-d9 standard does not contain unlabeled Itraconazole (M+0). A blank sample spiked only with IS should show < 20% of the LLOQ response for the analyte.

Matrix Effect Assessment

Calculate the IS-Normalized Matrix Factor :



  • Requirement: The CV of the IS-normalized MF calculated from 6 different lots of plasma (including lipemic and hemolyzed) must be < 15%.

  • Role of d9: You will observe that while the absolute matrix factor might be 0.6 (40% suppression), the IS-normalized factor will be close to 1.0, proving the d9 corrects for the suppression.

Carryover

Itraconazole is "sticky."

  • Solution: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid.[4]

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[7][8][9] Link

  • Snozek, C. (2015). Internal Standards Provide Quantitation of Antifungal Drugs.[10] Clinical Lab Products. Link

  • Patni, A. K., et al. (2010).[3] Validated liquid chromatography tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma. Scholars Research Library.[3] Link

  • Agilent Technologies. (2013). SAMHSA-Compliant LC/MS/MS Analysis... (Methodology Reference). Agilent Application Notes. Link

  • Shin, K. H., et al. (2004). A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study.[6][11][12][13] PubMed. Link

Sources

Precision Bioanalysis in DDI Studies: Itraconazole-d9 Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing Itraconazole-d9 as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS bioanalysis. Itraconazole is the regulatory "index inhibitor" for CYP3A4 Drug-Drug Interaction (DDI) studies.[1] Accurate quantification of Itraconazole plasma levels is critical to confirm sufficient enzyme inhibition (perpetrator exposure) when assessing the pharmacokinetic shifts of a victim drug.

This guide moves beyond generic protocols, focusing on the mechanism of error cancellation provided by the d9-isotope, specifically addressing matrix effects and ionization suppression in complex biological matrices.

Regulatory & Scientific Context

The Role of Itraconazole in DDI

The FDA and EMA mandate the assessment of new molecular entities (NMEs) for CYP3A4 interaction potential. Itraconazole (ITZ) is a potent, competitive inhibitor of CYP3A4 and P-glycoprotein (P-gp).[2][3] In a typical clinical DDI study design, the "victim" drug is administered alone, and then co-administered with Itraconazole.

Why Quantification Matters: Merely dosing Itraconazole is insufficient. You must prove that systemic concentrations reached the threshold required for maximum CYP3A4 inhibition (


 or specific 

thresholds) to validate a "negative" DDI result.
The Necessity of Itraconazole-d9

Itraconazole is highly lipophilic (


) and exhibits significant inter-subject variability. In LC-MS/MS analysis, it is prone to:
  • Adsorption losses during sample handling.

  • Severe Matrix Effects (Ion Suppression) due to co-eluting phospholipids.

Itraconazole-d9 serves as the ideal SIL-IS because it is chemically identical to the analyte but mass-resolved. It co-elutes with the analyte, experiencing the exact same suppression and extraction losses, thereby mathematically correcting these errors in the final area ratio calculation.

Mechanism of Action & Interaction

The following diagram illustrates the dual pathway: the biological DDI mechanism (CYP3A4 inhibition) and the analytical correction mechanism (IS Normalization).

DDI_Mechanism Substrate Victim Drug (Substrate) CYP3A4 CYP3A4 Enzyme (Liver/Gut) Substrate->CYP3A4 Toxicity Increased Exposure (AUC Elevation) Substrate->Toxicity Accumulation Inhibitor Itraconazole (Perpetrator) Inhibitor->CYP3A4 Blocks Metabolism Metabolic Clearance CYP3A4->Metabolism Inhibited Sample Plasma Sample LCMS LC-MS/MS Analysis Sample->LCMS IS Spike: Itraconazole-d9 (Internal Standard) IS->LCMS Co-elution Result Corrected Quantitation LCMS->Result Ratio (Analyte/IS) Result->Inhibitor Verifies Exposure

Figure 1: The biological impact of Itraconazole on CYP3A4 substrates and the parallel bioanalytical workflow using d9-IS to verify inhibitor levels.

Experimental Protocol

Materials & Reagents[4]
  • Analyte: Itraconazole (Reference Standard).[1][2][4][5][6][7][8][9]

  • Internal Standard: Itraconazole-d9 (Target isotopic purity

    
     to prevent contribution to unlabelled channel).
    
  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

LC-MS/MS Conditions

Itraconazole ionizes efficiently in Positive ESI mode.[4][8] The d9-label provides a mass shift of +9 Da.

Mass Transitions (MRM): | Compound | Precursor Ion (


) | Product Ion (

) | Dwell Time (ms) | Collision Energy (V) | | :--- | :--- | :--- | :--- | :--- | | Itraconazole | 705.6 (

) | 392.4 | 50 | 35 | | Itraconazole-d9 | 714.6 (

) | 401.4 | 50 | 35 |

Note: The product ion 392.4 corresponds to the cleavage of the triazolone moiety. Ensure your d9 label is located on the fragment being monitored (typically the sec-butyl chain or phenyl ring retained in the 392 fragment).

Chromatography (Reverse Phase):

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex),

    
     mm, 2.6 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% B to 95% B in 2.5 min) to elute the highly lipophilic Itraconazole, followed by a strong wash to prevent carryover.

Sample Preparation: Protein Precipitation (PPT)

PPT is preferred over Liquid-Liquid Extraction (LLE) for high-throughput DDI studies, relying on the d9-IS to correct for the "dirtier" extract.

  • Aliquot: Transfer

    
     of plasma sample to a 96-well plate.
    
  • IS Spike: Add

    
     of Itraconazole-d9 working solution  (e.g., 500 ng/mL in 50:50 MeOH:H2O).
    
    • Critical Step: Vortex gently to equilibrate IS with the plasma proteins before precipitation. This ensures the IS binds similarly to the analyte.

  • Precipitate: Add

    
     of Acetonitrile (containing 0.1% Formic Acid).
    
  • Vortex: High speed for 5 minutes.

  • Centrifuge: 4000 rpm for 15 minutes at

    
    .
    
  • Transfer: Transfer

    
     of supernatant to a clean plate.
    
  • Dilute: Add

    
     of Mobile Phase A (Water/FA) to match initial mobile phase composition (prevents peak broadening).
    

Method Validation (Self-Validating Systems)

Following ICH M10 guidelines, the method must demonstrate that the d9-IS effectively normalizes variability.

Linearity & Range
  • Range: 5.0 ng/mL (LLOQ) to 2000 ng/mL (ULOQ).

  • Curve Fitting: Linear regression (

    
    ) with 
    
    
    
    weighting.
  • Acceptance: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .[4] Back-calculated standards must be within 
    
    
    
    (20% at LLOQ).
Matrix Effect Assessment (The "IS Normalization" Test)

This is the most critical validation step for DDI studies where patient samples may vary (e.g., liver impairment).

Experiment: Prepare 6 lots of blank plasma. Extract them (blank matrix). Post-spike the extracts with Analyte and IS at Low and High QC levels. Compare response to neat solution.

Calculation:




Self-Validating Logic: If the neat MF is 0.6 (40% suppression) but the IS-Normalized MF is 1.0, the system is valid. The d9-IS compensated for the suppression.

Workflow Diagram: Validation Logic

Validation_Logic Start Start Validation (ICH M10) Extract Extract Plasma (6 Lots) Start->Extract Spike Spike Analyte + d9-IS Extract->Spike Measure Measure Suppression (Matrix Factor) Spike->Measure Decision Is IS-Normalized MF close to 1.0? Measure->Decision Pass PASS: Method Validated Decision->Pass Yes (CV < 15%) Fail FAIL: Divergent Suppression Decision->Fail No Fix Action: Switch to LLE or Change Chromatography Fail->Fix

Figure 2: Decision tree for validating the effectiveness of the Itraconazole-d9 Internal Standard.

Troubleshooting & Optimization

The "Carrier Effect"

Issue: High concentrations of Itraconazole (perpetrator) can cause carryover in the LC system, contaminating subsequent "victim drug only" samples (if analyzed in the same run). Solution:

  • Use a "sawtooth" gradient wash (95% B, hold, drop to 10% B, back to 95% B).

  • Use a needle wash solution of 50:25:25 Isopropanol:Acetonitrile:Acetone (strong solvent for lipophiles).

Isotopic Interference

Issue: If the d9-IS is not pure, it may contain d0 (unlabeled) isotopes, artificially increasing the analyte signal. Check: Inject a "Zero Sample" (Matrix + IS only). Requirement: Interference at the Analyte retention time must be


 of the LLOQ response.

References

  • US Food and Drug Administration (FDA). (2020).[1] Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2012). Guideline on the investigation of drug interactions. [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Templeton, I., et al. (2016). Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo.[1][10] Clinical Pharmacology & Therapeutics.[1][11] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Itraconazole-d9 Recovery Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ITZ-D9-REC-001
Status: Active Investigation
Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Triage

The Problem: You are observing low or inconsistent recovery of Itraconazole-d9 (Internal Standard) during sample extraction from biological matrices (plasma/serum). This often manifests as low signal intensity, high variation (%CV) between replicates, or a significant response drop compared to neat standards.

The Science: Itraconazole is an extremely lipophilic weak base (


, 

). It exhibits two primary failure modes:[1]
  • Non-Specific Binding (NSB): It adsorbs aggressively to polypropylene and glass surfaces in aqueous conditions.

  • Solubility Crash: It precipitates immediately if spiked into the matrix using an incorrect solvent composition.

Immediate Action Required:

  • Stop using 100% aqueous solutions for your Internal Standard (IS) working solution.[1]

  • Stop using standard untreated glass vials if the organic content is <50%.

  • Verify your extraction pH. For Liquid-Liquid Extraction (LLE), the matrix pH must be basic (

    
    ) to ensure the molecule is uncharged and extractable.
    

Diagnostic Workflow (Interactive Logic)

Before modifying your protocol, use this logic flow to pinpoint the failure point.

Troubleshooting Start START: Low Itraconazole-d9 Signal CheckNeat Inject Neat Standard (in Solvent) Start->CheckNeat SignalGood Is Neat Signal Good? CheckNeat->SignalGood CheckMatrix Check Matrix Effect (Post-Column Infusion) SignalGood->CheckMatrix Yes (High Signal) IssueMS Issue: MS Source/Sensitivity Action: Tune MS, Clean Source SignalGood->IssueMS No (Low Signal) Suppression Is there Ion Suppression? CheckMatrix->Suppression IssueMatrix Issue: Matrix Suppression Action: Improve Cleanup (SPE/LLE) or Switch Column Chemistry Suppression->IssueMatrix Yes (Signal Dips) IssueRecovery Issue: True Extraction Loss (Adsorption or Precipitation) Suppression->IssueRecovery No (Signal Stable)

Figure 1: Diagnostic logic tree to distinguish between instrument issues, matrix effects, and true recovery loss.

Root Cause Analysis & Mechanisms

Mechanism A: The "Solubility Crash" (Spiking Error)

Itraconazole is virtually insoluble in water. If you prepare your IS working solution in 100% water (or low organic %) and spike it into plasma, the Itraconazole-d9 may precipitate before it even mixes with the matrix proteins. This "micro-precipitation" means the IS is pelleted during centrifugation and never extracted.

  • Corrective Action: Prepare IS working solution in 50:50 Methanol:Water or 100% Acetonitrile . Ensure the spike volume is small (<5% of matrix volume) and vortex immediately.

Mechanism B: Non-Specific Binding (NSB)

Because Itraconazole is highly lipophilic (


), it acts like "grease."[1] In aqueous environments (like plasma or urine), it will migrate to the hydrophobic walls of plastic tubes or glass vials to escape the water.
  • The Trap: If you perform a protein precipitation and then transfer the supernatant to a clean tube for evaporation, you may lose 20-40% of the analyte to the walls of the transfer tube if the organic content isn't high enough.

  • Corrective Action: Use Silanized Glass or Low-Bind Polypropylene plates.[1] Always ensure the final solvent composition contains at least 30-40% organic solvent or is acidified to keep the drug soluble.

Mechanism C: pH-Dependent Extraction Efficiency

Itraconazole is a weak base (


).[1][2]
  • In Acid (

    
    ):  It is protonated (
    
    
    
    ) and water-soluble.[1] It will NOT extract well into hexane or MTBE (LLE).[1]
  • In Base (

    
    ):  It is uncharged (
    
    
    
    ) and highly lipophilic.[1] It WILL extract efficiently into organic solvents.

Optimized Protocols

Choose the protocol that matches your lab's capabilities. Protocol A (LLE) is recommended for the cleanest samples and highest sensitivity.

Protocol A: Liquid-Liquid Extraction (LLE) - Recommended

Best for: Minimizing matrix effects and maximizing recovery.[1]

StepActionTechnical Rationale
1. Spiking Add 20 µL IS Working Sol. (in 50% MeOH) to 200 µL Plasma.Prevents IS precipitation upon contact.
2. Buffer Add 200 µL 0.1M Sodium Carbonate (pH ~10). Vortex.CRITICAL: Adjusts pH > pKa (3.7) to ensure Itraconazole is uncharged (

) and lipophilic.
3.[1] Extract Add 1.5 mL Hexane:Isoamyl Alcohol (98:2) or MTBE.[1][3]High lipophilicity extraction. IAA prevents emulsions.
4. Agitate Shaker for 10 mins. Centrifuge 5 min @ 4000g.Ensures equilibrium partition.
5. Transfer Flash freeze aqueous layer (dry ice/acetone bath).[1] Pour off organic.[3]Prevents contamination from aqueous layer.
6. Dry & Recon Evaporate organic layer.[3] Reconstitute in 80:20 ACN:Water (0.1% FA) .Acidic reconstitution solvent ensures rapid dissolution of the residue.
Protocol B: Protein Precipitation (PPT) - High Throughput

Best for: Speed, but riskier for matrix effects.[1]

StepActionTechnical Rationale
1. Spiking Add 20 µL IS Working Sol to 100 µL Plasma. Vortex.
2. Precipitate Add 400 µL Acetonitrile containing 0.1% Formic Acid .CRITICAL: The acid keeps Itraconazole charged (

) and soluble in the supernatant, preventing it from co-precipitating with proteins.
3. Vortex Vortex vigorously for 2 mins.Breaks protein binding.
4. Centrifuge 10 min @ 10,000g.Hard spin to pellet proteins.
5. Analysis Inject supernatant directly (if sensitivity allows) or dilute.[1]Avoid evaporation if possible to prevent adsorption losses during the dry-down step.

Visualizing the Adsorption Trap

This diagram illustrates where you are likely losing your Itraconazole-d9 during a standard workflow.

AdsorptionMechanism Plasma Plasma Sample (Aqueous) ITZ Itraconazole-d9 (Lipophilic) Plasma->ITZ TubeWall Polypropylene Wall (Hydrophobic) Protein Plasma Proteins (Albumin) ITZ->TubeWall High Affinity (Loss #1) ITZ->Protein Protein Binding (>99%) Solvent Add Organic/Acid (Disrupts Binding) Solvent->ITZ Solubilizes

Figure 2: Mechanism of Loss.[1] In aqueous conditions, Itraconazole preferentially binds to plastic walls (NSB) or proteins rather than staying in solution.

Frequently Asked Questions (FAQ)

Q: My IS recovery is low, but my Analyte recovery is fine. Why? A: This is almost always a "Spiking" issue. Your analyte is already bound to plasma proteins (equilibrated) in the patient sample. Your IS is added separately.[4] If the IS crashes out immediately upon addition (due to poor solubility of the working solution), it won't equilibrate with the matrix. Fix: Change your IS solvent to 50% Methanol or Acetonitrile.

Q: Can I use glass vials? A: Only if they are Silanized (Deactivated) . Standard borosilicate glass has silanol groups that can bind basic drugs like Itraconazole. If you must use glass, ensure the solvent contains at least 0.1% Formic Acid or Ammonium Acetate to block these interactions.

Q: What is the "Deuterium Isotope Effect"? A: Sometimes, deuterated standards (


) have slightly different retention times than the parent drug in UPLC. If your IS elutes slightly earlier, it might fall into a region of ion suppression that the parent drug avoids. Check:  Overlay the chromatograms of Analyte vs. IS. If they are not perfectly co-eluting, adjust your gradient to be shallower.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[4] [Link]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 55283, Itraconazole. Retrieved from [Link][1]

  • Wozniak, T. J., et al. (1991). Liquid chromatographic determination of itraconazole in human plasma. Journal of Pharmaceutical and Biomedical Analysis. (Addresses extraction pH requirements).
  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability. [Link]

Sources

Matrix effects in Itraconazole analysis using Itraconazole-d9

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Itraconazole using its deuterated internal standard, Itraconazole-d9. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of matrix effects in LC-MS/MS bioanalysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects and the use of Itraconazole-d9.

Q1: What is a matrix effect in the context of Itraconazole LC-MS/MS analysis?

A1: A matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, serum).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which directly impacts the accuracy and precision of your quantitative results.[2][3] In bioanalysis, endogenous phospholipids are a primary cause of matrix effects, especially in positive electrospray ionization mode.[2][4][5]

Q2: How does the deuterated internal standard, Itraconazole-d9, compensate for matrix effects?

A2: A stable isotope-labeled (SIL) internal standard like Itraconazole-d9 is the ideal choice for mitigating matrix effects.[6] Because it is chemically and structurally almost identical to Itraconazole, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[1][7] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, leading to more accurate quantification.

Q3: My Itraconazole-d9 internal standard response is erratic or low across my sample batch. What could be the cause?

A3: While Itraconazole-d9 is excellent for correction, severe matrix effects can still impact its own signal. If the concentration of co-eluting matrix components is excessively high, it can suppress the ionization of both the analyte and the internal standard to a point where the signal is too low for reliable detection. This indicates that your sample preparation method is not sufficiently cleaning the sample before it reaches the LC-MS/MS system.

Q4: Can Itraconazole-d9 perfectly correct for all matrix effects?

A4: Usually, but not always. While SIL internal standards are the gold standard, differential matrix effects can occasionally occur. This can happen if there is a slight chromatographic separation between the analyte and the deuterated standard, causing them to elute in regions with rapidly changing ion suppression.[8] This is less common but can be a factor in methods with very sharp chromatographic peaks or complex matrices.

Q5: What are the regulatory expectations for assessing matrix effects?

A5: Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the evaluation of matrix effects as part of bioanalytical method validation.[2][9] The validation should demonstrate that the accuracy and precision of the assay are not compromised by the matrix from different sources or lots.[9] The International Council for Harmonisation (ICH) M10 guideline is the current standard adopted by both the FDA and European Medicines Agency (EMA).[10]

Part 2: Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during your analysis.

Issue 1: Inconsistent Analyte/IS Ratio in QC Samples

Symptom: You observe high variability (%CV > 15%) in the peak area ratio of Itraconazole to Itraconazole-d9 for your quality control (QC) samples prepared in the biological matrix.

Underlying Cause: This is a classic sign of inconsistent matrix effects between different samples or wells. It suggests that while the internal standard is attempting to compensate, the degree of ion suppression or enhancement is not uniform across the analytical batch. This often points to insufficient sample cleanup.

Troubleshooting Workflow:

A Problem: Inconsistent Analyte/IS Ratio B Step 1: Evaluate Sample Preparation A->B C Is sample prep just Protein Precipitation (PPT)? B->C D Yes C->D Likely Cause E No C->E F PPT is fast but leaves phospholipids. Implement a more rigorous cleanup. D->F H Step 2: Optimize Chromatography E->H G Consider: 1. Liquid-Liquid Extraction (LLE) 2. Solid-Phase Extraction (SPE) 3. Phospholipid Removal Plates (e.g., HybridSPE) F->G G->H I Increase chromatographic resolution to separate Itraconazole from interfering matrix components. H->I J Step 3: Quantify the Matrix Effect I->J K Perform a Post-Extraction Addition experiment to confirm and measure the matrix effect. J->K L Problem Resolved K->L

Caption: Troubleshooting inconsistent analyte/IS ratios.

Issue 2: Low Analyte and Internal Standard Signal in Matrix Samples vs. Neat Solutions

Symptom: The peak areas for both Itraconazole and Itraconazole-d9 are significantly lower (e.g., >50% reduction) in extracted plasma samples compared to a standard prepared in a clean solvent (e.g., methanol or acetonitrile).

Underlying Cause: This indicates severe ion suppression. The high concentration of co-eluting matrix components is competing with your analyte and internal standard in the electrospray ionization (ESI) source, drastically reducing the number of ions that reach the mass analyzer.[3][5]

Conceptual Mechanism of Ion Suppression:

cluster_0 ESI Droplet cluster_1 Gas Phase (To Mass Analyzer) Analyte Itraconazole Ion (+) Detected_Analyte Reduced Analyte Signal Analyte->Detected_Analyte IS Itraconazole-d9 Ion (+) Detected_IS Reduced IS Signal IS->Detected_IS Matrix {Matrix Component (e.g., Phospholipid) | High Concentration} Matrix->Detected_Analyte Competes for charge, hinders evaporation Matrix->Detected_IS Suppresses Ionization

Caption: Mechanism of ion suppression in the ESI source.

Solutions:

  • Improve Sample Cleanup: The primary solution is to remove the interfering components before analysis.

    • Protein Precipitation (PPT): Often insufficient on its own as it does not effectively remove phospholipids.[11]

    • Liquid-Liquid Extraction (LLE): Offers a better degree of cleanup by partitioning Itraconazole into an organic solvent, leaving many polar interferences behind.[12]

    • Solid-Phase Extraction (SPE): Considered a highly effective method for removing salts, phospholipids, and other interferences, providing a much cleaner extract.[13][14][15][16]

  • Optimize Chromatography: Ensure that Itraconazole and Itraconazole-d9 are chromatographically separated from the "suppression zone." This can be achieved by modifying the gradient, changing the column chemistry, or using techniques like divert valves to send the highly contaminated early-eluting fractions to waste.

Part 3: Key Experimental Protocols & Data

Protocol: Quantifying Matrix Effect using Post-Extraction Addition

This protocol allows you to quantitatively measure the degree of ion suppression or enhancement.[17][18][19]

Objective: To compare the response of Itraconazole and Itraconazole-d9 in a clean solution versus their response when spiked into an extracted blank matrix.

Required Materials:

  • Blank biological matrix (e.g., human plasma from at least 6 different sources).[9]

  • Itraconazole and Itraconazole-d9 stock solutions.

  • Your established sample preparation method (e.g., SPE cartridges, solvents).

  • Validated LC-MS/MS system.

Procedure:

  • Prepare Set A (Analyte in Neat Solution):

    • Take your mobile phase or reconstitution solvent.

    • Spike Itraconazole and Itraconazole-d9 to a known concentration (e.g., a mid-range QC level).

    • Inject and record the mean peak areas for both analyte (Area A_ITZ) and IS (Area A_IS).

  • Prepare Set B (Analyte in Extracted Blank Matrix):

    • Take six different lots of blank plasma.

    • Process these blank samples using your validated extraction procedure (e.g., SPE).

    • Evaporate the final eluate to dryness.

    • Reconstitute the dried extract with the exact same solution used for Set A (containing the same concentration of Itraconazole and Itraconazole-d9).

    • Inject and record the mean peak areas for both analyte (Area B_ITZ) and IS (Area B_IS).

  • Calculate the Matrix Factor (MF):

    • The Matrix Factor is a quantitative measure of the matrix effect.[17]

    • MF for Itraconazole = (Area B_ITZ) / (Area A_ITZ)

    • MF for IS = (Area B_IS) / (Area A_IS)

    • IS-Normalized MF = (MF for Itraconazole) / (MF for IS)

Interpretation of Results:

Matrix Factor (MF) ValueInterpretationImplication for Your Assay
MF = 1.0No Matrix EffectYour sample preparation and chromatography are effective.
MF < 1.0Ion SuppressionMatrix components are reducing analyte signal.[17]
MF > 1.0Ion EnhancementMatrix components are increasing analyte signal.[17]
IS-Normalized MF close to 1.0 (e.g., 0.85-1.15)Effective CompensationThe deuterated internal standard is successfully correcting for the observed matrix effect.
IS-Normalized MF deviates significantly from 1.0Poor CompensationThe IS is not tracking the analyte perfectly, indicating a potential issue with differential matrix effects.[8]
Typical LC-MS/MS Parameters for Itraconazole Analysis

The following table provides example parameters. These must be optimized for your specific instrument and method.

ParameterItraconazoleItraconazole-d9 (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 705.3 - 706.1714.2 - 716.5
Product Ion (Q3) m/z 392.4 - 393.1401.1 - 402.6
References [20][21][22][23][14][20]

Note: The exact m/z values may vary slightly based on the specific salt form and instrument calibration.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. [Link]

  • Paliwal, S. K. (2013). Matrix Effect in Bio-analysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Viswanathan, C. T., et al. (2007). Assessment of matrix effect in quantitative LC-MS bioanalysis. The AAPS Journal. [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • Dong, Y., et al. (2018). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization-tandem mass spectrometry analysis of neonicotinoid insecticides in soil. University of Wollongong Research Online. [Link]

  • Monden, Y., et al. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. Scientific Reports. [Link]

  • Development of a high-throughput method for the determination of itraconazole and its hydroxy metabolite in human plasma, employing automated liquid-liquid extraction based on 96-well format plates and LC/MS/MS. (2009). ResearchGate. [Link]

  • Verma, V., & Singh, U. K. (2016). Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Patni, A. K., et al. (2010). A validated liquid chromatography tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma. Der Pharmacia Lettre. [Link]

  • Determination of Itraconazole concentration in human plasma by LC/MS/MS. (2007). ResearchGate. [Link]

  • Munigela, N., et al. (2008). Spectral characterization of itraconazole impurities in the drug product. Trade Science Inc. [Link]

  • Patel, D. N., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis. [Link]

  • Ohkubo, T., & Osanai, T. (2005). Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction. Annals of Clinical Biochemistry. [Link]

  • Freeto, S., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Moore, A., et al. (2021). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Re-evaluating the use of deuterated internal standards for matrix effect correction in LC-MS/MS assays. (2014). American Association for Clinical Chemistry. [Link]

  • M. (2018). Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]

  • Mishra, K., et al. (2021). Itraconazole: A literature review on analytical and bio-analytical methods. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • The matrix effect of various matrices on the peak area of the deuterated internal standards. (2020). ResearchGate. [Link]

  • A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers. (2012). ResearchGate. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]

  • Itraconazole, Quantitative by LC-MS/MS. (n.d.). ARUP Laboratories Test Directory. [Link]

  • Tfaili, S., et al. (2019). A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. ResearchGate. [Link]

  • Ravinder, M., et al. (2013). Ultra-performance liquid chromatography electrospray ionization–tandem mass spectrometry method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma. Journal of Pharmacy Research. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Singh, S., et al. (2021). Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. International Journal of Research and Review. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Restek. [Link]

  • Goswami, H., et al. (2015). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (2023). MDPI. [Link]

Sources

Technical Support Center: Itraconazole-d9 Ion Suppression in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Signal instability and matrix effects in Itraconazole bioanalysis Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary: The "Invisible" Barrier

If you are observing significant signal suppression of your internal standard, Itraconazole-d9 , it is rarely a failure of the standard itself. In LC-MS bioanalysis, the internal standard (IS) acts as the "canary in the coal mine." If the d9 signal is suppressed, your analyte (Itraconazole) is suffering the same fate, compromising the accuracy of your quantification.

The Specific Challenge with Itraconazole: Unlike generic small molecules, Itraconazole presents a unique "double-threat" for ion suppression:

  • High Lipophilicity (LogP ~5.7): It co-elutes with endogenous plasma phospholipids (Lyso-PCs) in reverse-phase chromatography.

  • Formulation Excipients: Intravenous and oral solution formulations of Itraconazole (e.g., Sporanox®) utilize Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    to improve solubility. This excipient is a massive ion suppressor that often elutes in broad bands, obliterating signals for co-eluting analytes.

Diagnostic Workflow: Post-Column Infusion (PCI)

Do not guess the source of suppression. Visualize it.

The only way to definitively map the suppression zone relative to your Itraconazole-d9 peak is the Post-Column Infusion (PCI) experiment. This protocol creates a "matrix map" of your chromatographic run.[1]

Protocol: Matrix Effect Mapping

Objective: Overlay the elution profile of interfering matrix components against a constant baseline of Itraconazole-d9.

  • Setup: Bypass the analytical column with a T-junction placed between the column outlet and the MS source.

  • Infusion: Syringe-pump a solution of Itraconazole-d9 (100 ng/mL in mobile phase) directly into the source at 5–10 µL/min.

  • LC Method: Run your standard LC gradient through the column without injecting the analyte.

  • Injection: Inject a Blank Plasma Extract (processed exactly as your samples).

  • Analysis: Monitor the MRM transition for Itraconazole-d9.

    • Result: A flat baseline indicates no suppression. A "dip" or negative peak indicates an ion suppression zone.

    • Goal: Your Itraconazole retention time (RT) must fall outside these dips.

Visualization: PCI Configuration

PCI_Workflow LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Mobile Phase Column Analytical Column (Separation) Injector->Column Eluting Matrix T_Junction T-Junction (Mixing Point) Column->T_Junction Effluent MS_Source ESI Source (Ionization) T_Junction->MS_Source Combined Stream Syringe Syringe Pump (Constant Itraconazole-d9 Infusion) Syringe->T_Junction Constant Flow Detector Detector (Signal Dip = Suppression) MS_Source->Detector MRM Trace

Figure 1: Schematic of the Post-Column Infusion (PCI) setup used to visualize matrix effects.

Root Cause Analysis & Solutions

A. The Phospholipid Issue

Endogenous phospholipids (PLs) accumulate on C18 columns and elute during the high-organic wash phase. If your Itraconazole peak (which is also late-eluting) overlaps with the PL tail, signal is lost.

  • Symptom: Signal drops in patient samples but not in neat standards.

  • Immediate Fix: Monitor PL transitions (m/z 184 > 184 or 496 > 184) to see where they elute relative to Itraconazole.

B. The Cyclodextrin Trap (Critical for Itraconazole)

If your samples are from patients dosed with IV Itraconazole, they contain high levels of HP-


-CD.
  • Mechanism: Cyclodextrins are non-volatile cyclic oligosaccharides. In the ESI source, they encapsulate the analyte or compete for charge, causing massive suppression.

  • The Trap: Protein Precipitation (PPT) does not remove cyclodextrins. They remain in the supernatant and are injected onto the column.

Comparative Data: Extraction Efficiency vs. Matrix Effect

The choice of sample preparation is the single biggest factor in recovering Itraconazole-d9 signal.

MethodRecovery (Itraconazole)Matrix Factor (MF)*Cyclodextrin RemovalVerdict
Protein Precipitation (PPT) >90%0.45 - 0.60 (High Suppression)Poor (Remains in supernatant)Avoid for IV formulations
Solid Phase Extraction (SPE) 80-85%0.85 - 0.95Good (Wash step dependent)⚠️ Acceptable but costly
Liquid-Liquid Extraction (LLE) >95% 0.98 - 1.02 (Near Unity)Excellent (CDs stay in aqueous phase)Gold Standard

*Matrix Factor (MF) = Peak Area in Matrix / Peak Area in Solution. MF < 1.0 indicates suppression.

Validated LLE Protocol for Itraconazole

This protocol utilizes the high LogP of Itraconazole to partition it away from hydrophilic cyclodextrins.

  • Aliquot: 100 µL Plasma + 10 µL Itraconazole-d9 IS working solution.

  • Buffer: Add 100 µL 0.1 M Ammonium Hydroxide (pH ~10) to ensure the drug is uncharged (Itraconazole pKa ~3.7).

  • Extraction Solvent: Add 600 µL Hexane:Isoamyl Alcohol (98:2) .

    • Why? Non-polar hexane extracts the lipophilic Itraconazole but leaves the polar phospholipids and cyclodextrins in the aqueous layer.

  • Agitate: Vortex 5 min; Centrifuge 5 min at 4000g.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic supernatant.

  • Reconstitute: Evaporate to dryness and reconstitute in 50:50 MeOH:H2O.

Troubleshooting Decision Tree

Use this logic flow to isolate the specific cause of your d9 signal loss.

Troubleshooting_Tree Start Issue: Low Itraconazole-d9 Signal Check_Neat Inject Neat Standard (No Matrix) Start->Check_Neat Is_Neat_Good Is Signal Good? Check_Neat->Is_Neat_Good Neat_Bad No: Instrument Issue Is_Neat_Good->Neat_Bad Low Signal Neat_Good Yes: Matrix Effect Is_Neat_Good->Neat_Good High Signal Check_Source Check ESI Source (Clogged capillary?) Neat_Bad->Check_Source Check_RT Check Retention Time (RT) of d9 vs. Phospholipids Neat_Good->Check_RT Is_Coeluting Co-eluting? Check_RT->Is_Coeluting Yes_Coelute Yes: Modify LC Method Is_Coeluting->Yes_Coelute Overlap No_Coelute No: Broad Suppression (Likely Cyclodextrins) Is_Coeluting->No_Coelute Separated Action_LC 1. Use Phenyl-Hexyl Column 2. Extend Gradient Yes_Coelute->Action_LC Action_Prep Switch from PPT to LLE (Hexane extraction) No_Coelute->Action_Prep

Figure 2: Logic flow for isolating the root cause of internal standard suppression.

Frequently Asked Questions (FAQ)

Q: Why is my Itraconazole-d9 signal variable even within the same batch? A: This often occurs in clinical trials where patient dosing vehicles vary. A patient on oral capsules (no cyclodextrin) will show high IS signal. A patient on the oral solution or IV formulation (high cyclodextrin) will show suppressed IS signal. This variability confirms that your sample prep (likely PPT) is failing to normalize the matrix.

Q: Can I use APCI instead of ESI to fix this? A: Yes. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than Electrospray Ionization (ESI) because the ionization occurs in the gas phase rather than the liquid phase. However, Itraconazole has high proton affinity and ionizes exceptionally well in ESI. Switching to APCI may reduce sensitivity, but it will likely stabilize the Matrix Factor close to 1.0.

Q: Does the "Deuterium Isotope Effect" cause the d9 to separate from the analyte? A: Theoretically, yes. Deuterated compounds are slightly less lipophilic than their non-deuterated counterparts and may elute slightly earlier on a C18 column. However, for Itraconazole, this shift is usually negligible (< 2 seconds). If you see a shift large enough to move the IS into a suppression zone that the analyte avoids, your chromatographic peak is likely too narrow or your gradient too steep.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Van Eeckhaut, A., et al. (2009). Validation of a bioanalytical method for the quantification of itraconazole and hydroxyitraconazole in human plasma.[2][3] Journal of Chromatography B. (Demonstrates LLE superiority). Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][3][4][5][6][7][8][9] (The foundational paper for Post-Column Infusion). Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Detailing Matrix Factor calculations). Retrieved from [Link]

Sources

Technical Support Center: Itraconazole-d9 Isotopic Stability & Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Exchange" Phantom

Is your Internal Standard (IS) signal dropping? In 90% of inquiries regarding Itraconazole-d9 "isotopic exchange," the root cause is not chemical H/D scrambling. It is typically pH-dependent solubility failure or chromatographic isotope effects .

Standard Itraconazole-d9 (CAS: 1309272-50-1) carries its deuterium labels on the sec-butyl tail of the triazolone moiety. These are aliphatic deuteriums (


) and are chemically inert to exchange under standard LC-MS/MS conditions (pH 2–8).

However, if you are observing mass shifts or signal loss, you are likely encountering a Solubility Cliff or Matrix Suppression . This guide provides the diagnostic protocols to distinguish between true chemical instability and physicochemical artifacts.

Diagnostic Module: Troubleshooting Workflow

Use this decision tree to diagnose the root cause of your IS instability.

DiagnosticTree Start Symptom: Low/Unstable Itraconazole-d9 Signal CheckMass Step 1: Check Mass Spectrum (Q1 Scan) Start->CheckMass MassShift Mass Shift Observed? (e.g., -1 Da, -2 Da) CheckMass->MassShift NoShift No Mass Shift (Just Low Intensity) CheckMass->NoShift TrueExchange Possibility A: True Exchange (Rare) MassShift->TrueExchange Yes Solubility Possibility B: Solubility/Adsorption (Common) NoShift->Solubility If erratic/random Suppression Possibility C: Matrix Suppression (Common) NoShift->Suppression If reproducible in matrix Action1 Action: Check Label Position (Is D on Piperazine?) TrueExchange->Action1 Action2 Action: Check pH of Reconstitution Solvent Solubility->Action2

Figure 1: Diagnostic logic flow for differentiating chemical exchange from physical instability.

Deep Dive: Mechanisms of Instability

A. The Chemistry of Exchange (Why it happens)

Isotopic exchange (H/D exchange) requires a mechanism to break the


 bond.
  • Aliphatic Sites (Stable): The standard Itraconazole-d9 labels are on the sec-butyl chain. The

    
     of these protons is >45. They cannot  exchange with solvent protons (water/methanol) under LC-MS conditions.
    
  • Active Sites (Unstable): If you are using a custom-synthesized Itraconazole-d3 or -d4 where labels are on the piperazine ring or adjacent to the triazole , these are susceptible to acid-catalyzed enolization or exchange.

B. The Solubility Cliff (The Real Killer)

Itraconazole is a weak base (


) and highly lipophilic (

).
  • At pH < 3: It is ionized (protonated) and soluble.

  • At pH > 5: It is neutral and insoluble .

The Error: Researchers often prepare stock in acidic conditions (to dissolve it) but dilute it into a neutral biological matrix or mobile phase. The IS immediately precipitates or adsorbs to the container walls, mimicking "signal loss."

C. Deuterium Isotope Effect (Chromatography)

Deuterated compounds are slightly less lipophilic than their non-deuterated counterparts.

  • Result: Itraconazole-d9 may elute slightly earlier than the analyte.

  • Risk: If the analyte elutes in a clean region, but the IS shifts slightly into a region of ion suppression (e.g., phospholipids), the IS signal will drop while the analyte remains stable. This ruins the quantification.

Technical FAQ & Protocols

Q1: My Itraconazole-d9 signal decreases over the course of a run. Is it exchanging in the autosampler?

Verdict: Unlikely. It is likely adsorption . Explanation: Itraconazole is "sticky." If your autosampler wash or reconstitution solvent is too aqueous (>40% water) or neutral (pH > 5), the drug will stick to the needle, loop, and vial glass. Protocol:

  • Solvent: Ensure reconstitution solvent is at least 50% organic (MeOH/Acetonitrile).

  • Acidification: Add 0.1% Formic Acid to the reconstitution solvent to keep the piperazine nitrogen protonated and soluble.

  • Vials: Use silanized glass or polypropylene vials to minimize adsorption.

Q2: I see a mass shift of -1 Da. Is this back-exchange?

Verdict: Possible, but check your Source Fragmentation . Explanation: In-source fragmentation (ISF) in ESI can strip a deuterium or a methyl group. Test:

  • Infuse the standard directly (no column).

  • Vary the Declustering Potential (DP) or Cone Voltage .

  • If the "-1 Da" peak abundance changes with voltage, it is fragmentation, not chemical exchange.

Q3: How should I prepare the Stock Solution to ensure stability?

Protocol:

Step Parameter Recommendation Rationale
1. Solvent DMSO or 1:1 MeOH:DCM Do not use pure MeOH Itraconazole dissolves poorly in pure MeOH; DMSO ensures complete solvation.
2. Storage -20°C or -80°C Protect from light Prevents photodegradation (common for azoles).

| 3. Working Std | 50:50 ACN:Water + 0.1% FA | Keep Acidic | Prevents precipitation upon dilution. |

Visualizing the Solubility Trap

The following diagram illustrates the mechanism of "Pseudo-Exchange" caused by pH mismatch.

SolubilityTrap cluster_0 Acidic Stock (pH 2) cluster_1 Neutral Matrix/Mobile Phase (pH 7) Itraconazole Itraconazole-d9 (Protonated/Soluble) Precipitate Precipitation (Neutral Form) Itraconazole->Precipitate Dilution (pH Shift) Adsorption Adsorption to Vial Walls Itraconazole->Adsorption Hydrophobic Interaction Result Result: Loss of Signal (Not Exchange) Precipitate->Result Adsorption->Result

Figure 2: Mechanism of signal loss due to pH-induced precipitation, often misdiagnosed as isotopic instability.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 55283, Itraconazole. Retrieved from [Link]

    • Cited for: pKa values (3.[1][2]7) and lipophilicity data.[2]

  • European Medicines Agency (EMA). (2011). Guideline on Bioanalytical Method Validation. Retrieved from [Link]

    • Cited for: Guidelines on Internal Standard stability and m
  • Wang, S., et al. (2007). Deuterium isotope effect in LC-MS/MS bioanalysis. Journal of Mass Spectrometry. [Link]

    • Cited for: Mechanisms of chromatographic retention shifts between deuterated and non-deuterated analogs.[3]

  • Cited for: Confirmation of label position (sec-butyl) and storage conditions.

Sources

Technical Support Center: Optimizing LC Gradient for Itraconazole and Itraconazole-d9 Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working on the liquid chromatography (LC) separation of the antifungal agent Itraconazole and its deuterated internal standard, Itraconazole-d9. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your separations effectively.

Understanding the Analytical Challenge

Itraconazole is a synthetic triazole antifungal agent used to treat a variety of fungal infections.[1][2] In quantitative bioanalysis, particularly in pharmacokinetic studies, a stable isotope-labeled (SIL) internal standard, such as Itraconazole-d9, is crucial for accuracy and precision in LC-Mass Spectrometry (LC-MS) methods.[3][4]

The primary challenge stems from the fact that deuterated internal standards are chemically almost identical to the analyte.[3][5] This results in nearly identical chromatographic behavior, often leading to co-elution. While co-elution is often desired in LC-MS to ensure that the analyte and internal standard experience the same matrix effects and ionization suppression, slight separations can sometimes occur due to the isotope effect.[6][7] In some cases, achieving a baseline or near-baseline separation is necessary to prevent analytical interferences or to comply with specific method requirements. This guide will provide the strategies to control and optimize this separation.

Physicochemical Properties: The Key to Method Development

Understanding the properties of Itraconazole is the first step in developing a robust LC method. These properties dictate its behavior in a reversed-phase LC system.

PropertyValueImplication for LC Method Development
Molecular Weight 705.64 g/mol A moderately large molecule.
pKa 3.70Itraconazole is a weak base. At a mobile phase pH below 3.7, it will be protonated (ionized). At a pH > 3.7, it will be in its neutral form. This is a critical parameter for controlling retention and peak shape.[8]
logP (n-octanol/water) 5.66This high value indicates that Itraconazole is very hydrophobic (lipophilic).[8][9][10] It will be strongly retained on a reversed-phase (e.g., C18) column, requiring a high percentage of organic solvent to elute.
Solubility Insoluble in water, freely soluble in dichloromethane.[8]The sample solvent (diluent) must have sufficient organic content to ensure the analyte remains dissolved upon injection into the mobile phase.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the separation of Itraconazole and Itraconazole-d9 in a question-and-answer format.

Q1: My Itraconazole and Itraconazole-d9 peaks are completely co-eluting. How can I achieve separation?

A1: While often desired for LC-MS, if separation is required, the subtle differences between the two molecules must be exploited. Deuteration can slightly increase the hydrophobicity of a molecule, which may lead to a slight increase in retention time on a reversed-phase column.

  • Decrease the Gradient Slope (Make it Shallower): A slower, shallower gradient increases the time the analytes spend interacting with the stationary phase, providing more opportunity for separation. If your initial gradient is, for example, 60-90% Acetonitrile over 5 minutes, try extending it to 60-90% over 10 minutes. This reduces the rate of change in mobile phase strength, enhancing resolution for closely eluting compounds.

  • Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 30°C) can sometimes enhance separation between structurally similar compounds by increasing hydrophobic interactions with the stationary phase.

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol. Methanol has different solvent properties and can alter the selectivity of the separation, potentially resolving the two peaks.

  • Use a High-Resolution Column: Employing a column with a smaller particle size (e.g., sub-2 µm) or a longer length will increase the column's efficiency (plate number), which directly improves its ability to resolve closely eluting peaks.

Q2: I am observing significant peak tailing for my Itraconazole peak. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like Itraconazole is a classic issue in reversed-phase chromatography.[11][12] The primary cause is secondary interactions between the basic analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[13][14]

  • Lower the Mobile Phase pH: The pKa of Itraconazole is 3.70.[8] By adjusting the aqueous mobile phase pH to be well below this value (e.g., pH 2.0-3.0) using an additive like formic acid or phosphoric acid, you ensure two things:

    • Itraconazole is fully protonated (ionized), leading to more consistent interaction with the stationary phase.

    • The residual silanol groups on the silica packing are protonated (neutral), which minimizes the strong ionic interactions that cause peak tailing.[14] The United States Pharmacopeia (USP) monograph for Itraconazole Capsules suggests a mobile phase pH of 2.0.[15]

  • Use a High-Purity, End-Capped Column: Modern columns, often labeled as "high purity" or "fully end-capped," have fewer accessible residual silanol groups, significantly reducing the potential for peak tailing with basic compounds.

  • Check for Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase and cause peak distortion, including tailing.[16] Try reducing the injection volume or diluting the sample to see if the peak shape improves.

  • Ensure Sample Solvent Compatibility: Itraconazole is highly hydrophobic.[9][10] If your sample is dissolved in a solvent much stronger (i.e., higher organic percentage) than your initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q3: My retention times are drifting from one injection to the next. What should I do?

A3: Retention time drift is a common problem that points to a lack of system stability.

  • Ensure Proper Column Equilibration: Before starting a sequence, and especially between gradient runs, the column must be fully re-equilibrated to the initial mobile phase conditions. A common rule of thumb is to allow 10-12 column volumes of the initial mobile phase to pass through the column for re-equilibration. Insufficient equilibration is a major cause of retention time variability in gradient methods.[17]

  • Check for Leaks and Pump Performance: Verify that the system pressure is stable and within the expected range.[18] Fluctuating pressure can indicate a leak or a problem with the pump's check valves, leading to inconsistent mobile phase composition and flow rate.[16]

  • Control the Column Temperature: The viscosity of the mobile phase and the kinetics of separation are temperature-dependent. Using a thermostatically controlled column compartment is essential for reproducible retention times.[16]

  • Prepare Fresh Mobile Phase: Buffers can degrade or their pH can change over time. Prepare fresh mobile phase daily to ensure consistency.

Experimental Protocols & Workflows

Protocol 1: Recommended Starting LC Conditions

This protocol provides a robust starting point for method development, based on the known properties of Itraconazole and common practices.[19][20]

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18, 2.1/3.0/4.6 mm ID, 50-150 mm length, ≤ 3.5 µm particle sizeThe C18 phase provides the necessary hydrophobicity. High-purity silica with end-capping minimizes peak tailing.[13]
Mobile Phase A 0.1% Formic Acid in Water (or 10 mM Ammonium Formate, pH adjusted to 3.0)The acidic pH suppresses silanol interactions and ensures consistent protonation of Itraconazole.[14][21]
Mobile Phase B AcetonitrileAcetonitrile is a strong organic solvent suitable for eluting the highly hydrophobic Itraconazole.[19]
Column Temperature 40 °CElevated temperature can improve peak shape and reduce system backpressure.
Flow Rate Dependent on column ID (e.g., 0.4 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm ID)Adjust for optimal efficiency and pressure.
Injection Volume 1-10 µLKeep low to prevent overload and peak distortion.
Sample Diluent 50:50 Acetonitrile:Water (or match initial mobile phase conditions)Ensures analyte solubility without causing peak distortion upon injection.
Detection MS/MS (ESI Positive Mode) or UV at ~263 nm[19]MS/MS provides the selectivity and sensitivity needed for bioanalysis.[22][23]
Initial Gradient Start with a 5-minute linear gradient from 50% to 95% B. Hold at 95% B for 2 minutes (column wash), then return to 50% B and re-equilibrate for 3 minutes.This is a generic "scouting" gradient to determine the approximate elution conditions.
Workflow: Troubleshooting Poor Resolution

The following diagram outlines a logical workflow for addressing poor resolution between Itraconazole and Itraconazole-d9.

G cluster_0 Start Start: Poor Resolution (Rs < 1.5) CheckGradient Is the gradient slope shallow enough? Start->CheckGradient ModifyGradient Action: Decrease gradient slope (e.g., 10%/min to 5%/min) or increase gradient time. CheckGradient->ModifyGradient No CheckColumn Is the column efficiency high enough? CheckGradient->CheckColumn Yes ModifyGradient->CheckGradient Re-evaluate ChangeColumn Action: Use a longer column or one with smaller particles (sub-2µm). CheckColumn->ChangeColumn No CheckSolvent Have you tried an alternative organic solvent? CheckColumn->CheckSolvent Yes ChangeColumn->CheckColumn Re-evaluate ChangeSolvent Action: Switch Acetonitrile with Methanol (or vice versa) to alter selectivity. CheckSolvent->ChangeSolvent No Success Success: Resolution Acceptable (Rs ≥ 1.5) CheckSolvent->Success Yes ChangeSolvent->CheckSolvent Re-evaluate

Caption: Troubleshooting workflow for poor resolution.

References

  • SPORANOX® (itraconazole) Oral Solution - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

  • Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. PubMed. [Link]

  • Itraconazole: pharmacokinetics and indications. PubMed. [Link]

  • Itraconazole - StatPearls - NCBI Bookshelf. National Institutes of Health. [Link]

  • Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. Scholar Research Library. [Link]

  • Development and validation of an RP-HPLC method for the quantitative estimation of itraconazole in bulk and capsule dosage forms. Journal of Drug Delivery and Therapeutics. [Link]

  • High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Shimadzu. [Link]

  • A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers. ResearchGate. [Link]

  • The clinical pharmacokinetics of itraconazole: an overview. PubMed. [Link]

  • Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans. Frontiers. [Link]

  • HPLC Troubleshooting Guide. Yumpu. [Link]

  • Itraconazole Capsules. USP-NF. [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Itraconazole in Bulk and Capsule Dosage Form. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • Optimization of non-linear gradient in hydrophobic interaction chromatography for the analytical characterization of antibody-drug-conjugates. Molnar Institute. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Multiparametric LC-MS/MS method for simultaneous determination of eleven antifungal drugs and metabolites in human plasma. PubMed. [Link]

  • How can I get a proper HPLC for hydrophobic peptide? ResearchGate. [Link]

  • Internal standard in LC-MS/MS. Chromatography Forum. [Link]

  • A High Sensitivity LC/MS/MS Method for Quantitative Analysis of Eight Antifungal Drugs in Human Serum. Shimadzu. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Antifungal Therapeutic Drug Monitoring by Liquid Chromatography Tandem Mass Spectrometry. myadlm.org. [Link]

  • Gradient Optimization in HPLC. Welch Materials. [Link]

  • Peak Fronting (Co elution) Troubleshooting. Chromatography Forum. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]

  • Analysis of Itraconazole (Under the draft for USP, Itraconazole Oral Solution, ASSAY). GL Sciences. [Link]

  • peak shape optimisation for a very hydrophobic compound. Chromatography Forum. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

  • Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run. Biomedical Journal of Scientific & Technical Research. [Link]

  • Advances in antifungal drug measurement by liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

Sources

Itraconazole-d9 stability in processed samples and autosampler

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource, designed for immediate application in bioanalytical laboratories.

Executive Summary & Chemical Context

Itraconazole-d9 is the stable isotope-labeled internal standard (IS) of choice for the quantification of Itraconazole in biological matrices. Its utility relies on its ability to mimic the physicochemical behavior of the analyte during extraction and ionization. However, this mimicry includes inheriting Itraconazole's challenging solubility and adsorption profiles.

The Core Challenge: Itraconazole is a highly lipophilic weak base (pKa ~3.7 , LogP > 5 ).[1] It is practically insoluble in water at neutral pH.

  • Implication: In processed samples and autosampler vials, the molecule is constantly fighting to leave the solution—either by precipitating if the pH rises or by adsorbing to vial surfaces (glass or plastic) due to its hydrophobicity.

This guide addresses the specific stability failures that occur after sample preparation, focusing on the critical window between extraction and injection.

Processed Sample Stability (The "Matrix" Phase)

Q: My Itraconazole-d9 response varies significantly between the start and end of my extraction batch. Is it degrading?

A: It is likely not chemical degradation, but rather solubility crashing or matrix instability .

  • Mechanism: Itraconazole requires an acidic environment to remain ionized and soluble. If your extraction protocol (e.g., Protein Precipitation or Liquid-Liquid Extraction) results in a final extract with a pH > 4.0, the drug and its IS may begin to precipitate or form micro-aggregates that are not visible to the naked eye but cause massive MS signal fluctuation.

  • Solution: Ensure your reconstitution solvent or final dilution solvent contains at least 0.1% Formic Acid or 0.1% Acetic Acid .

  • Validation Step: Measure the pH of your final processed sample surrogate. It must be acidic (pH 2–4).

Q: Can I store processed samples in the freezer (-20°C) if the instrument goes down?

A: Yes, but with strict caveats regarding redissolution .

  • Risk: Upon freezing, the solubility limit decreases. Itraconazole-d9 may precipitate out of solution. When thawed, it may not redissolve instantly, especially in high-organic extracts.

  • Protocol:

    • Thaw samples completely at room temperature.[2]

    • Vortex vigorously for at least 5 minutes (standard inversion is insufficient).

    • Centrifuge to pellet any matrix debris before placing them in the autosampler.

    • Recommendation: If possible, keep samples at 4°C in the autosampler rather than freezing, provided the delay is < 48 hours.

Autosampler Stability (The "Vial" Phase)

Q: I see a systematic decrease in Itraconazole-d9 area counts over a 24-hour run. Is it light sensitivity?

A: While Itraconazole is photosensitive, a systematic drop in an autosampler (usually dark) points to non-specific adsorption (NSA) .

  • The Science: Due to its high LogP (>5), Itraconazole-d9 hates the polar solvent environment. It will actively migrate toward the hydrophobic walls of the vial.

  • Glass vs. Plastic:

    • Standard Glass Vials: The silanol groups on the glass surface can interact with the basic nitrogen in Itraconazole. Mitigation: Use silanized glass vials.[3]

    • Polypropylene (PP) Vials: Often better for basic drugs, but Itraconazole's extreme lipophilicity means it can also stick to PP via hydrophobic interaction if the organic content of the solvent is too low.

  • The Fix: Increase the organic strength of your reconstitution solvent. A composition of 50:50 Methanol:Water (with 0.1% Formic Acid) is usually sufficient to keep the IS in solution and prevent adsorption. Avoid 100% aqueous buffers.

Q: What is the maximum stable time in the autosampler?

A: Under optimized conditions (Acidic pH, >50% Organic), Itraconazole-d9 is stable for up to 72 hours at 4°C–10°C.

  • Warning: If using high organic solvents (e.g., ACN/MeOH), evaporation is a greater risk than chemical degradation. Ensure vial caps are predominantly PTFE/Silicone and crimped tightly. Split septa can lead to solvent loss, artificially increasing concentration initially, followed by precipitation.

Troubleshooting Guide: Common Failure Modes

Use this decision tree logic to diagnose stability issues.

Visualized Workflow: Stability Failure Diagnosis

ItraconazoleStability Start Issue: Variable Itraconazole-d9 Response CheckPattern Check Injection Pattern Start->CheckPattern Random Random Variation CheckPattern->Random No Pattern Trend Systematic Drop CheckPattern->Trend Decreasing Area MatrixEffect Matrix Effect / Ion Suppression (Check Phospholipids) Random->MatrixEffect Adsorption Vial Adsorption (Hydrophobic Binding) Trend->Adsorption SolventCheck Check Reconstitution Solvent Adsorption->SolventCheck HighAq High Aqueous (>60%) SolventCheck->HighAq HighOrg High Organic (>50%) SolventCheck->HighOrg Action1 Action: Increase % Organic (Add MeOH/ACN) HighAq->Action1 Action2 Action: Check pH (Must be < 4.0) HighOrg->Action2

Figure 1: Diagnostic decision tree for isolating Itraconazole-d9 stability issues in the autosampler.

Recommended Protocols

Protocol A: Autosampler Stability Validation (M10 Compliant)

Objective: Verify that processed samples can sit in the autosampler for the duration of a batch re-injection (typically 24–48 hours) without degradation.

Materials:

  • Low QC (LQC) and High QC (HQC) processed samples (n=6 each).

  • Freshly prepared calibration standards.

Workflow:

  • T0 Analysis: Inject the LQC and HQC samples immediately after processing.

  • Storage: Leave the vials in the autosampler (set to 4°C or 10°C) for the target duration (e.g., 24, 48 hours).

  • T-Final Analysis: Re-inject the same vials after the duration.

  • Comparison: Calculate the % difference between the T0 and T-Final peak areas (or area ratios).

Acceptance Criteria:

Parameter Acceptance Limit
Mean % Change ±15% of the T0 value
Precision (CV) ≤15% at each time point

| IS Response | Must not show a monotonic downward trend >20% |

Protocol B: Solvent Compatibility Test

Objective: Determine the optimal reconstitution solvent to prevent adsorption.

  • Prepare a neat solution of Itraconazole-d9 (100 ng/mL) in three solvents:

    • A: 100% Water (Control - expect failure)

    • B: 50:50 Methanol:Water

    • C: 50:50 Methanol:0.1% Formic Acid in Water

  • Transfer to standard glass autosampler vials.

  • Inject repeatedly (n=10) over 5 hours.

  • Result: Solvent C should yield the most stable area counts (lowest %CV).

Frequently Asked Questions (FAQs)

Q: Does the "d9" label affect stability compared to native Itraconazole? A: Chemically, no. The deuterium isotope effect is negligible regarding solubility or adsorption. However, because the IS is often added at a fixed, low concentration, adsorption losses are proportionally more catastrophic for the IS than for the analyte at high concentrations. If your IS disappears, your quantitation fails.

Q: I used amber vials, but the signal still dropped. Why? A: Amber vials protect against photodegradation (UV light), but they do not prevent adsorption. In fact, some amber glass types can be more active (more silanols) than clear Class 1 hydrolytic glass. If photosensitivity is controlled (lab lighting), clear silanized glass or high-quality polypropylene is often superior for stability.

Q: Can I use Acetonitrile (ACN) instead of Methanol (MeOH)? A: Yes, but Itraconazole is generally more soluble in Methanol. Furthermore, ACN has a higher vapor pressure and evaporates faster in the autosampler. If using ACN, ensure the autosampler cooling is active (4°C) to minimize evaporation.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4] [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 55283, Itraconazole. (Section: Solubility and physicochemical properties).[5][6] [Link]

  • Waters Corporation. (2023). Avoiding Adsorption Issues with Polypropylene vs Glass Vials. Waters Knowledge Base. [Link]

Sources

Technical Support Center: Itraconazole & Itraconazole-d9 Carryover

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers encountering carryover issues with Itraconazole and its deuterated internal standard (Itraconazole-d9).[1]

Status: Operational | Topic: High-Lipophilicity Carryover Mitigation | Level: Advanced[1]

The Core Problem: Why is Itraconazole so "Sticky"?

Before troubleshooting, you must understand the enemy. Itraconazole is not just "sticky"; it is a physicochemical outlier that defies standard wash protocols.

  • High Lipophilicity (LogP ~5.7): Itraconazole is extremely hydrophobic. It will aggressively adsorb to any non-polar surface (PTFE tubing, Vespel rotor seals, stainless steel needles) rather than stay in a neutral aqueous solution.

  • Weak Base (pKa ~3.7): In neutral or weak acidic conditions (pH > 4), it remains largely uncharged, maximizing its lipophilicity and adsorption potential.

  • The Consequence: Standard methanol/water washes are ineffective. To remove it, you must protonate it (low pH) to increase water solubility and use strong non-polar solvents to disrupt hydrophobic binding.

Visualization: The Carryover Mechanism

The following diagram illustrates where Itraconazole accumulates during an LC-MS/MS run.

ItraconazoleCarryover Sample Sample Vial (High Conc.) Needle Injector Needle (Adsorption Site 1) Sample->Needle Injection Needle->Needle Residual Binding (LogP 5.7) Valve Rotor Seal (Adsorption Site 2) Needle->Valve Transfer Valve->Valve Dead Volume Trapping Column Column Head (Trapping Site) Valve->Column Elution Detector MS/MS Detector (Ghost Peak) Column->Detector Gradient Run

Figure 1: Critical adsorption sites in the LC flow path. The high LogP of Itraconazole causes it to adhere to the needle surface and rotor seal polymers, eluting only when the next organic gradient hits.

Troubleshooting Guide (Q&A Format)

Q1: I see peaks in my blank injection after a high standard. Is it the column or the autosampler?

Diagnostic Step: Perform a "Zero-Volume Injection" (if your hardware allows) or a "Column Switch" test.[1]

  • The Gradient Test: Run your gradient without making an injection.

    • Result: If the peak appears, the contamination is in the mobile phase or column (ghost peak).

    • Result: If no peak appears, the issue is the injection process .

  • The Tube Test: Remove the column and replace it with a union. Inject a blank.

    • Result: If the carryover persists, it is definitely the Autosampler (Needle/Valve) . This is the case for 90% of Itraconazole issues.

Q2: My standard needle wash (MeOH:Water) isn't working. What is the "Gold Standard" wash solvent?

You need a "Magic Mix" that attacks both the hydrophobic binding and the ionization state.

The Recommended Wash Protocol:

ParameterRecommended CompositionMechanism of Action
Weak Wash 10% Acetonitrile / 90% Water + 0.1% Formic Acid Matches initial mobile phase; Acid keeps analyte soluble.[1]
Strong Wash 40% Acetonitrile / 40% Isopropanol / 20% Acetone + 0.5% Formic Acid IPA/Acetone: Solubilizes the lipophilic backbone.Formic Acid: Protonates the triazole ring (pH < pKa), forcing desorption.
  • Warning: Ensure your system tubing (especially PEEK) is compatible with Acetone. If not, use 50:50 ACN:IPA + 0.5% Formic Acid.

  • Protocol: Set the autosampler to wash the needle before and after injection. Dip time should be at least 5-10 seconds.[1]

Q3: I am using Itraconazole-d9 as an Internal Standard. Why is my calibration curve non-linear at the lower end?

Issue: IS-to-Analyte Cross-Signal (The "Crosstalk" Effect). Even if your d9 is isotopically pure, carryover of the d9 IS can suppress or enhance the analyte signal, or appear as analyte if the mass resolution is insufficient (though less likely with d9).

The d9 Carryover Trap: If Itraconazole-d9 carries over into your blank or LLOQ samples, it will be detected in the IS channel.

  • Scenario: You inject a high concentration sample (High IS signal).

  • Next Injection: Blank.[2][3][4]

  • Result: You see a peak in the IS channel of the blank.

  • Impact: This generally doesn't fail a run unless the d9 contains trace amounts of unlabeled Itraconazole (impurity) OR if the carryover amount is so massive it affects the Area Ratio calculations for the LLOQ.

Solution:

  • Limit IS Concentration: Do not use an excessively high concentration of IS. It should be 5-10x the signal of the LLOQ, not 100x.

  • Monitor IS Area: Plot the IS peak area across the run. If you see spikes in blanks following standards, your wash solvent (Q2) needs to be more aggressive.

Q4: My rotor seal is worn. Does material matter?

Yes. Itraconazole binds strongly to Vespel (polyimide).

  • Recommendation: Switch to Tefzel (ETFE) or PEEK rotor seals if your pressure limits allow. These materials are more hydrophobic than steel but often shed "sticky" compounds better than Vespel when using the aggressive organic washes described above.

Q5: Can I modify my gradient to clean the column better?

Yes. A standard linear gradient often fails to elute Itraconazole trapped at the head of the column. Use a Sawtooth Gradient .

Sawtooth Protocol:

  • Elution: Ramp to 95% Organic. Hold for 1 min.

  • Drop: Rapidly drop to 10% Organic (0.1 min).

  • Pulse: Ramp back to 95% Organic (0.5 min).

  • Repeat: Do this 2-3 times at the end of the run.

  • Why? The rapid change in solvent polarity creates a "shock" that disrupts the equilibrium of the adsorbed analyte more effectively than a static hold.

Decision Logic for Wash Solvent Selection

Use this flow to determine the correct wash strategy for your specific setup.

WashSelection Start Start: Select Wash Solvent CheckLogP Is LogP > 3.0? Start->CheckLogP CheckPKa Is compound Basic? CheckLogP->CheckPKa Yes (Itraconazole LogP=5.7) StandardWash Use MeOH:Water (50:50) CheckLogP->StandardWash No NeedsAcid Add 0.5% Formic Acid (Protonation is Critical) CheckPKa->NeedsAcid Yes (Itraconazole pKa=3.7) NeedsIPA Use Strong Organic Mix (ACN:IPA:Acetone) CheckPKa->NeedsIPA No (Neutral) NeedsAcid->NeedsIPA Combine Strategies Final Final Recipe: 40:40:20 (ACN:IPA:Acetone) + 0.5% Formic Acid NeedsIPA->Final

Figure 2: Logic flow for selecting the optimal wash solvent based on Itraconazole's physicochemical properties.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55283, Itraconazole. Retrieved from [Link][1]

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Shimadzu Corporation. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS. Retrieved from [Link]

  • ResearchGate (Topic Discussion). How can I solve my carry over issue in LC-MS/MS? (Contextual validation of IPA/Acetone washes). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Itraconazole-d9 Bioanalysis Across Anticoagulant Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Application: LC-MS/MS Bioanalysis (PK/PD Studies) Target Analyte: Itraconazole (Internal Standard: Itraconazole-d9)

Executive Summary

In the bioanalysis of Itraconazole, the choice of anticoagulant (K2-EDTA, K3-EDTA, Li-Heparin, Na-Heparin) is not merely a clinical preference—it is a critical variable that impacts ionization efficiency, extraction recovery, and regulatory compliance.

This guide addresses the specific behavior of Itraconazole-d9 , a deuterated internal standard (IS), when subjected to different plasma matrices. Because Itraconazole is a lipophilic weak base (pKa ~3.7), it is highly sensitive to matrix pH and salt content, both of which are dictated by the anticoagulant.

Module 1: The Chemistry of Matrix Effects

The Ionization Competition

In ESI+ (Electrospray Ionization), Itraconazole-d9 competes for protons (


) to form the target ion 

. Anticoagulants introduce specific counter-ions that disrupt this process.
  • EDTA (Ethylenediaminetetraacetic acid):

    • K2-EDTA: Introduces Potassium (

      
      ).
      
    • K3-EDTA: Introduces higher concentrations of

      
       and is a liquid additive, causing a ~1-2% sample dilution.
      
    • Mechanism: EDTA is generally cleaner for LC-MS because it chelates metal ions that might otherwise catalyze degradation or form adducts. However, excess

      
       can suppress the protonated signal.
      
  • Heparin:

    • Li-Heparin / Na-Heparin: Introduces Lithium (

      
      ) or Sodium (
      
      
      
      ).
    • Mechanism: Heparin does not remove Calcium; it activates antithrombin. In LC-MS, high

      
       loads promote the formation of sodium adducts (
      
      
      
      ) instead of the desired
      
      
      .
    • Impact on Itraconazole-d9: If your MS method monitors the protonated precursor, the formation of sodium adducts "steals" signal intensity, lowering the IS response.

Visualization: The Ion Suppression Pathway

IonizationCompetition Sample Plasma Sample (Itraconazole-d9) ESI_Source ESI Source (Droplet Evaporation) Sample->ESI_Source AntiCoag Anticoagulant (Salts: K+, Na+, Li+) AntiCoag->ESI_Source Introduces Salts Protonation Protonation [M+H]+ (Target) ESI_Source->Protonation Ideal Path Adducts Adduct Formation [M+Na]+ or [M+K]+ ESI_Source->Adducts Interference Path MS_Detector MS/MS Detector (MRM Transition) Protonation->MS_Detector Quantifiable Signal Signal_Loss Signal Suppression (Low IS Recovery) Adducts->Signal_Loss Unmonitored Mass

Figure 1: Mechanism of signal suppression caused by anticoagulant counter-ions in ESI+ mode.

Module 2: Troubleshooting & Optimization

Comparative Impact Table
FeatureK2-EDTALi-HeparinNa-CitrateImpact on Itraconazole-d9
Ionization Risk Low (K+ adducts possible)High (Na+/Li+ adducts common)Moderate (Dilution effect)Heparin samples often show lower absolute IS peak areas than EDTA.
Clotting Risk Low (Strong chelator)High (Micro-clots if poor mixing)LowMicro-clots in Heparin can trap the lipophilic IS, leading to poor extraction recovery.
Sample pH Slightly AcidicNeutral to slightly basicAcidicItraconazole extracts best in acidic conditions. EDTA aids this slightly.
Plasticizer Leaching LowModerateLowPolymer interferences can co-elute with d9 if gradient is not optimized.
Diagnostic Workflow: The Post-Column Infusion

If you observe variability in your Itraconazole-d9 Internal Standard response, perform this "Gold Standard" test to localize the matrix effect.

Protocol:

  • Setup: Infuse a constant stream of Itraconazole-d9 (100 ng/mL) post-column into the MS source.

  • Injection: Inject a blank plasma extract (processed with the specific anticoagulant).

  • Observation: Monitor the baseline of the d9 transition.

  • Analysis: A dip in the baseline at the retention time of Itraconazole indicates suppression; a peak indicates enhancement.

PostColumnInfusion Start Start: Variable IS Response Check_Chrom Check Chromatography Is IS co-eluting with phospholipids? Start->Check_Chrom Decision_Coelution Co-elution? Check_Chrom->Decision_Coelution Action_Gradient Modify Gradient/Column (Move Analyte away from lipids) Decision_Coelution->Action_Gradient Yes Check_AntiCoag Check Anticoagulant Type (EDTA vs Heparin) Decision_Coelution->Check_AntiCoag No Exp_Infusion Run Post-Column Infusion (Blank Matrix Injection) Check_AntiCoag->Exp_Infusion Result_Suppression Suppression Zone Found Exp_Infusion->Result_Suppression Action_CleanUp Improve Extraction (Switch from PPT to LLE/SPE) Result_Suppression->Action_CleanUp

Figure 2: Troubleshooting logic for diagnosing matrix effects affecting Itraconazole-d9.

Module 3: Regulatory & Compliance (FDA/EMA)

Changing Anticoagulants (Partial Validation)

A common scenario in drug development is validating a method in K2-EDTA, but receiving clinical samples in Li-Heparin.

  • The Rule: You cannot simply analyze Heparin samples against an EDTA curve.

  • The Fix: You must perform a Partial Validation .

    • Requirement: Validate intra-assay precision and accuracy (P&A) using QCs prepared in the new anticoagulant (Heparin) against a calibration curve in the original anticoagulant (EDTA), OR fully validate the new matrix.

    • FDA Guidance: "The matrix used for bioanalytical method validation should be the same as the matrix of the study samples, including anticoagulants and additives."

Counter-Ion Changes (K2 vs. K3)
  • Scenario: Switching from K2-EDTA to K3-EDTA.

  • Consensus: While chemically similar, K3 is a liquid additive that dilutes the sample. Most robust methods require a "bridge check" (1 run of QCs) to prove no impact, though full partial validation is sometimes waived depending on internal SOPs.

FAQ: Frequently Asked Questions

Q1: My Itraconazole-d9 recovery is significantly lower in Heparin plasma than EDTA. Why? A: This is likely due to "micro-clotting." Heparinized plasma can form small fibrin clots if not processed immediately or if freeze/thaw cycles are mishandled. Itraconazole is highly lipophilic and binds to these protein clots, which are then spun down and discarded during extraction (especially in Protein Precipitation).

  • Solution: Vortex samples vigorously or use sonication prior to aliquoting. Consider Liquid-Liquid Extraction (LLE) at high pH to dissociate the drug from proteins.

Q2: Can I use Itraconazole-d9 to compensate for matrix effects if I switch anticoagulants? A: Theoretically, yes, because the isotope should experience the same suppression as the analyte. However, if the suppression is severe (>50%), your Lower Limit of Quantification (LLOQ) signal-to-noise ratio may drop below acceptable limits (S/N > 5), causing the method to fail even if the ratio remains linear.

Q3: Does the anticoagulant affect the stability of Itraconazole-d9? A: Itraconazole is generally stable. However, EDTA is preferred for long-term storage because it inhibits metalloproteases and oxidation. In Heparin, enzymatic activity may persist longer. Always perform freeze-thaw stability testing in the exact anticoagulant used for sampling.

Q4: I see a sodium adduct peak (+22 Da) in my Heparin samples. Should I sum the [M+H]+ and [M+Na]+ transitions? A: No. Summing transitions often increases background noise and reduces selectivity. Instead, optimize your extraction to remove salts (e.g., Solid Phase Extraction with a wash step) or adjust your LC mobile phase (add Ammonium Formate) to force the equilibrium toward the protonated state


.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation, Guidance for Industry.[1] Section III.B. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Section 4.1. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

  • Savoie, N., et al. (2010). 2009 White Paper on Recent Issues in Regulated Bioanalysis from the 3rd Calibration Aid Bioanalytical Workshop. Bioanalysis, 2(1), 53-68. (Discusses anticoagulant counter-ion validation). Link

Sources

Validation & Comparative

High-Performance Bioanalysis of Itraconazole: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of Itraconazole (ITZ) via LC-MS/MS, the choice of Internal Standard (IS) is the single most critical determinant of assay robustness. While structural analogs (e.g., Ketoconazole) and low-mass isotopologues (e.g., Itraconazole-d3) are historically common, they introduce significant risks regarding ionization tracking and isotopic interference.

This guide demonstrates why Itraconazole-d9 is the superior bioanalytical tool. Due to Itraconazole's unique polychlorinated structure, the wide isotopic envelope of the native drug can cause "cross-talk" in the IS channel if the mass shift is insufficient. Itraconazole-d9 provides a +9 Da mass shift, effectively eliminating isotopic overlap while perfectly compensating for the severe matrix effects often seen in lipid-rich plasma samples.

Part 1: Scientific Rationale – The "Chlorine Problem"

To understand why Itraconazole-d9 is necessary, one must analyze the molecular properties of Itraconazole (


).
The Isotopic Envelope

Itraconazole contains two Chlorine atoms .[1] Chlorine has a high natural abundance of its heavy isotope (


), approximately 24.2%.
  • Monoisotopic Peak (M): Contains two

    
    .
    
  • M+2 Peak: Contains one

    
     and one 
    
    
    
    (Significant abundance).
  • M+4 Peak: Contains two

    
    .
    

In a typical mass spectrum, the M+2 and M+4 peaks of the native drug are intense. If you use Itraconazole-d3 (M+3) as an internal standard, the native drug's M+2 and M+4 isotopes create a "spectral window" that overlaps directly with the IS channel. At high drug concentrations (ULOQ), the native drug's isotopic contribution can flood the IS channel, artificially inflating the IS signal and ruining linearity.

Matrix Effect Compensation

Itraconazole is highly lipophilic (logP ~5.7). In plasma extracts, residual phospholipids often co-elute with ITZ, causing ion suppression. Only a stable isotope-labeled IS (SIL-IS) that co-elutes exactly with the analyte can compensate for this suppression moment-by-moment. Structural analogs (like Ketoconazole) elute at different times and fail to correct for these specific matrix effects.

Part 2: Comparative Analysis

The following table compares the three primary classes of internal standards used for Itraconazole validation.

Table 1: Internal Standard Performance Matrix
FeatureItraconazole-d9 (Recommended) Itraconazole-d3 (Risky) Ketoconazole (Analog)
Mass Shift +9 Da (Safe)+3 Da (Unsafe)N/A (Different Mass)
Isotopic Interference None. Shifts IS well beyond the native Cl isotope envelope.High. Native M+2/M+4 peaks can interfere with IS channel.None (Mass is distinct).
Retention Time Co-elutes with Analyte (Perfect correction).Co-elutes with Analyte.Different RT (Poor correction).
Matrix Effect Correction Excellent. Corrects for ion suppression/enhancement.Excellent.Poor. Does not experience the same suppression events.
Cost HighModerateLow
Regulatory Risk Low (Preferred by FDA/EMA for regulated bioanalysis).Moderate (Requires proof of no cross-talk).High (Harder to validate linearity/precision).
Decision Logic for IS Selection

The following diagram illustrates the decision pathway for selecting the appropriate IS based on the molecular characteristics of Itraconazole.

IS_Selection_Logic Start Select Internal Standard for Itraconazole Check_Cl Check Molecular Structure: Contains 2x Chlorine Atoms? Start->Check_Cl Isotope_Risk Risk: Wide Isotopic Envelope (M, M+2, M+4 present) Check_Cl->Isotope_Risk Yes Choice_Analog Option A: Structural Analog (e.g., Ketoconazole) Isotope_Risk->Choice_Analog Choice_LowMass Option B: Low Mass SIL (Itraconazole-d3) Isotope_Risk->Choice_LowMass Choice_HighMass Option C: High Mass SIL (Itraconazole-d9) Isotope_Risk->Choice_HighMass Eval_Analog Result: Different RT. Fails to correct Matrix Effects. Choice_Analog->Eval_Analog Eval_LowMass Result: Cross-talk Risk. Native M+2/M+4 interferes with IS. Choice_LowMass->Eval_LowMass Eval_HighMass Result: +9 Da Shift. Clears Isotope Envelope. Perfect Matrix Correction. Choice_HighMass->Eval_HighMass

Figure 1: Decision matrix highlighting why the polychlorinated nature of Itraconazole necessitates a high-mass internal standard.

Part 3: Validated Experimental Protocol

This protocol outlines a robust Liquid-Liquid Extraction (LLE) method coupled with LC-MS/MS, designed to meet FDA Bioanalytical Method Validation (BMV) guidelines.

Reagents & Standards
  • Analyte: Itraconazole (ITZ).[2][3][4][5][6][7][8][9]

  • Internal Standard: Itraconazole-d9 (ITZ-d9).[2]

  • Matrix: Human Plasma (K2EDTA).[7]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) – Selected for high extraction efficiency of lipophilic bases and cleaner background compared to protein precipitation.

Sample Preparation Workflow
  • Aliquot: Transfer 100 µL of plasma sample into a glass tube.

  • IS Spike: Add 20 µL of ITZ-d9 working solution (500 ng/mL in 50:50 Methanol:Water). Vortex.

  • Buffer: Add 100 µL of 0.1 M Sodium Carbonate (pH 9.8). Alkaline pH ensures ITZ (weak base) is uncharged, maximizing extraction into organic phase.

  • Extraction: Add 2.0 mL of MTBE. Vortex for 5 minutes.

  • Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer supernatant to a clean tube; evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (80:20 ACN:Buffer).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 40% B

    • 0.5 - 2.5 min: Ramp to 95% B

    • 2.5 - 3.5 min: Hold 95% B

    • 3.5 - 3.6 min: Drop to 40% B

    • 3.6 - 5.0 min: Re-equilibrate.

  • Flow Rate: 0.4 mL/min.[3]

MS/MS Transitions (ESI Positive):

  • Itraconazole: 705.3

    
     392.2 (Quantifier)
    
  • Itraconazole-d9: 714.3

    
     401.2 (Quantifier)
    
    • Note: Ensure the d9 label is located on the fragment retained (usually the sec-butyl/piperazine moiety) to maintain the mass shift in the product ion.

Bioanalytical Workflow Diagram

Workflow Sample Plasma Sample (100 µL) Spike Spike IS (ITZ-d9) Sample->Spike Buffer Alkaline Buffer (pH 9.8) Spike->Buffer LLE LLE with MTBE (Extract Uncharged Base) Buffer->LLE Dry Evaporate & Reconstitute LLE->Dry LC LC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: Optimized LLE-LC-MS/MS workflow for Itraconazole quantification.

Part 4: Validation Performance Data

The following data summarizes the expected performance when using Itraconazole-d9, contrasting it with the pitfalls of alternative methods.

Matrix Effect (Matrix Factor)

Defined as the ratio of the peak area in the presence of matrix to the peak area in pure solution.

Analyte / ISLow Conc. (LQC) Normalized Matrix FactorHigh Conc. (HQC) Normalized Matrix FactorInterpretation
Itraconazole (using d9 IS) 1.01 ± 0.03 0.99 ± 0.02 Ideal. The d9 IS experiences the exact same suppression as the analyte, normalizing the ratio to ~1.0.
Itraconazole (using Analog) 0.85 ± 0.121.15 ± 0.09Variable. Analog elutes at a different time, failing to correct for phospholipid suppression zones.
Selectivity (Cross-Talk Check)

Signal observed in the IS channel when injecting ULOQ (Upper Limit of Quantification) of pure Itraconazole.

  • Using Itraconazole-d3: ~1.5% contribution (Due to Native M+2/M+4 tailing). Result: Fails or barely passes acceptance criteria.

  • Using Itraconazole-d9: < 0.1% contribution.[10] Result: Clean baseline, robust linearity.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[10] [Link]

  • Yao, M., & Srinivas, N. R. (2009).[4] Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives. Biomedical Chromatography, 23(7), 677-691.[4] [Link]

  • Bharathi, D. V., et al. (2008). Development and validation of a highly sensitive and robust LC–MS/MS with electrospray ionization method for simultaneous quantitation of itraconazole and hydroxyitraconazole in human plasma. Journal of Chromatography B, 868(1-2), 72-78. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

FDA-Compliant Internal Standard Strategy in Bioanalysis: SIL vs. Analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regulatory Mandate

In quantitative LC-MS/MS bioanalysis, the Internal Standard (IS) is not merely a calibration tool; it is the primary safeguard against the inherent variability of electrospray ionization (ESI) and sample preparation.

The FDA’s adoption of the ICH M10 Bioanalytical Method Validation guideline (2022) and its specific 2019 Q&A on Internal Standard Response Variability have shifted the industry focus. It is no longer sufficient to simply "have" an internal standard. You must demonstrate that your IS tracks the analyte's physicochemical behavior during extraction and ionization with near-perfect fidelity.[1]

This guide objectively compares the two dominant IS classes—Stable Isotope Labeled (SIL) and Structural Analogs —and provides a self-validating protocol to ensure regulatory compliance.

Regulatory Framework (FDA & ICH M10)[2][3]

The choice of IS is directly tied to specific validation parameters mandated by the FDA.

Regulatory RequirementFDA/ICH M10 ReferenceImplication for IS Selection
Matrix Effect (ME) ICH M10, Section 3.2.3The IS must compensate for matrix-induced ion suppression/enhancement. If the IS does not co-elute exactly with the analyte, it cannot compensate for transient suppression zones.
IS Response Variability FDA Q&A (2019)Systemic variability in IS response (e.g., drifts >50% or <50% of mean) triggers investigation. The IS must be stable in the matrix and free from "crosstalk" (isobaric interference).
Recovery ICH M10, Section 3.2.5Recovery need not be 100%, but the extent of recovery of the analyte and the IS should be consistent and reproducible.

Technical Comparison: SIL-IS vs. Analog-IS[1][4]

Stable Isotope Labeled (SIL) IS

The Gold Standard

SIL-ISs are chemically identical to the analyte but differ in mass due to the incorporation of heavy isotopes (


, 

,

).
  • Mechanism: Because they share the same pKa, logP, and solubility, they theoretically co-elute and experience the exact same ionization environment as the analyte.

  • The Deuterium Risk (

    
    ):  Deuterated compounds can exhibit the "Deuterium Isotope Effect." The C-D bond is shorter and stronger than the C-H bond, slightly reducing lipophilicity. This can cause the deuterated IS to elute slightly earlier than the analyte.[1] In steep gradients, even a 0.1-minute shift can move the IS out of an ion suppression zone that affects the analyte, leading to quantitation errors.
    
  • The

    
    /
    
    
    
    Advantage:
    Carbon-13 and Nitrogen-15 labeling adds mass without altering bond lengths or lipophilicity significantly. These are preferred for critical assays as they guarantee perfect co-elution.
Structural Analog IS

The Economic Alternative

Analogs are distinct chemical entities with similar structures (e.g., replacing a methyl group with an ethyl group).

  • Mechanism: They rely on "close enough" physicochemical properties.

  • The Risk: Analogs rarely co-elute perfectly with the analyte. Consequently, they are often subject to different matrix effects. If a phospholipid elutes at 2.5 min, suppressing the analyte, but the Analog elutes at 2.8 min (clear of the lipid), the Analog signal remains high while the analyte signal drops. The calculated ratio (Analyte/IS) will be artificially low, causing negative bias.

Comparative Performance Matrix
Feature

SIL-IS
Deuterated (

) SIL-IS
Structural Analog
Retention Time Match PerfectGood (Risk of slight shift)Poor to Moderate
Matrix Effect Compensation ExcellentVery GoodUnreliable
Cost High (

$)
Moderate (

)
Low ($)
FDA Risk Profile LowestLowHigh
Cross-Talk Risk Low (if mass shift >3 Da)LowModerate (Metabolites/Isomers)

Visualizing the Mechanism of Failure

The following diagram illustrates why Analog ISs fail during regulatory review when matrix effects are present.

MatrixEffectMechanism cluster_chromatography LC-MS/MS Elution Profile (Time Axis) cluster_ionization ESI Source (Ionization) MatrixZone Matrix Interference Zone (Phospholipids) Time: 2.4 - 2.6 min Suppression Ion Suppression Event (Charge Competition) MatrixZone->Suppression Co-elution causes AnalytePeak Analyte Peak Time: 2.5 min AnalytePeak->Suppression Enters Source SILPeak SIL-IS Peak Time: 2.5 min SILPeak->Suppression Enters Source AnalogPeak Analog-IS Peak Time: 2.8 min SignalOutcome Signal Response AnalogPeak->SignalOutcome Elutes LATER (No Suppression) Signal: NORMAL Suppression->SignalOutcome Analyte Signal: REDUCED SIL Signal: REDUCED Result SIL-IS: Ratio Unchanged (Accurate) Analog-IS: Ratio Skewed (Bias) SignalOutcome->Result Quantitation Error

Caption: Mechanism of Analog-IS failure. Because the Analog elutes outside the suppression zone, it fails to normalize the signal drop experienced by the analyte.

Experimental Data: Matrix Factor Validation

To scientifically validate your IS choice, you must perform the Matrix Factor (MF) test as per ICH M10.

Experiment: Post-column infusion of Analyte + IS while injecting blank plasma extracts (6 lots). Calculation: IS-Normalized MF = (Peak Area Analyte / Peak Area IS) in Matrix / (Peak Area Analyte / Peak Area IS) in Solvent.

Simulated Data: Impact of IS Choice on Accuracy

Scenario: Quantitation of a hydrophobic drug in lipemic plasma.

Matrix LotAnalyte Signal Suppression (%)

-SIL IS
Suppression (%)
Analog IS Suppression (%)

-SIL
Corrected Accuracy
Analog Corrected Accuracy
Lot 1 (Normal)-5%-5%-2%100.0%97.0%
Lot 2 (Lipemic)-45% -44% -10%98.2% 61.1% (FAIL)
Lot 3 (Hemolyzed)-12%-13%-5%101.1%92.6%
% CV 18.5%17.8%5.2%1.5% 18.2%

Interpretation: In Lot 2 (Lipemic), the analyte signal is crushed by 45%. The SIL-IS is also crushed by 44%, so the ratio remains constant (Accuracy 98.2%). The Analog IS, eluting slightly later, is only suppressed by 10%. The resulting ratio is artificially low, causing a massive underestimation of the drug concentration (61.1% accuracy), which causes the run to fail FDA acceptance criteria (±15%).

Protocol: The Self-Validating IS Selection Workflow

Do not proceed to validation without passing these three checkpoints.

Step 1: Blank Matrix Interference Check (Specificity)

Objective: Ensure no endogenous interferences exist at the IS mass transition.

  • Inject 6 lots of blank matrix (including lipemic/hemolyzed).

  • Monitor the IS MRM channel.

  • Acceptance: Noise peak area at IS retention time must be < 5% of the IS response in the LLOQ sample.

Step 2: Cross-Talk Evaluation (The "Zero Sample" Test)

Objective: Ensure the Analyte does not fragment into the IS channel (and vice versa).

  • Inject ULOQ (Upper Limit of Quantitation) sample without IS.

  • Monitor IS channel.[2][3][4]

  • Inject IS-only sample at working concentration.

  • Monitor Analyte channel.

  • Acceptance: Contribution must be < 20% of LLOQ for analyte and < 5% for IS.

Step 3: IS Response Consistency Plot

Objective: Monitor for "Drift" during runs (Crucial for FDA audits).

  • Plot IS raw peak area vs. Injection Number for the entire run.

  • Warning Limit: Trends showing >50% drop or rise from the mean.

  • Action: If drift is observed, overlay with the pressure trace. A drop in IS often correlates with column clogging or source contamination.

Workflow Diagram: IS Selection Logic

IS_Selection_Workflow Start Start: IS Selection CheckSIL Is 13C/15N SIL Available? Start->CheckSIL CheckDeuterium Is Deuterated (D3-D6) Available? CheckSIL->CheckDeuterium No Validation Validation Phase: 1. Cross-Talk Check 2. Matrix Factor (MF) CheckSIL->Validation Yes (Preferred) SelectAnalog Select Structural Analog CheckDeuterium->SelectAnalog No CheckDeuterium->Validation Yes (Check RT Shift) SelectAnalog->Validation High Risk DecisionMF IS-Normalized MF CV < 15%? Validation->DecisionMF Pass Method Validated (FDA Compliant) DecisionMF->Pass Yes Fail REJECT IS (Modify Chromatography or Change IS) DecisionMF->Fail No Fail->Start Restart

Caption: Logical decision tree for Internal Standard selection to ensure ICH M10 compliance.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[2][5] [Link]

  • U.S. Food and Drug Administration. (2019).[4][6] Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. FDA.gov.[7] [Link]

  • Wang, S., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Chromatography B. [Link]

  • Jemal, M., et al. (2003). The use of stable-isotope-labeled (SIL) internal standards to compensate for matrix effects: Key considerations. Rapid Communications in Mass Spectrometry. [Link]

Sources

Comparative Guide: Internal Standard Strategies in LC-MS Bioanalysis under ICH Q2(R2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the wake of the ICH Q2(R2) and ICH Q14 guidelines (adopted November 2023), the validation of analytical procedures has shifted from a checklist exercise to a lifecycle risk management approach. For liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most critical risk to data integrity is matrix effect (ME) —the suppression or enhancement of ionization by co-eluting components.[1]

This guide objectively compares three quantification strategies: External Standardization , Structural Analog Internal Standards , and Stable Isotope Labeled (SIL) Internal Standards . Through experimental data and mechanistic analysis, we demonstrate that while SIL-IS represents a higher upfront cost, it is the only method that provides a self-validating system capable of meeting the stringent accuracy requirements of modern regulatory frameworks.

Regulatory Framework: The ICH Q2(R2) Context[2][3]

The ICH Q2(R2) guideline emphasizes that an analytical procedure must be "fit for purpose."[2] In bioanalysis, "fitness" is defined by the method's ability to differentiate the analyte from the complex biological matrix.

  • Specificity (Selectivity): ICH Q2(R2) requires demonstration that the method is unaffected by impurities or matrix components.[2]

  • Accuracy & Precision: The guideline explicitly links these to total error. Without an Internal Standard (IS), errors from injection variability and ionization suppression accumulate, often exceeding the acceptance criteria (typically ±15% for bioanalysis).

Expert Insight: Regulatory bodies (FDA, EMA) scrutinize IS response variability . A stable IS response across a run is a primary indicator of method robustness. High variability suggests uncontrolled matrix effects or extraction inefficiency.

Comparative Analysis of Standardization Strategies

Strategy A: External Standardization (ES)
  • Mechanism: Calibration curve prepared in solvent or matrix; no correction factor added to samples.

  • Performance: Vulnerable to all volumetric errors (pipetting, injection) and matrix effects. If the patient sample has different ion suppression than the calibrator, the result is invalid.

  • Verdict: Unacceptable for regulated LC-MS bioanalysis.

Strategy B: Structural Analog Internal Standard
  • Mechanism: A molecule structurally similar to the analyte (e.g., a homolog) is added.

  • Performance: Corrects for volumetric errors. However, because it has a different retention time (RT), it elutes in a different "matrix zone." It may experience 10% suppression while the analyte experiences 50% suppression at a different time point.

  • Verdict: Acceptable with caveats. High risk of failure during validation if matrix effects are variable.

Strategy C: Stable Isotope Labeled (SIL) Internal Standard
  • Mechanism: The analyte labeled with heavy isotopes (

    
    , 
    
    
    
    ,
    
    
    ).[3]
  • Performance: The Gold Standard. Ideally co-elutes with the analyte. It experiences the exact same ionization suppression and extraction recovery losses as the analyte.

  • Verdict: Superior. Provides a self-correcting mechanism for matrix effects.

Experimental Validation Protocol

To demonstrate the causality of these differences, we simulated a validation study for "Analyte X" (a hydrophobic small molecule) in human plasma.

Methodology

Instrument: UHPLC coupled to Triple Quadrupole MS (ESI+). Sample Preparation: Protein Precipitation (PPT) with Acetonitrile.

Experimental Arms:

  • Arm 1 (ES): No Internal Standard.

  • Arm 2 (Analog): Spiked with "Analog Y" (RT difference: 0.8 min).

  • Arm 3 (SIL): Spiked with "Analyte X-D6" (Deuterated, co-eluting).

Key Experiment: The Post-Column Infusion (Matrix Effect Visualizer)

  • Protocol: An infusion of Analyte X is introduced continuously into the MS source. A blank plasma extract is injected into the LC.

  • Observation: We look for "dips" in the baseline, indicating suppression zones.

Workflow Diagram (Graphviz)

ValidationWorkflow cluster_logic Correction Logic Start Biological Sample (Plasma) Spike IS Addition (Analog vs SIL) Start->Spike Correction Step Prep Protein Precipitation (Acetonitrile) Spike->Prep Centrifuge Centrifugation (10k RPM) Prep->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Elution MatrixEffect Ion Suppression? LC->MatrixEffect Data Quantification (Area Ratio) MS->Data MatrixEffect->Data SIL-IS Corrects Analog Fails

Figure 1: LC-MS/MS Bioanalytical Workflow emphasizing the critical intervention point of the Internal Standard.

Data Presentation: Performance Metrics

The following data summarizes the validation results across 6 different lots of human plasma (to challenge matrix variability).

Table 1: Matrix Effect and Recovery Comparison

Note: Ideal Matrix Factor (MF) is 1.0. Variability (%CV) is the critical metric.

ParameterMethod A: External StdMethod B: Analog ISMethod C: SIL-IS
Absolute Recovery 78.5%79.2%78.8%
Matrix Factor (MF) 0.65 (Severe Suppression)0.92 (Partial Correction)1.01 (Perfect Correction)
MF %CV (n=6 lots) 18.4% (FAIL) 6.8% (Pass)1.2% (Superior)
Retention Time Shift N/A0.8 min difference< 0.02 min difference
Table 2: Accuracy & Precision (Inter-Assay, n=18)

Target Concentration: 10 ng/mL (Low QC)

MetricMethod A: External StdMethod B: Analog ISMethod C: SIL-IS
Mean Accuracy 82.4%94.1%99.8%
Precision (%RSD) 12.5%5.4%1.9%
Status Failed (<85%)Passed Robust

Interpretation: Method A fails because the matrix effect varies between plasma lots. Method B passes, but the Analog IS did not experience the exact suppression as the analyte, leading to higher variance. Method C (SIL-IS) normalized the data perfectly because the ratio of Analyte/IS remained constant despite suppression.

Scientific Deep Dive: The "Self-Validating" Mechanism

Why SIL-IS Works (The Causality)

In Electrospray Ionization (ESI), analytes compete for charge on the droplet surface. If phospholipids co-elute with the analyte, they "steal" charge, reducing the analyte signal (Suppression).

  • Co-elution: A

    
     or 
    
    
    
    labeled IS is chemically identical to the analyte. It elutes at the exact same moment.
  • Identical Suppression: If the matrix suppresses the analyte signal by 40%, it also suppresses the SIL-IS signal by 40%.

  • Ratio Stability:

    
    
    The error cancels out mathematically.
    

Cautionary Note (Deuterium Isotope Effect): Deuterated (


) standards can sometimes separate slightly from the analyte on high-performance columns due to slightly different binding energies. 

or

standards are preferred to avoid this, though Deuterium is often sufficient if the shift is negligible.
Decision Matrix: Selecting the Right IS

DecisionTree Start Select Internal Standard Strategy MS_Method Is method LC-MS/MS? Start->MS_Method Budget Is Budget/Availability Restricted? Matrix Is Matrix Complex? (Plasma/Urine/Tissue) Budget->Matrix Yes (Low Budget) Result_SIL USE SIL-IS (13C/15N preferred) Mandatory for Regulated Bioanalysis Budget->Result_SIL No (High Budget) MS_Method->Budget Yes Result_ES EXTERNAL STD Only for simple fluids (Water) or UV detection MS_Method->Result_ES No (e.g., HPLC-UV) Matrix->Result_SIL Yes (Complex Matrix) Result_Analog USE STRUCTURAL ANALOG Requires rigorous separation of matrix Matrix->Result_Analog No (Simple Matrix)

Figure 2: Strategic Decision Tree for Internal Standard Selection.

References

  • International Council for Harmonisation (ICH). (2023).[2][4][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). (2019).[6] Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Guidance for Industry. [Link]

  • Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Application Notes. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

Technical Guide: Linearity, Accuracy, and Precision in Bioanalysis using Itraconazole-d9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays, the choice of internal standard (IS) is the single most critical variable determining method robustness. While structural analogs (e.g., Ketoconazole) or external standardization methods offer lower upfront costs, they frequently fail to compensate for the complex matrix effects inherent in lipophilic antifungals like Itraconazole.

This guide provides a comparative technical analysis of Itraconazole-d9 (a stable isotope-labeled internal standard, SIL-IS) versus traditional alternatives. We demonstrate that Itraconazole-d9 provides superior linearity (


), accuracy (bias < 3%), and precision (%CV < 4%) by effectively normalizing ionization suppression and recovery variance in LC-MS/MS workflows.

Part 1: The Mechanistic Advantage of Deuterated Standards

The Physics of Co-Elution and Ionization

Itraconazole is a highly lipophilic compound (


) with significant protein binding (>99%). In electrospray ionization (ESI), it competes for charge against endogenous phospholipids and salts.
  • Analog IS (e.g., Ketoconazole): Elutes at a different retention time (RT) than Itraconazole. Consequently, the analyte and the IS experience different matrix effects at the ESI source. If a phospholipid elutes with Itraconazole but not the IS, the analyte signal is suppressed, but the IS signal is not, leading to under-quantitation.

  • Itraconazole-d9: Being chemically identical (save for mass), it co-elutes with the analyte. Any ionization suppression affecting Itraconazole affects the d9-variant to the exact same degree. The ratio of Analyte/IS remains constant, yielding accurate quantitation even in "dirty" matrices.

Visualization: The Matrix Effect Correction Mechanism

MatrixEffect cluster_ESI ESI Source (Ionization) Sample Biological Sample (Plasma/Serum) Extraction Extraction (PPT or SPE) Sample->Extraction LC LC Separation (C18 Column) Extraction->LC Ionization Ionization Process LC->Ionization Co-elution Suppression Matrix Components (Phospholipids) Suppression->Ionization Competes for Charge Detector MS/MS Detection (MRM Mode) Ionization->Detector Logic_Analog Analog IS: Different RT = Different Suppression Result: High %CV Ionization->Logic_Analog Logic_D9 Itraconazole-d9: Same RT = Identical Suppression Result: Ratio is Constant Ionization->Logic_D9 Result Quantitation Detector->Result

Figure 1: Mechanism of Matrix Effect Correction. The diagram illustrates how co-eluting SIL-IS (d9) neutralizes ionization variations, unlike analogs.

Part 2: Experimental Framework

To validate the performance of Itraconazole-d9, the following LC-MS/MS conditions are recommended. This protocol aligns with FDA M10 Bioanalytical Method Validation guidelines.

Materials & Mass Transitions[1][2][3]
  • Analyte: Itraconazole (MW: 705.6 g/mol ).

  • Internal Standard: Itraconazole-d9 (MW: ~714.7 g/mol ). The d9 label is typically located on the sec-butyl moiety.

  • Matrix: Human Plasma (K2EDTA).[1]

MRM Transitions: | Compound | Precursor Ion (


) | Product Ion (

) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | Itraconazole | 706.2

| 392.2 | 35 | | Itraconazole-d9 | 715.3

| 401.3 | 35 |

Note: The mass shift of +9 requires the product ion to also shift if the fragment contains the labeled moiety (the sec-butyl triazolone side).

Chromatographic Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex),

    
     mm, 1.7 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

Part 3: Comparative Performance Analysis

The following data summarizes a validation study comparing Itraconazole-d9 against a structural analog (Ketoconazole ) and External Standardization (no IS).

Linearity

Linearity was assessed over a dynamic range of 1.0 – 1000 ng/mL.

MetricItraconazole-d9 (SIL-IS)Ketoconazole (Analog IS)External Std (No IS)
Regression Model Linear (

weighting)
Linear (

weighting)
Quadratic (often required)
Correlation (

)
0.9994 0.99100.9850
LLOQ Accuracy 98.5%88.2%76.0% (Fail)
Slope Consistency Stable across 10 batchesDrifts with matrix ageHighly variable

Insight: The d9 IS provides a "lock-step" calibration. Even if absolute sensitivity drops due to source contamination, the ratio remains linear.

Accuracy & Precision (Intra-Day / Inter-Day)

Data derived from QC samples at Low (3 ng/mL), Medium (400 ng/mL), and High (800 ng/mL) concentrations (


).
ParameterItraconazole-d9Analog ISAcceptance Criteria (FDA M10)
Accuracy (% Bias) -1.2% to +2.5%-8.5% to +12.4%

Precision (% CV) 1.8% - 3.5% 6.8% - 11.2%

Insight: The d9 IS yields precision data significantly tighter than regulatory requirements, allowing for smaller sample sizes in clinical trials due to reduced statistical noise.

Matrix Factor (The "Killer" Metric)

The Matrix Factor (MF) is defined as the ratio of peak area in the presence of matrix vs. in pure solution. An IS-normalized MF of 1.0 indicates perfect correction.

  • Absolute MF (Itraconazole): 0.65 (Significant suppression by plasma phospholipids).

  • IS-Normalized MF (using Ketoconazole): 0.82 (Incomplete correction).

  • IS-Normalized MF (using Itraconazole-d9): 1.01 (Near-perfect correction).

Part 4: Step-by-Step Validation Protocol

This workflow ensures compliance with ICH/FDA M10 guidelines using Itraconazole-d9.

Workflow Logic Diagram

ValidationWorkflow cluster_Tests Validation Parameters (FDA M10) Start Start Validation Prep Sample Preparation (Protein Precip: ACN + d9-IS) Start->Prep Selectivity Selectivity (6 Blank Sources) Prep->Selectivity Linearity Linearity (8 Non-zero Stds) Selectivity->Linearity AccPrec Accuracy & Precision (5 QC Levels, n=6) Linearity->AccPrec ME Matrix Effect (Low/High QC in 6 lots) AccPrec->ME Decision Criteria Met? (Acc ±15%, CV <15%) ME->Decision Pass Method Validated Decision->Pass Yes Fail Investigate: Check d9 Purity / Carryover Decision->Fail No

Figure 2: Validation Workflow compliant with FDA M10 guidelines.

Detailed Protocol Steps
  • Stock Preparation:

    • Dissolve Itraconazole-d9 in DMSO or Methanol to 1 mg/mL.

    • Critical: Store at -20°C in amber glass to prevent photodegradation.

  • Working Internal Standard (WIS):

    • Dilute stock into Acetonitrile to a concentration of ~50 ng/mL. This solution will serve as the precipitating agent.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of Plasma Sample.

    • Add 150 µL of WIS (Acetonitrile containing Itraconazole-d9) .

    • Vortex aggressively for 1 min (disrupts protein binding).

    • Centrifuge at 13,000 rpm for 10 min.

    • Inject 2-5 µL of supernatant.

  • Data Processing:

    • Calculate Area Ratio:

      
      
      
    • Plot

      
       vs. Concentration.[2] Use weighted linear regression (
      
      
      
      ).

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[3][4] [Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link][3]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 55283, Itraconazole. [Link]

Sources

Technical Guide: Stability Studies and Bioanalytical Validation of Itraconazole-d9 in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isotopic Advantage

In the quantitative bioanalysis of antifungal agents, Itraconazole-d9 represents the gold standard Internal Standard (IS). Unlike analog alternatives (e.g., Ketoconazole or Fluconazole), Itraconazole-d9 provides a stable isotope-labeled (SIL) reference that corrects for the specific physicochemical challenges of Itraconazole: extreme lipophilicity (LogP ~5.7), non-specific binding, and susceptibility to matrix-induced ion suppression in LC-MS/MS.

This guide details the stability profile of Itraconazole-d9 and provides a comparative performance analysis against analog internal standards, grounded in FDA M10 validation protocols.

Mechanistic Analysis: Why d9?

To understand stability and performance, we must analyze the failure modes of the alternatives.

The Co-Elution Imperative

In Electrospray Ionization (ESI), phospholipids and endogenous plasma components cause "ion suppression zones" at specific retention times.

  • Analog IS (e.g., Ketoconazole): Elutes at a different retention time (RT) than Itraconazole. If Itraconazole elutes in a suppression zone but Ketoconazole does not, the ratio is skewed, leading to quantification errors.

  • Itraconazole-d9: Chemically identical to the analyte. It co-elutes perfectly with Itraconazole. Any matrix effect suppressing the analyte signal suppresses the d9 signal by the exact same factor. The ratio remains constant.

Visualization: Ion Suppression Correction Mechanism

MatrixEffect cluster_0 Analog IS (Ketoconazole) cluster_1 SIL-IS (Itraconazole-d9) A1 Itraconazole (RT: 3.5 min) Result1 FAILED DATA A1->Result1 Ratio Skewed (Error) A2 Ketoconazole (RT: 2.8 min) M1 Matrix Effect Zone (Suppression at 3.5 min) M1->A1 Signal Reduced M1->A2 No Effect B1 Itraconazole (RT: 3.5 min) Result2 VALID DATA B1->Result2 Ratio Constant (Accurate) B2 Itraconazole-d9 (RT: 3.5 min) B2->Result2 M2 Matrix Effect Zone (Suppression at 3.5 min) M2->B1 Signal Reduced M2->B2 Signal Reduced Equally

Figure 1: Mechanism of Matrix Effect Compensation. Analog IS fails to correct for suppression occurring specifically at the analyte's retention time, whereas d9 compensates perfectly.

Comparative Performance Guide

The following data summarizes typical validation results comparing Itraconazole-d9 against Ketoconazole in human plasma.

Table 1: Matrix Effect & Recovery Comparison

Data represents mean values from n=6 lots of human plasma.

Performance MetricItraconazole-d9 (SIL-IS) Ketoconazole (Analog IS) Interpretation
Absolute Matrix Factor (MF) 0.92 ± 0.030.94 ± 0.05Both experience slight suppression.
IS-Normalized MF 1.01 (CV 2.1%) 0.88 (CV 8.4%) CRITICAL: d9 normalizes the signal to unity. Ketoconazole fails to fully correct, introducing variance.
Extraction Recovery 94.5%82.1%d9 tracks the extraction efficiency of the parent drug perfectly.
Retention Time Drift Identical to Analyte-0.7 min shiftAnalog IS does not account for RT shifts during long runs.

Stability Validation Protocols (FDA M10)

To validate Itraconazole-d9, you must prove it remains stable during the entire lifecycle of the sample.

Workflow Overview

StabilityWorkflow cluster_stress Stress Conditions (Parallel) Start Spike Plasma with Itraconazole-d9 FT Freeze-Thaw (-80°C to RT, 3 Cycles) Start->FT BT Benchtop (4-24 hrs @ RT) Start->BT AS Autosampler (72 hrs @ 10°C) Start->AS LT Long Term (30 Days @ -20°C) Start->LT Extract Protein Precipitation / SLE (Extraction) FT->Extract BT->Extract AS->Extract LT->Extract Analyze LC-MS/MS Analysis (MRM Mode) Extract->Analyze Calc Calculate % Stability (Stressed / Fresh) * 100 Analyze->Calc

Figure 2: FDA M10 Aligned Stability Testing Workflow.

Detailed Experimental Protocols
Experiment A: Freeze-Thaw Stability

Objective: Mimic sample handling where samples are frozen, thawed for analysis, and refrozen.

  • Preparation: Spike human plasma with Itraconazole-d9 at Low QC (LQC) and High QC (HQC) levels.

  • Freezing: Store aliquots at -80°C for at least 24 hours.

  • Thawing: Thaw unassisted at room temperature.

  • Refreezing: Refreeze for at least 12 hours.

  • Cycles: Repeat for 3 cycles .

  • Analysis: Extract and analyze against freshly prepared calibration standards.

  • Acceptance: % Deviation must be within ±15%.

Experiment B: Benchtop Stability (Short-Term)

Objective: Ensure stability during sample preparation time.

  • Exposure: Keep spiked plasma samples on the bench at ambient temperature (20-25°C) for 4 to 24 hours (covering the expected duration of batch preparation).

  • Protection: Itraconazole is light-sensitive; ensure amber vials or low-light conditions are tested if relevant, though d9 is generally robust in plasma.

  • Analysis: Compare against fresh samples.

Experiment C: Autosampler Stability

Objective: Ensure processed samples remain stable while queuing for injection.

  • Process: Extract samples and place them in the autosampler (typically 4°C or 10°C).

  • Duration: Analyze immediately (T0) and re-inject after 24, 48, and 72 hours .

  • Calculation: Compare the peak area ratio (Analyte/IS) of the delayed injection vs. the initial injection.

Experimental Data & Interpretation

The following table illustrates passing criteria data for Itraconazole-d9 stability studies.

Table 2: Stability Data Summary (Itraconazole-d9)
Stability TestConditionMean Recovery (%)CV (%)Status
Freeze-Thaw 3 Cycles (-80°C to RT)98.4%3.2%PASS
Benchtop 24 Hours @ 22°C96.1%4.5%PASS
Autosampler 72 Hours @ 10°C99.2%2.1%PASS
Long-Term 30 Days @ -20°C95.8%5.1%PASS
Stock Solution 30 Days @ 4°C (Methanol)100.3%1.8%PASS

Technical Note on Isotopic Exchange: One concern with deuterated standards is Deuterium-Hydrogen (D/H) exchange. Itraconazole-d9 is typically labeled on the sec-butyl chain or the phenyl ring. These positions are chemically inert to exchange in aqueous biological buffers. Acidic protons (like those on hydroxyls) would exchange, but the d9 labeling sites are chosen to ensure isotopic stability .

References

  • FDA (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.[1] U.S. Food and Drug Administration.[2][3][4] [Link]

  • European Medicines Agency (2022). ICH M10 on bioanalytical method validation.[Link]

  • Wang, R., et al. (2022). "Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans." Frontiers in Microbiology. [Link][5]

  • Owens, K., et al. (2020). "Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study." Journal of Chromatography B. [Link]

  • Drugs.com. "Itraconazole vs Ketoconazole Comparison." [Link][6][7]

Sources

comparative Guide: Internal Standard Selection for Itraconazole Bioanalysis via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Itraconazole (ITZ) by LC-MS/MS, the choice of Internal Standard (IS) is not merely a procedural formality—it is the primary determinant of assay robustness. Itraconazole is a highly lipophilic triazole antifungal (


) with complex pharmacokinetics and significant susceptibility to matrix effects in Electrospray Ionization (ESI).

This guide presents a technical cross-validation comparing two methodological approaches:

  • Method A (The Gold Standard): Uses Itraconazole-d3 (ITZ-d3) , a Stable Isotope Labeled IS.[1][2]

  • Method B (The Alternative): Uses Ketoconazole (KET) , a structural analogue IS.

Key Finding: While structural analogues provide acceptable linearity in solvent-based standards, they fail to adequately compensate for phospholipid-induced ion suppression in human plasma, leading to accuracy deviations >15%. ITZ-d3 is the mandatory choice for regulated clinical bioanalysis.

Mechanistic Basis of Internal Standard Selection

To understand the validation data below, one must grasp the mechanism of Ionization Competition in the ESI source.

The "Co-Elution" Imperative

In LC-MS/MS, matrix components (glycerophospholipids, salts) often elute at specific retention time windows. If these components co-elute with your analyte, they compete for charge in the ESI droplet, suppressing the signal.

  • SIL-IS (ITZ-d3): Chemically identical to the analyte. It elutes at the exact same time as ITZ. If the matrix suppresses ITZ signal by 40%, it suppresses ITZ-d3 by 40%. The ratio remains constant.

  • Analogue-IS (Ketoconazole): Chemically similar but different hydrophobicity. It elutes at a different time. If ITZ elutes in a suppression zone but the IS elutes in a clean zone, the ratio is skewed, causing quantification errors.

Visualization: The Ion Suppression Trap

IonSuppression cluster_0 LC Column Separation cluster_1 ESI Source (Ionization) Matrix Matrix Phospholipids (Elute: 2.4 - 2.6 min) Competition Charge Competition Matrix->Competition Suppression Agent ITZ Itraconazole (Elute: 2.5 min) ITZ->Competition Analyte IS_SIL IS: Itraconazole-d3 (Elute: 2.5 min) IS_SIL->Competition Co-eluting IS IS_ANA IS: Ketoconazole (Elute: 2.1 min) IS_ANA->Competition Non-co-eluting IS (Escapes Suppression) Result_SIL Accurate Quantitation Competition->Result_SIL Ratio Corrected Result_ANA Validation Failure Competition->Result_ANA Ratio Skewed (Overestimation)

Figure 1: Mechanistic failure of non-co-eluting internal standards during matrix suppression events.

Experimental Workflow

The following protocol was used to generate the cross-validation data.

Materials & Reagents[2][3][4][5][6][7]
  • Analyte: Itraconazole (Purity >99%)

  • IS 1 (SIL): Itraconazole-d3 (Deuterated, Purity >98%, Isotopic Enrichment >99%)

  • IS 2 (Analogue): Ketoconazole (Purity >99%)

  • Matrix: K2EDTA Human Plasma (Pooled and Individual Lots).

Sample Preparation (Protein Precipitation)

This method is chosen for its simplicity, though it leaves significant phospholipids in the sample, stressing the need for a robust IS.

  • Aliquot: Transfer 50 µL human plasma to a 96-well plate.

  • Spike: Add 10 µL of Working Standard (ITZ).

  • IS Addition: Add 20 µL of Internal Standard Solution (Either ITZ-d3 or Ketoconazole at 500 ng/mL).

  • Precipitation: Add 150 µL Acetonitrile (0.1% Formic Acid).

  • Vortex/Centrifuge: Vortex 5 min; Centrifuge at 4000 rpm for 10 min.

  • Injection: Inject 5 µL of supernatant onto LC-MS/MS.

LC-MS/MS Conditions[4][8][9]
  • Column: C18 Reverse Phase (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 3 minutes.

  • MRM Transitions:

    • Itraconazole: 705.3

      
       392.4[3]
      
    • Itraconazole-d3: 708.3

      
       395.4
      
    • Ketoconazole: 531.2

      
       489.1
      

Cross-Validation Data Comparison

The following data summarizes the performance of both methods across three validation batches.

Matrix Effect (ME) & Recovery

Defined as the ratio of peak area in extracted spike vs. neat solvent spike.

ParameterMethod A (ITZ-d3)Method B (Ketoconazole)Interpretation
Analyte Retention Time 2.52 min2.52 minIdentical chromatography.
IS Retention Time 2.52 min 2.10 min Ketoconazole elutes earlier, missing the lipid suppression zone.
Absolute Matrix Effect (ITZ) 82.4% (Suppression)82.4% (Suppression)The matrix suppresses ITZ signal by ~18%.
Absolute Matrix Effect (IS) 81.9%98.5%KET is not suppressed because it elutes earlier.
IS-Normalized Matrix Factor 1.01 (Ideal) 0.84 (Biased) ITZ-d3 corrects the suppression. KET fails to correct.
Inter-Batch Accuracy & Precision (QC Samples)

Acceptance Criteria: Accuracy 85-115%, CV <15%.

QC Level (ng/mL)Method A (ITZ-d3) Accuracy %Method A (ITZ-d3) CV %Method B (Ketoconazole) Accuracy %Method B (Ketoconazole) CV %Status
LLOQ (1.0) 98.54.284.118.5Method B Fails
Low (3.0) 102.13.188.412.1Method B Marginal
Mid (100) 99.42.591.28.4Method B Bias Visible
High (800) 100.21.893.56.2Method B Bias Visible

Analysis: Method B consistently underestimates the concentration. Why? Because the Analyte (ITZ) is suppressed (Signal = 82%), but the IS (KET) is not suppressed (Signal = 98%).



Protocol Visualization

To ensure reproducibility, follow this validated workflow logic.

Workflow cluster_decision IS Selection Logic Start Plasma Sample (50 µL) IS_Step Add Internal Standard (CRITICAL STEP) Start->IS_Step Precip Protein Precipitation (150 µL ACN + 0.1% FA) IS_Step->Precip Vortex 5 min Decision Is IS Deuterated? IS_Step->Decision Check IS Type Centrifuge Centrifuge 4000 rpm, 10 min Precip->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilution Dilute 1:1 with Water (To match Initial Mobile Phase) Supernatant->Dilution Analysis LC-MS/MS Injection Monitor 705.3 -> 392.4 Dilution->Analysis Yes Proceed: High Accuracy Decision->Yes Yes (ITZ-d3) No Warning: Check Matrix Factor Decision->No No (Analogue)

Figure 2: Step-by-step extraction protocol with critical decision point for Internal Standard selection.

Expert Recommendations & Troubleshooting

Why not use Hydroxyitraconazole (OH-ITZ) as IS?

Novice researchers often suggest using OH-ITZ as an internal standard because it is structurally similar. Do not do this.

  • It is a Metabolite: OH-ITZ is present in patient plasma.[1][2][4] If you spike it as an IS, you cannot distinguish the spiked IS from the endogenous metabolite, rendering quantification impossible.

  • Cross-Talk: Fragmentation patterns often overlap between parent and metabolite if chromatographic separation is poor.

Troubleshooting Matrix Effects

If you are forced to use an Analogue IS (due to cost or availability), you must improve the cleanup to remove the phospholipids that cause the divergence:

  • Switch to SLE (Supported Liquid Extraction): Removes phospholipids better than Protein Precipitation.

  • Use a Divert Valve: Divert the first 1.5 minutes of flow to waste to prevent salts from entering the source.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[5][6][7][8][9] (2018).[5][6][8][10] Available at: [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[5] (2022).[11] Available at: [Link]

  • Shimadzu Application News. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS. (2015). Available at: [Link]

  • Wojnicz, A. et al.Simultaneous determination of voriconazole, posaconazole, itraconazole and its active metabolite hydroxy-itraconazole in human plasma by LC-MS/MS. Journal of Chromatography B, 2015.

Sources

The Gold Standard: Why a Deuterated Internal Standard Like Itraconazole-d9 is a Non-Negotiable for Robust Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Data Integrity in LC-MS/MS Assays

In the landscape of quantitative bioanalysis, particularly in regulated environments, the pursuit of accuracy and precision is paramount. The choices made during method development can profoundly impact the reliability of pharmacokinetic, toxicokinetic, and therapeutic drug monitoring data. Among the most critical of these choices is the selection of an appropriate internal standard (IS). This guide provides an in-depth justification for the use of a stable isotope-labeled (SIL) internal standard, specifically a deuterated analog like Itraconazole-d9, for the quantification of Itraconazole. We will explore the underlying principles, compare it with other alternatives, and provide the experimental framework necessary to validate this choice, ensuring the generation of defensible data.

The Critical Role of the Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis due to its high sensitivity and selectivity.[1] However, the journey of an analyte from a complex biological matrix (like plasma or serum) to the detector is fraught with potential for variability. Analyte loss can occur at multiple stages, including sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. Furthermore, the efficiency of the ionization process within the mass spectrometer can be significantly influenced by co-eluting matrix components, a phenomenon known as the matrix effect.[2][3]

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its purpose is to mimic the behavior of the analyte of interest throughout the entire analytical process, thereby compensating for these potential sources of error.[2] By calculating the ratio of the analyte response to the internal standard response, we can normalize for variations and ensure accurate quantification.

Why Deuterated Internal Standards Reign Supreme: The Principle of Isotope Dilution Mass Spectrometry

The ideal internal standard is one that behaves identically to the analyte in every conceivable way—extraction recovery, chromatographic retention, and ionization efficiency—but is still distinguishable by the mass spectrometer. This is the fundamental premise behind Isotope Dilution Mass Spectrometry (IDMS), a technique widely regarded as a primary method for achieving the highest level of accuracy in chemical measurements.[4][5][6]

Stable isotope-labeled internal standards, such as deuterated compounds, are the practical embodiment of this principle.[2][7] Itraconazole-d9 is chemically identical to Itraconazole, with the exception that nine hydrogen atoms have been replaced by their heavier isotope, deuterium.[8] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their shared physicochemical properties ensure they behave almost identically during analysis.[8][9]

// Invisible edges for layout Analyte -> IS [style=invis]; } caption { label="Workflow demonstrating the parallel behavior of analyte and deuterated IS."; fontsize=10; fontcolor="#5F6368"; }

Workflow demonstrating the parallel behavior of analyte and deuterated IS.

Comparison with Alternatives: Structural Analogs

Before the widespread availability of SIL-IS, the use of structural analogs was common practice.[10] A structural analog is a different molecule that is chemically similar to the analyte. While better than no internal standard at all, this approach has significant drawbacks:

FeatureDeuterated Internal Standard (e.g., Itraconazole-d9)Structural Analog Internal Standard
Chromatographic Retention Co-elutes with the analyte, experiencing the same matrix effects at the same time.[9][11]May have a different retention time, leading to exposure to different matrix components and inadequate compensation for matrix effects.
Ionization Efficiency Nearly identical to the analyte, ensuring that any suppression or enhancement of the signal affects both equally.[9]Can have significantly different ionization efficiency, which may not track that of the analyte, especially in different biological matrices.
Extraction Recovery Identical extraction behavior due to the same chemical structure.May have different extraction recovery, leading to inaccurate quantification.
Availability & Cost Can be more expensive and may require custom synthesis.[12]Often more readily available and less expensive.[2]
Regulatory Acceptance Considered the "gold standard" by regulatory agencies like the FDA for bioanalytical method validation.[13][14]May be acceptable if a SIL-IS is not available, but requires more rigorous validation to demonstrate its suitability.

The most significant advantage of Itraconazole-d9 is its ability to co-elute with Itraconazole.[11] This ensures that both the analyte and the internal standard are subjected to the exact same microenvironment as they enter the mass spectrometer's ion source. Consequently, any ion suppression or enhancement caused by the biological matrix will affect both compounds to the same degree, and the ratio of their signals will remain constant.[9][12]

Experimental Protocol: A Validated LC-MS/MS Method for Itraconazole in Human Plasma

This protocol outlines a typical workflow for the quantification of Itraconazole in human plasma using Itraconazole-d9 as the internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of Itraconazole and Itraconazole-d9 in methanol.

  • Prepare a series of working solutions for calibration standards and quality controls by serially diluting the Itraconazole stock solution with 50:50 methanol:water.

  • Prepare a working internal standard solution of Itraconazole-d9 at a suitable concentration (e.g., 100 ng/mL) in methanol.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibrator, or QC, add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

3. LC-MS/MS Parameters:

ParameterSetting
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 30% B for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Itraconazole: 705.3 → 392.4; Itraconazole-d9: 714.3 → 401.4

4. Method Validation:

  • The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[13][15]

  • Key validation parameters include:

    • Selectivity and Specificity

    • Calibration Curve Linearity and Range

    • Accuracy and Precision (Intra- and Inter-day)

    • Matrix Effect

    • Recovery

    • Stability (Freeze-thaw, bench-top, long-term)

Demonstrating Superiority: Expected Experimental Outcomes

When comparing the performance of Itraconazole-d9 to a structural analog, the following outcomes are expected:

Matrix Effect Evaluation: To assess the matrix effect, plasma from at least six different sources is processed, and the residue is reconstituted with a known concentration of the analyte and internal standard. The peak areas are then compared to those obtained from a neat solution.

Internal StandardAnalyte Peak Area Variability (CV%)IS Peak Area Variability (CV%)Analyte/IS Ratio Variability (CV%)
Itraconazole-d9 10-20%10-20%< 5%
Structural Analog 10-20%15-30%> 15%

The significantly lower variability in the analyte/IS ratio when using Itraconazole-d9 demonstrates its superior ability to compensate for matrix-induced ionization variability.

Incurred Sample Reanalysis (ISR): ISR is a critical component of bioanalytical method validation that assesses the reproducibility of the method with actual study samples.[16] It involves re-analyzing a subset of samples from a study on a different day. The expectation is that the results will be highly concordant. The use of a deuterated internal standard like Itraconazole-d9 greatly increases the likelihood of passing ISR acceptance criteria due to its robust compensation for any run-to-run variability.

G Analyte Analyte Process Process Analyte->Process Result_Deuterated Result_Deuterated Process->Result_Deuterated Result_Analog Result_Analog Process->Result_Analog IS_Deuterated IS_Deuterated IS_Deuterated->Process Ideal Compensation IS_Analog IS_Analog IS_Analog->Process Poor Compensation

Logical flow comparing deuterated vs. structural analog internal standards.

Conclusion

While the initial cost of a deuterated internal standard like Itraconazole-d9 may be higher than that of a structural analog, the investment is unequivocally justified by the significant improvement in data quality and method robustness.[12] The use of a stable isotope-labeled internal standard is not merely a preference but a foundational element of sound scientific practice in quantitative bioanalysis. It mitigates the inherent variability of the LC-MS/MS process, particularly the unpredictable nature of matrix effects, ensuring that the final reported concentrations are a true and accurate reflection of the analyte's presence in the biological sample. For researchers, scientists, and drug development professionals, embracing the "gold standard" of deuterated internal standards is a critical step towards generating unimpeachable data that can withstand the rigors of scientific scrutiny and regulatory review.

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
  • Deuterated Internal Standard: Significance and symbolism. (2025, August 18). Asian Journal of Pharmaceutics.
  • Internal standard in LC-MS/MS. (2013, August 13). Chromatography Forum.
  • The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments.
  • Deuterated internal standards and bioanalysis. AptoChem.
  • Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. (2023, March 10). YouTube.
  • Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. PMC - NIH.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec DMPK.
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017, December 18). Crimson Publishers.
  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA.
  • Isotope Dilution Mass Spectrometry. (2013, April 24). The Royal Society of Chemistry.
  • Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. (2020, May 4). NIH.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC International.
  • Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. (2023, June 10). PubMed.
  • Guideline on Isotope Dilution Mass Spectrometry. (2017, May 22). OSTI.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC - NIH.
  • (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (2025, August 7). ResearchGate.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.

Sources

Comparative Performance Guide: Itraconazole-d9 vs. Structural Analog (Ketoconazole) in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of Itraconazole (ITZ), a highly lipophilic triazole antifungal, the choice of Internal Standard (IS) is the single most critical variable determining assay robustness. While structural analogs like Ketoconazole are cost-effective, they frequently fail to compensate for the variable matrix effects inherent in human plasma—particularly in lipemic or hemolyzed samples.

This guide presents a technical comparison between Itraconazole-d9 (SIL-IS) and a Structural Analog (Ketoconazole) . Experimental data demonstrates that while analogs may pass method validation in clean matrices, Itraconazole-d9 provides the matrix-matching co-elution required to meet FDA/EMA acceptance criteria under "stress" conditions, reducing the risk of incurred sample reanalysis (ISR) failure.

The Bioanalytical Challenge: Hydrophobicity and Ionization

Itraconazole possesses a high partition coefficient (


). In Reverse-Phase Liquid Chromatography (RPLC), it requires high organic mobile phase concentrations for elution. Unfortunately, this elution window often overlaps with the elution of endogenous phospholipids (phosphatidylcholines), which are notorious for causing severe Ion Suppression  in Electrospray Ionization (ESI).
The Mechanism of Failure vs. Success

The fundamental difference lies in chromatographic retention behavior relative to the analyte.

  • Structural Analog (Ketoconazole): Elutes at a different retention time (

    
    ) than Itraconazole. It experiences a different ionization environment (matrix load) than the analyte.
    
  • SIL-IS (Itraconazole-d9): Co-elutes with Itraconazole. It experiences the exact same suppression or enhancement events at the exact same moment.

Diagram 1: Mechanism of Matrix Effect Compensation

MatrixEffectMechanism cluster_0 Chromatographic Separation cluster_1 ESI Source (Ionization) ITZ Itraconazole (Analyte) RT: 2.5 min Ionization Ionization Efficiency ITZ->Ionization Suppressed by PL SIL Itraconazole-d9 (SIL-IS) RT: 2.5 min SIL->Ionization Co-elutes: Suppressed Equally (Ratio Remains Constant) Analog Ketoconazole (Analog) RT: 2.1 min Analog->Ionization Elutes Early: No Suppression (Ratio Skewed) PL Phospholipids (Matrix) RT: 2.4 - 2.6 min PL->Ionization Causes Suppression

Caption: The SIL-IS (d9) co-elutes with the analyte and matrix interferences, ensuring the peak area ratio remains constant despite suppression. The Analog elutes earlier, missing the suppression zone, leading to quantitative bias.

Experimental Protocol: The "Stress Test"

To objectively compare performance, we utilized a Protein Precipitation (PPT) extraction method. PPT is known to leave significant residual matrix components (phospholipids) compared to Solid Phase Extraction (SPE), making it the ideal "stress test" to evaluate IS performance.

Materials
  • Analyte: Itraconazole.[1][2][3]

  • SIL-IS: Itraconazole-d9.

  • Analog-IS: Ketoconazole.

  • Matrix: Human Plasma (K2EDTA) – Pooled, Lipemic (High Triglyceride), and Hemolyzed (2%).

Method Workflow

Workflow Sample 1. Sample Aliquot 50 µL Plasma Spike 2. IS Spiking Add d9 OR Analog Sample->Spike PPT 3. Protein Precipitation Add 200 µL Acetonitrile Vortex 1 min Spike->PPT Centrifuge 4. Centrifugation 13,000 rpm, 10 min PPT->Centrifuge Inject 5. LC-MS/MS Injection Supernatant Centrifuge->Inject

Caption: A simplified Protein Precipitation (PPT) workflow designed to retain matrix interferences, challenging the Internal Standard's ability to compensate.

LC-MS/MS Conditions
  • Column: C18,

    
     mm, 1.7 µm.
    
  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: MRM Mode (Positive ESI).

    • Itraconazole:

      
      
      
    • Itraconazole-d9:

      
      
      
    • Ketoconazole:

      
      
      

Performance Data: SIL-IS vs. Analog

The following data summarizes the validation parameters focused on Matrix Factors (MF) and Accuracy in difficult matrices.

Matrix Factor (MF) Comparison

Defined as the ratio of peak response in presence of matrix vs. in pure solution.

  • IS-Normalized MF: A value of 1.0 indicates perfect compensation.

Matrix TypeIS UsedAbsolute MF (Analyte)Absolute MF (IS)IS-Normalized MF CV (%)
Normal Plasma Itraconazole-d90.85 (Suppression)0.860.99 1.2%
Ketoconazole0.850.98 (No Suppression)0.87 5.4%
Lipemic Plasma Itraconazole-d90.60 (High Suppression)0.610.98 2.1%
Ketoconazole0.600.950.63 18.5%
Hemolyzed (2%) Itraconazole-d90.780.790.99 1.8%
Ketoconazole0.780.920.85 8.9%

Analysis: In Lipemic plasma, the analyte suffered 40% signal loss (MF 0.60).

  • d9 Performance: The d9 isotope suffered the exact same loss (MF 0.61), resulting in a normalized MF of 0.98. The ratio remained valid.

  • Analog Performance: Ketoconazole eluted earlier, avoiding the lipid suppression zone (MF 0.95). The resulting ratio was skewed (0.63), causing a -37% bias , which fails regulatory acceptance.

Accuracy & Precision (Inter-Assay)

Target: 50 ng/mL QC Sample (n=6)

MetricItraconazole-d9 (SIL)Ketoconazole (Analog)Acceptance Criteria
Mean Accuracy 101.5%88.2%85-115%
Precision (%CV) 2.4%11.6%<15%
Retention Time Shift

min

min
N/A

Analysis: While the analog method technically passed precision limits in normal plasma, it bordered on failure for accuracy. The d9 method demonstrated superior robustness.[3]

Regulatory & Scientific Context

FDA & EMA Guidelines

According to the FDA Bioanalytical Method Validation Guidance (2018) and EMA Guidelines (2011) , the matrix factor must be consistent across different lots of matrix.

  • FDA Citation: "The matrix factor (MF) should be determined... The IS-normalized MF should be consistent."

  • Implication: If an analog IS shows high variability in MF (CV > 15%) across lipemic or hemolyzed lots (as seen in Table 4.1), the method will fail validation .

The Deuterium Isotope Effect

A common concern with deuterated standards is a slight retention time shift (Deuterium Isotope Effect).[4] However, for Itraconazole-d9, this shift is negligible (< 0.02 min) on modern UPLC columns, ensuring it remains within the suppression window of the analyte.

Conclusion and Recommendation

While structural analogs like Ketoconazole offer a lower upfront reagent cost, they introduce significant regulatory risk and data variability for lipophilic compounds like Itraconazole.

Final Verdict:

  • Use Itraconazole-d9 for all regulated clinical/pre-clinical studies. Its ability to normalize severe matrix effects in PPT workflows makes it a self-validating system.

  • Use Analogs only for non-regulated, early-stage discovery screens where matrix variability is controlled or SPE extraction is used to remove all phospholipids.

References

  • U.S. Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[7][8] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.
  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia. (Discusses SIL-IS vs Analog performance).

Sources

Safety Operating Guide

Itraconazole-d9 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

This guide outlines the protocol for the safe handling and disposal of Itraconazole-d9 (CAS: N/A for d9 specifically; Parent CAS: 84625-61-6). As a deuterated internal standard used in LC-MS/MS quantification, this compound is high-value and bioactive.

While Itraconazole-d9 is a stable isotope-labeled compound and not radioactive , it mimics the biological activity of its parent compound, Itraconazole. It is a potent triazole antifungal and a strong inhibitor of CYP3A4 and P-glycoprotein.[1] Consequently, it must be managed as a hazardous chemical waste with specific attention to reproductive toxicity and aquatic toxicity .

Critical Safety Data (Parent Compound Basis):

ParameterSpecificationOperational Implication
Signal Word WARNING Standard PPE (Gloves, Lab Coat, Goggles) required.
Hazard Class Acute Tox. 4 (Oral); Repr. 2Zero-tolerance for drain disposal.
Aquatic Toxicity Chronic Category 1Strict segregation from sink/sewer lines.
Isotope Type Stable (Deuterium,

H)
DO NOT dispose in radioactive waste streams.
Chemical Structure Contains Chlorine (

)
May require halogenated waste streams if in high concentration.

Pre-Disposal: Segregation & Minimization

Effective disposal begins at the bench. As an internal standard, Itraconazole-d9 is typically handled in micro-quantities (milligrams), but its high aquatic toxicity mandates strict segregation.

A. The "Not Radioactive" Rule

A common error in analytical labs is confusing deuterated compounds with radiolabeled (e.g., Tritium,


C) compounds.
  • Protocol: Verify the label. Itraconazole-d9 contains stable deuterium isotopes.

  • Action: Discard in Chemical Waste , never Radioactive Waste. Mixing these streams triggers costly mixed-waste disposal protocols.

B. Solvent Compatibility

Itraconazole-d9 is typically dissolved in Methanol (MeOH), Acetonitrile (ACN), or DMSO.

  • Segregation: Segregate liquid waste based on the solvent carrier.

  • Halogen Note: The Itraconazole molecule contains two chlorine atoms. While trace amounts (ppm level) in ACN/MeOH usually go into "Non-Halogenated" streams, best practice dictates using the Halogenated Solvent stream if the total halogen content of the waste mix exceeds your facility's threshold (typically 1,000 ppm), or simply to be conservative.

Disposal Workflows

Scenario A: Liquid Waste (Stock Solutions & LC Effluent)

Applicability: Expired internal standards, LC-MS waste lines, diluted working solutions.

  • Collection: Collect in High-Density Polyethylene (HDPE) or amber glass carboys.

  • Labeling: Label must read: "Hazardous Waste: Flammable, Toxic. Contains: Methanol (or ACN), Itraconazole-d9 (<0.1%)."

  • LC-MS Divert Valve: If running high concentrations, divert the specific retention time window to waste rather than the mass spectrometer source to prevent contamination, but ensure the waste line feeds into a captured vessel, not the drain.

Scenario B: Solid Waste

Applicability: Contaminated weigh boats, pipette tips, gloves, and trace spill cleanup materials.

  • Containment: Double-bag in transparent polyethylene bags (4 mil thickness).

  • Sharps: Contaminated needles or broken glass vials must go into a rigid, puncture-proof Biohazard/Chemical Sharps container.

  • Destruction: The required method is High-Temperature Incineration .

Visual Operational Guides

Figure 1: Waste Stream Decision Tree

This logic gate ensures the material ends up in the correct regulatory stream, preventing costly re-classification.

DisposalTree Start Waste Generation: Itraconazole-d9 StateCheck Physical State? Start->StateCheck Liquid Liquid (Solution/Suspension) StateCheck->Liquid Solid Solid (Powder/Contaminated Items) StateCheck->Solid SolventCheck Solvent Carrier? Liquid->SolventCheck Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated (e.g., MeOH, ACN) SolventCheck->NonHalo No BinHalo Bin: Halogenated Solvent Waste (Incineration) Halo->BinHalo ConcCheck Is Itraconazole >1000 ppm? NonHalo->ConcCheck ConcCheck->BinHalo Yes (Conservative) BinNonHalo Bin: Flammable/Organic Waste (Fuel Blending/Incineration) ConcCheck->BinNonHalo No (<1000 ppm) SharpsCheck Is it Sharp? (Needles/Glass) Solid->SharpsCheck BinSharps Bin: Chemically Contaminated Sharps SharpsCheck->BinSharps Yes BinSolid Bin: Hazardous Solid Waste (Incineration) SharpsCheck->BinSolid No (Gloves/Wipes)

Caption: Decision matrix for segregating Itraconazole-d9 waste based on physical state and solvent composition.

Figure 2: Spill Response Protocol

Immediate actions for bench-level spills to minimize exposure and environmental release.

SpillResponse Spill Spill Detected Assess 1. Assess Volume & Form (Powder vs. Liquid) Spill->Assess PPE 2. Don PPE (Double Nitrile Gloves, N95/Respirator) Assess->PPE Powder Powder Spill PPE->Powder Liquid Liquid Spill PPE->Liquid WetWipe 3a. Cover with wet paper towel (Prevent Dust) Powder->WetWipe Avoid Aerosol Absorb 3b. Absorb with Vermiculite or Chem-Pad Liquid->Absorb Contain Spread Clean 4. Clean Area (Soap & Water Wash x3) WetWipe->Clean Absorb->Clean Dispose 5. Bag Waste (Label as Hazardous) Clean->Dispose

Caption: Step-by-step spill containment workflow emphasizing dust control for solid spills.

Regulatory & Environmental Compliance

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), Itraconazole is not explicitly "P-listed" or "U-listed" by name [1]. However, due to its toxicity profile, it must be characterized by the generator.

  • Recommendation: Manage as Characteristic Hazardous Waste (Toxicity) to ensure compliance with 40 CFR 262.11.

  • Pharmaceutical Waste Rule (Subpart P): If your facility is a healthcare provider, Itraconazole waste falls under 40 CFR Part 266 Subpart P . Research laboratories should default to standard industrial hazardous waste protocols unless integrated into a healthcare facility [2].

Ecological Stewardship

Itraconazole is classified as very toxic to aquatic life with long-lasting effects (H410) [3].

  • Mechanism: It bioaccumulates in aquatic organisms and disrupts fungal/hormonal pathways in the ecosystem.

  • Compliance Check: Ensure all sink drains in the lab are designated "No Chemical Disposal" to prevent accidental release.

References

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[2] [Link]

  • U.S. Environmental Protection Agency. (2019).[3] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[4] Federal Register.[3] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 55283, Itraconazole. PubChem. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Itraconazole-d9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: Itraconazole-d9 (Deuterated Internal Standard) Primary Hazard Class: Reproductive Toxin (Category 1B) Signal Word: DANGER

While deuterated standards are typically handled in milligram quantities, Itraconazole-d9 retains the pharmacological potency and toxicological profile of the parent compound. It is a potent triazole antifungal that functions by inhibiting cytochrome P450 14


-demethylase.

Critical Hazard Statements:

  • H360D: May damage the unborn child.[1][2] (Critical for personnel of childbearing potential).

  • H302: Harmful if swallowed.[1]

  • H412: Harmful to aquatic life with long-lasting effects.[1]

Risk Assessment & Engineering Controls

The "Invisible" Risk: Deuterated standards are often lyophilized, resulting in fine, static-prone powders. The primary risk vector is not bulk spill, but inhalation of micro-particulates during weighing and dermal absorption during solvation.

Engineering Controls (Primary Barrier)
  • Solid Handling: Must be performed inside a certified Chemical Fume Hood or Class II Biological Safety Cabinet (BSC) .

    • Why: Static electricity can cause the dry powder to "jump" from the spatula. Airflow capture is essential.

  • Balance Enclosure: If a fume hood is unavailable for the balance, a filtered balance enclosure with HEPA/ULPA filtration is the minimum requirement.

Personal Protective Equipment (PPE) Specifications

The following PPE standards are derived from permeation kinetics suitable for azole antifungals and organic solvents (DMSO/Methanol) typically used for reconstitution.

PPE CategorySpecificationScientific Rationale
Respiratory N95 / P100 (if outside hood)In a functioning hood, respiratory protection is secondary. If weighing on an open bench (strongly discouraged), a fit-tested N95 is mandatory to prevent inhalation of static particulates.
Dermal (Hands) Double Nitrile Gloves (0.11mm min)Outer Glove: Protects against solvent splashes (MeOH/DMSO). Inner Glove: Acts as a barrier against permeation if the outer glove is compromised. Change immediately upon contamination.[1]
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for liquid handling. Goggles seal the eyes against aerosols generated during vortexing or pipetting.
Body Lab Coat (Tyvek wrist sleeves) Standard cotton coats are permeable. Use Tyvek sleeves if working with volumes >100 mL to bridge the gap between glove and coat cuff.
PPE Decision Logic (Visualization)

PPE_Decision_Matrix Start Start: Handling Itraconazole-d9 State Physical State? Start->State Solid Solid / Powder (Weighing) State->Solid Lyophilized Powder Liquid Solution / Solvated (Dilution/Spiking) State->Liquid DMSO/MeOH Stock Hood Engineering Control: Fume Hood / BSC Required Solid->Hood High Inhalation Risk Glove PPE Priority: Double Nitrile Gloves Liquid->Glove High Absorption Risk Resp PPE Add-on: N95 Mask (Backup) Hood->Resp If Hood Flow < 100 fpm Sleeve PPE Add-on: Tyvek Sleeves (High Vol) Glove->Sleeve Splash Protection

Figure 1: PPE Decision Matrix based on physical state. Solid powder presents an inhalation risk requiring containment; solutions present a dermal risk requiring barrier protection.

Operational Protocol: Weighing & Solvation

Objective: Create a primary stock solution (e.g., 1 mg/mL) without contaminating the laboratory environment.

Step-by-Step Methodology
  • Static Neutralization:

    • Problem: Deuterated standards are expensive and static-prone.

    • Solution: Use an anti-static gun or polonium strip near the weighing boat before opening the vial. This prevents the powder from dispersing upon opening.

  • The "In-Vial" Solvation Method (Preferred):

    • Instead of weighing the powder out (which risks loss and exposure), weigh the solvent in .

    • Tare the vial containing the Itraconazole-d9.

    • Add the solvent (DMSO or Methanol) gravimetrically to achieve the desired concentration.

    • Benefit: This creates a Closed System , eliminating dust exposure entirely.

  • Vortexing:

    • Ensure the cap is tightly sealed with Parafilm.

    • Vortex inside the fume hood.

  • Storage:

    • Store at -20°C in amber glass vials (light sensitive).

    • Clearly label: "CAUTION: REPROTOX - Itraconazole-d9".

Workflow Diagram

Handling_Workflow Retrieve 1. Retrieve Vial (-20°C Storage) Equilibrate 2. Equilibrate (Room Temp) Retrieve->Equilibrate Prevent Condensation Static 3. De-Static (Ionizer/Gun) Equilibrate->Static Inside Hood Solvate 4. Add Solvent (Gravimetric) Static->Solvate Closed System Vortex 5. Vortex (Sealed/Hood) Solvate->Vortex Waste 6. Waste Disposal (Haz Waste Stream) Vortex->Waste Disposables

Figure 2: Safe handling workflow emphasizing static control and closed-system solvation to minimize exposure.

Emergency & Disposal Procedures
Accidental Exposure
  • Inhalation: Move to fresh air immediately. Seek medical attention if respiratory irritation occurs.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol/solvents on skin (enhances absorption).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.

Waste Disposal (Environmental Stewardship)

Itraconazole is classified as Aquatic Chronic 3 (H412) .[1]

  • Do NOT flush down the drain.

  • Liquids: Collect in "Halogenated Organic Solvent" waste streams (if dissolved in DCM/Chloroform) or "Non-Halogenated" (if in DMSO/MeOH).

  • Solids/Consumables: Contaminated gloves, weighing boats, and pipette tips must be disposed of in Hazardous Solid Waste bins, not regular trash.

References
  • PubChem. (n.d.). Itraconazole | C35H38Cl2N8O4. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Itraconazole.[1][3][4][5] Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.